FP-1039
Description
Properties
CAS No. |
1631072-93-9 |
|---|---|
Synonyms |
1631072-93-9; FP-1039; GSK3052230; GSK-3052230; GSK 3052230; HGS-1036 |
Origin of Product |
United States |
Foundational & Exploratory
FP-1039 (GSK3052230): A Targeted FGF Ligand Trap for the Treatment of Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
FP-1039, also known as GSK3052230, is a novel biologic agent designed to inhibit the Fibroblast Growth Factor (FGF) signaling pathway, a critical driver of tumorigenesis and angiogenesis in various cancers, including a subset of Non-Small Cell Lung Cancer (NSCLC). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular structure, preclinical efficacy, and the signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this targeted therapy.
Introduction to this compound and its Target
The FGF signaling pathway is a complex network that plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of this pathway, often through the amplification of FGF receptors (FGFRs) or overexpression of their ligands (FGFs), is a known oncogenic driver in several malignancies.[3] In NSCLC, particularly the squamous cell carcinoma subtype, amplification of the FGFR1 gene is a frequent genetic alteration.[3][4] This leads to an overabundance of FGFR1 protein on the tumor cell surface, rendering these cells dependent on FGF signaling for their growth and survival.[5]
This compound is a first-in-class therapeutic designed to exploit this dependency. It is a soluble decoy receptor, engineered as a fusion protein.[5][6] Specifically, it consists of the extracellular domains of the human FGFR1c isoform fused to the Fc region of human immunoglobulin G1 (IgG1).[4][5][6] This unique structure allows this compound to act as a "ligand trap," effectively sequestering FGFs and preventing them from binding to and activating their cognate receptors on tumor cells.[6][7]
Mechanism of Action: The FGF Ligand Trap
The primary mechanism of action of this compound is the high-affinity binding and neutralization of multiple FGF ligands.[8][9] By mimicking the natural FGFR1, this compound intercepts mitogenic FGFs, such as FGF1, FGF2, and FGF4, in the extracellular space.[2] This sequestration prevents the formation of the FGF-FGFR-heparan sulfate proteoglycan complex, a requisite step for receptor dimerization and subsequent activation of intracellular signaling cascades.[2]
A key design feature of this compound is its selectivity. It is engineered to bind to the canonical, mitogenic FGFs while having low affinity for the hormonal FGFs (FGF19, FGF21, and FGF23).[8] This is clinically significant as the hormonal FGFs are involved in metabolic processes, and their inhibition by small molecule FGFR inhibitors has been associated with toxicities such as hyperphosphatemia.[8][10]
The inhibition of FGF-FGFR signaling by this compound leads to two primary anti-tumor effects:
-
Direct Inhibition of Tumor Cell Proliferation: In NSCLC cells with FGFR1 amplification or high FGF2 expression, an autocrine signaling loop is often established where the tumor cells both secrete FGFs and express the corresponding receptors.[1][5] this compound disrupts this self-sustaining loop, leading to the downregulation of pro-survival and proliferative signals and ultimately inhibiting tumor cell growth.[6][7]
-
Inhibition of Angiogenesis: FGFs, particularly FGF2, are potent pro-angiogenic factors.[8] They stimulate the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This compound sequesters these pro-angiogenic FGFs, thereby inhibiting tumor-associated neovascularization.[7][8]
Signaling Pathways Modulated by this compound
Upon FGF binding, FGFRs dimerize and transphosphorylate, creating docking sites for various intracellular signaling proteins. This leads to the activation of multiple downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2]
Preclinical studies have demonstrated that this compound effectively inhibits the MAPK signaling cascade.[6][7] Treatment of sensitive cancer cells with this compound leads to a marked decrease in the phosphorylation of key downstream effectors, including ERK and S6 ribosomal protein.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Five Prime Announces Initial Data From Ongoing Phase Ib Trial Of this compound In Squamous Non Small Cell Lung Cancer And Mesothelioma - BioSpace [biospace.com]
- 8. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dbbiotech.com [dbbiotech.com]
- 10. researchgate.net [researchgate.net]
FP-1039 (GSK3052230): A Technical Overview of a Fibroblast Growth Factor (FGF) Ligand Trap
Abstract
FP-1039, also known as GSK3052230, is an investigational biologic therapeutic designed as a potent and selective inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway. It functions as an "FGF ligand trap," a soluble decoy receptor that sequesters specific FGFs, preventing their interaction with cell surface FGF receptors (FGFRs) and subsequent activation of downstream oncogenic signaling cascades. This document provides a detailed technical overview of this compound, including its structure, mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Core Concepts and Structure
This compound is a recombinant fusion protein meticulously engineered to intercept FGF signaling. Its structure consists of two primary functional components:
-
Extracellular Domain of FGFR1c: The ligand-binding portion of the molecule is the extracellular domain of the human Fibroblast Growth Factor Receptor 1, specifically the 'c' isoform (FGFR1c).[1][2][3] This domain was selected for its broad binding affinity to a range of mitogenic FGF ligands implicated in tumor growth and angiogenesis, such as FGF1, FGF2, and FGF4.[4][5]
-
Fc Region of Human IgG1: This component is fused to the FGFR1c extracellular domain. The Fc (Fragment, crystallizable) region of the human immunoglobulin G1 (IgG1) enhances the molecule's stability and extends its pharmacokinetic half-life in circulation.[4][6][7]
This fusion creates a dimeric, high-avidity molecule that effectively acts as a decoy receptor, circulating in the bloodstream and sequestering target FGFs.[1]
Mechanism of Action
The FGF/FGFR signaling axis is a critical pathway in cellular processes, including proliferation, survival, migration, and angiogenesis.[8] In many cancers, this pathway is dysregulated through mechanisms like receptor amplification or mutation, or aberrant ligand overexpression, leading to uncontrolled tumor growth.[4]
This compound's mechanism of action is direct and extracellular:
-
Ligand Sequestration: this compound circulates and binds with high affinity to mitogenic FGF ligands (e.g., FGF2) in the extracellular space.[4][9]
-
Inhibition of Receptor Activation: By trapping these FGFs, this compound prevents them from binding to and activating their cognate FGFRs on the surface of tumor cells.[1]
-
Blockade of Downstream Signaling: This interception of the initial ligand-receptor interaction inhibits the subsequent phosphorylation of the FGFRs and the activation of key downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT cascades.[1][4][10]
-
Selective Targeting: A crucial design feature of this compound is its selectivity. It does not appreciably bind to "hormonal" FGFs, such as FGF19, FGF21, and FGF23.[1][5] These hormonal FGFs require a co-receptor (e.g., Klotho) for high-affinity binding, which is not part of the this compound structure.[5] This selectivity allows this compound to avoid on-target toxicities associated with non-selective small-molecule FGFR kinase inhibitors, most notably hyperphosphatemia, which is regulated by FGF23.[5][6][9]
The diagram below illustrates the mechanism of action of this compound.
Quantitative Data Summary
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models. Efficacy is often correlated with high expression levels of FGF2 and FGFR1.[1][5]
| Model Type | Cell Line | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Mesothelioma Xenograft | NCI-H226 | 5.12 mg/kg (3x/week) | 57% | [1] |
| Mesothelioma Xenograft | NCI-H226 | 25.6 mg/kg (3x/week) | 78% | [1] |
| Renal Cell Carcinoma (High FGF2) | ccRCC Xenografts | Not Specified | 39-81% | [11] |
| Hepatocellular Carcinoma (High FGF2) | HCC Xenograft | Not Specified | 31-55% | [11] |
Clinical Trial Safety and Dosing
Clinical investigations have provided key insights into the safety, tolerability, and pharmacokinetics of this compound in human subjects.
| Trial Phase | Patient Population | Dosing Range | Maximum Tolerated Dose (MTD) | Key Findings & Dose-Limiting Toxicities (DLTs) | Reference |
| Phase I | Advanced Solid Tumors | 0.5 to 16 mg/kg (weekly) | Not Identified | Well-tolerated; DLTs: urticaria (0.75 mg/kg), intestinal perforation & neutropenia (1 mg/kg), muscular weakness (16 mg/kg). No hyperphosphatemia observed. | [6] |
| Phase Ib (Arm C) | Malignant Pleural Mesothelioma | 10, 15, 20 mg/kg (weekly) | 15 mg/kg | 3 DLTs at 20 mg/kg, 1 DLT at 15 mg/kg. Combination with pemetrexed/cisplatin was well-tolerated at MTD with durable responses observed. | [12] |
Experimental Protocols
The following methodologies are summarized from the cited preclinical and clinical studies. These are not exhaustive protocols but provide an overview of the experimental approaches used to characterize this compound.
In Vivo Tumor Xenograft Studies
This protocol describes a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Human tumor cells (e.g., mesothelioma cell lines NCI-H226 or MSTO-211H) are subcutaneously injected into immunocompromised mice (e.g., female SCID mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered (e.g., intraperitoneally) at specified doses and schedules (e.g., 1.024, 5.12, or 25.6 mg/kg three times per week for 4 weeks).[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess biomarkers like phospho-ERK, phospho-S6, and tumor vessel density.[1][10]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 5. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
FP-1039 as an FGF Ligand Trap: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FP-1039, also known as GSK3052230, is a first-in-class investigational therapeutic designed as a fibroblast growth factor (FGF) ligand trap. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in mesothelioma models, and clinical trial findings. The information is intended for researchers, scientists, and drug development professionals interested in the FGF signaling pathway and novel cancer therapeutics.
Introduction: The FGF Signaling Pathway and Cancer
The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as FGF ligand overexpression or FGF receptor (FGFR) gene amplification, is a known driver in various malignancies.[2] The FGF family comprises numerous ligands that exert their effects by binding to and activating FGFRs, a family of receptor tyrosine kinases. This activation triggers downstream intracellular signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn promote tumor growth and survival.[2]
This compound: A Selective FGF Ligand Trap
Molecular Design and Mechanism of Action
This compound is a recombinant fusion protein engineered to function as a decoy receptor for specific FGF ligands.[2] It consists of the extracellular domain of human FGFR1c fused to the Fc region of human IgG1.[2][3] This design confers a dual benefit: the FGFR1c domain provides the FGF binding specificity, while the Fc fragment enhances the molecule's stability and pharmacokinetic profile.[4]
The mechanism of action of this compound is to sequester specific FGF ligands in the extracellular space, thereby preventing them from binding to and activating their cognate FGFRs on the surface of tumor cells.[2] This effectively inhibits the downstream signaling pathways that drive tumorigenesis.[2]
A key feature of this compound is its selective binding profile. It is designed to trap "classical" or "mitogenic" FGFs, such as FGF2, which are frequently implicated in tumor growth and angiogenesis.[4] Conversely, it has low affinity for "hormonal" FGFs, such as FGF19, FGF21, and FGF23, which are involved in metabolic homeostasis.[4] This selectivity is significant as it avoids the toxicities, such as hyperphosphatemia, that are associated with non-selective, small-molecule pan-FGFR inhibitors that also block hormonal FGF signaling.
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound as an FGF ligand trap.
Binding Affinity
While a comprehensive table of binding affinities for all FGF ligands is not publicly available, preclinical studies have demonstrated that this compound binds with high affinity to mitogenic FGFs, including FGF2 and FGF18.[2] The use of the FGFR1c isoform in its design confers a broad binding profile for these classical FGFs, while having a low affinity for hormonal FGFs.[4]
Preclinical Efficacy
This compound has demonstrated anti-tumor activity in various preclinical cancer models.[2] A key study investigated its efficacy in mesothelioma, a cancer type often characterized by high FGF2 expression.[2]
In Vivo Xenograft Study in Mesothelioma
Diagram: Preclinical Xenograft Study Workflow
Caption: Workflow of the preclinical xenograft study.
Experimental Protocol:
-
Cell Lines: Human mesothelioma cell lines NCI-H226 and MSTO-211H were used.
-
Animal Model: Female Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of mesothelioma cells.
-
Treatment Groups:
-
Vehicle control
-
This compound at 1.024 mg/kg
-
This compound at 5.12 mg/kg
-
This compound at 25.6 mg/kg
-
-
Administration: Intraperitoneal injection.
-
Dosing Schedule: Three times per week for four weeks.
-
Primary Endpoint: Tumor growth inhibition (TGI) at the end of the study.
Results:
This compound demonstrated dose-dependent inhibition of tumor growth in both mesothelioma xenograft models. The treatment was well-tolerated, with no significant adverse effects on animal body weight.
| Cell Line | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-H226 | 5.12 | 57 |
| NCI-H226 | 25.6 | 78 |
| MSTO-211H | 25.6 | 50 |
Data sourced from Oncotarget, 2016.[2]
Clinical Development
This compound has been evaluated in Phase I and Ib clinical trials in patients with advanced solid tumors.
Phase I First-in-Human Study (NCT00687505)
This study assessed the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
Study Design:
-
Patient Population: Patients with metastatic or locally advanced solid tumors for which standard treatments were ineffective.
-
Dosing: Weekly intravenous infusions of this compound at doses ranging from 0.5 to 16 mg/kg.
-
Treatment Cycle: Four weekly doses followed by a two-week observation period.
Pharmacokinetics:
The pharmacokinetic profile of this compound was characterized by dose-proportional exposure. The terminal elimination half-life following a single dose was between 2.6 and 3.9 days.
Safety and Tolerability:
This compound was generally well-tolerated. A maximum tolerated dose (MTD) was not identified in this study. The most common treatment-emergent adverse events were generally low-grade.
| Dose (mg/kg) | Dose-Limiting Toxicities |
| 0.75 | Urticaria |
| 1 | Intestinal perforation, Neutropenia |
| 16 | Muscular weakness |
Data sourced from Annals of Oncology, 2016.
Phase Ib Study in Malignant Pleural Mesothelioma (NCT01868022)
This study evaluated this compound in combination with standard-of-care chemotherapy (pemetrexed and cisplatin) in treatment-naive patients with unresectable malignant pleural mesothelioma.
Study Design:
-
Dose Escalation: 10, 15, and 20 mg/kg of this compound administered weekly.
-
Maximum Tolerated Dose (MTD): The MTD was determined to be 15 mg/kg.
Safety:
The combination of this compound with chemotherapy was well-tolerated. The most common treatment-related adverse events are summarized below.
| Adverse Event | Frequency (%) |
| Nausea | 56 |
| Decreased appetite | 36 |
| Infusion reactions | 36 |
| Decreased neutrophil counts | 36 |
| Fatigue | 33 |
Data sourced from Investigational New Drugs, 2020.
Efficacy:
The combination therapy showed encouraging anti-tumor activity.
| Efficacy Endpoint | Result |
| Confirmed Overall Response Rate (ORR) | 39% |
| Disease Control Rate (DCR) | 86% |
| Median Progression-Free Survival (PFS) at 15 mg/kg | 7.4 months |
Data sourced from Investigational New Drugs, 2020.
Diagram: Logical Flow of this compound's Therapeutic Rationale
Caption: Therapeutic rationale of this compound.
Conclusion
This compound is a novel FGF ligand trap with a selective mechanism of action that has demonstrated a manageable safety profile and promising anti-tumor activity in preclinical models and early-phase clinical trials, particularly in mesothelioma. Its ability to selectively target mitogenic FGFs while avoiding hormonal FGFs represents a potential advantage over less selective FGFR inhibitors. Further clinical investigation in patient populations with tumors characterized by FGF pathway dysregulation is warranted.
References
- 1. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
FP-1039: A Targeted Approach to Angiogenesis Inhibition Through FGF Ligand Sequestration
An In-depth Technical Guide on the Role of FP-1039 in Inhibiting Angiogenesis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (also known as GSK3052230), a novel therapeutic agent designed to inhibit angiogenesis by targeting the Fibroblast Growth Factor (FGF) signaling pathway. Through a detailed examination of its mechanism of action, preclinical data, and clinical findings, this document serves as a resource for researchers and drug development professionals working in oncology and angiogenesis.
Core Mechanism of Action: An FGF Ligand Trap
This compound is a soluble fusion protein, ingeniously engineered to function as an "FGF ligand trap."[1][2] It consists of the extracellular domain of human FGF receptor 1 (FGFR1) fused to the Fc portion of human IgG1.[2][3] This design allows this compound to bind and neutralize multiple mitogenic FGFs that would normally bind to FGFR1.[4] By sequestering these FGF ligands, this compound effectively prevents their interaction with native cell surface FGF receptors, thereby inhibiting downstream signaling pathways crucial for tumor growth and angiogenesis.[1][2]
A key feature of this compound's design is its selectivity. It preferentially binds to the "classical" mitogenic FGFs (such as FGF1, FGF2, and FGF4) while having low affinity for the hormonal FGFs (FGF19, FGF21, and FGF23).[5] This selectivity is significant because it avoids the toxicities, such as hyperphosphatemia, that are associated with small molecule pan-FGFR tyrosine kinase inhibitors that block the signaling of both mitogenic and hormonal FGFs.[4][6]
Quantitative Data Summary
The efficacy of this compound in inhibiting key processes in cancer progression has been quantified in numerous preclinical and clinical studies. The following tables summarize the key quantitative data.
Preclinical In Vitro Efficacy
| Assay Type | Cell Line | Target | IC50 | Citation |
| ERK Phosphorylation Inhibition | L6 (overexpressing FGFR1) | FGF-2-induced ERK phosphorylation | 0.023 µg/mL | [7] |
| Cell Proliferation Inhibition | A549 | FGF-2-stimulated proliferation | 0.01 µg/mL | [7][8] |
| Anchorage-Independent Growth | Mesothelioma and Lung Cancer Cell Lines | Cell Growth | Varies by cell line | [1] |
Preclinical In Vivo Efficacy: Xenograft Models
| Tumor Model | Treatment Dose | Duration | Tumor Growth Inhibition (TGI) | Citation |
| Caki-1 (Renal Cell Carcinoma) | 10 mg/kg, twice a week | 6 weeks | 81% | [7] |
| MSTO-211H (Mesothelioma) | 15 mg/kg | Not Specified | 64% | [7] |
| High FGF2, Low VEGFA ccRCC | Not Specified | Not Specified | 39-81% | [5] |
| High FGF2 HCC | Not Specified | Not Specified | 31-55% | [5] |
Clinical Trial Data: Safety and Efficacy
| Clinical Trial Phase | Cancer Type | Combination Therapy | Dose Levels | Key Findings | Citation |
| Phase I | Advanced Solid Tumors | Monotherapy | 0.5 to 16 mg/kg weekly | Well-tolerated, no MTD identified. DLTs at 0.75, 1, and 16 mg/kg. | [4] |
| Phase Ib (Arm C) | Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | 10, 15, 20 mg/kg weekly | MTD: 15 mg/kg. ORR: 39-44%, DCR: 86-100%, Median PFS: 7.4 months. | [3][6][9][10] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound sequesters FGF ligands, preventing FGFR activation and subsequent downstream signaling.
General Experimental Workflow for Evaluating this compound
Caption: A typical workflow for assessing the anti-angiogenic and anti-tumor activity of this compound.
Experimental Protocols
While specific, detailed protocols for replicating the cited experiments are not fully available in the public domain, this section provides a comprehensive overview of the methodologies employed in the study of this compound.
In Vitro Cell Proliferation Assays
-
Objective: To determine the concentration of this compound required to inhibit cell growth by 50% (IC50).
-
General Procedure:
-
Cancer cell lines (e.g., A549, mesothelioma cell lines) are seeded in multi-well plates.[1][7]
-
Cells are treated with a range of concentrations of this compound in the presence of a stimulating FGF ligand (e.g., FGF-2).
-
After a defined incubation period (e.g., 6 days), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or by cell counting.[1]
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the this compound concentration.
-
Matrigel Plug Angiogenesis Assay
-
Objective: To assess the in vivo anti-angiogenic activity of this compound.
-
General Procedure:
-
Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus, such as FGF-2 or a combination of FGF-2 and VEGF.[7][8]
-
The Matrigel mixture is subcutaneously injected into mice.[11][12] The liquid Matrigel forms a solid plug at body temperature.
-
Mice are treated systemically with this compound or a control vehicle.
-
After a set period (e.g., 7 days), the Matrigel plugs are excised.[13]
-
Angiogenesis is quantified by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31 or CD34.[7][11]
-
Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Procedure:
-
Human cancer cells (e.g., Caki-1, MSTO-211H) are subcutaneously injected into immunocompromised mice.[7]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intravenous or intraperitoneal injection, at specified doses and schedules.[7]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, and may be further analyzed for biomarkers, such as microvessel density via CD31 staining.[7]
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To determine the effect of this compound on downstream signaling pathways, particularly the MAPK pathway.
-
General Procedure:
-
Cells are treated with this compound for a specified time, followed by stimulation with an FGF ligand.
-
Cell lysates are prepared, and protein concentration is determined.[14]
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).[15]
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., phospho-ERK1/2) and total protein levels as a loading control.[15][16]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[14]
-
The intensity of the bands is quantified to determine the level of protein phosphorylation.
-
Conclusion
This compound represents a highly targeted and promising therapeutic strategy for inhibiting angiogenesis in FGF-driven cancers. Its unique mechanism as an FGF ligand trap allows for the potent and selective neutralization of mitogenic FGFs, leading to the inhibition of tumor growth and angiogenesis. The preclinical and clinical data gathered to date demonstrate its potential as both a monotherapy and in combination with standard chemotherapy, with a favorable safety profile that avoids the on-target toxicities of broader-spectrum FGFR inhibitors. Further investigation in patient populations with tumors characterized by FGF pathway dysregulation is warranted to fully realize the clinical potential of this innovative anti-angiogenic agent.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 3. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
FP-1039: A Comprehensive Technical Guide on its Binding Affinity and Mechanism of Action as an FGF Ligand Trap
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-1039, also known as GSK3052230, is a novel therapeutic agent designed to intercept and neutralize the activity of Fibroblast Growth Factors (FGFs), a family of proteins pivotally involved in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGF signaling pathway is a known driver in various oncogenic processes. This compound is a soluble fusion protein, engineered by combining the extracellular domain of the human FGF receptor 1 (FGFR1) with the Fc fragment of human IgG1.[2][3] This design creates a "ligand trap" that selectively binds to and sequesters mitogenic FGFs, thereby preventing their interaction with cell surface FGF receptors and inhibiting downstream signaling cascades.[1][4] This technical guide provides an in-depth analysis of the binding affinity of this compound for various FGF ligands, details the experimental protocols used for these characterizations, and illustrates the underlying mechanism of action.
Data Presentation: Binding Affinity and Inhibitory Concentrations
The efficacy of this compound as an FGF ligand trap is fundamentally determined by its binding affinity for various FGF family members. The following tables summarize the quantitative data from key preclinical studies.
Table 1: this compound Dissociation Constants (Kd) for FGF Ligands
The binding affinity of this compound to a panel of FGF ligands was determined using surface plasmon resonance (SPR) spectroscopy. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| FGF Ligand | Dissociation Constant (Kd) (M) | Binding Affinity Classification |
| FGF-1 | <10⁻¹⁰ | High |
| FGF-2 | <10⁻¹⁰ | High |
| FGF-4 | <10⁻¹⁰ | High |
| FGF-6 | <10⁻¹⁰ | High |
| FGF-8b | <10⁻¹⁰ | High |
| FGF-9 | <10⁻¹⁰ | High |
| FGF-16 | <10⁻¹⁰ | High |
| FGF-17 | <10⁻¹⁰ | High |
| FGF-18 | <10⁻¹⁰ | High |
| FGF-3 | 1 x 10⁻⁹ to 7 x 10⁻⁹ | Moderate |
| FGF-5 | 1 x 10⁻⁹ to 7 x 10⁻⁹ | Moderate |
| FGF-20 | 1 x 10⁻⁹ to 7 x 10⁻⁹ | Moderate |
| FGF-23 | Low | Low |
Data sourced from "Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer".[5]
This compound demonstrates high affinity for a broad range of mitogenic FGFs.[5] Notably, it does not appreciably bind to hormonal FGFs like FGF-23, which require the co-receptor Klotho for high-affinity binding. This selectivity is a key design feature to avoid off-target toxicities associated with the inhibition of hormonal FGFs, such as hyperphosphatemia.[5]
Table 2: this compound In Vitro Inhibitory Activity
The functional consequence of this compound's binding to FGF ligands is the inhibition of FGF-induced cellular responses. The following table presents the half-maximal inhibitory concentrations (IC50) of this compound in cell-based assays.
| Assay | Cell Line | Stimulating Ligand | IC50 |
| ERK Phosphorylation | L6 cells overexpressing FGFR1 | FGF-2 | 0.023 µg/mL |
| Cell Proliferation | A549 | FGF-2 | 0.01 µg/mL |
Data sourced from "Design and preliminary analysis of this compound".
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) Spectroscopy for Binding Affinity
Surface plasmon resonance was employed to measure the binding kinetics and affinity of this compound for various FGF ligands.
Objective: To determine the dissociation constants (Kd) of this compound for a panel of FGF ligands.
Methodology:
-
Immobilization: Recombinant human this compound is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry. The Fc portion of this compound allows for a consistent and oriented immobilization.
-
Analyte Injection: A series of concentrations of each purified FGF ligand (analyte) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the FGF ligands to the immobilized this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
Inhibition of FGF-2-Induced ERK Phosphorylation
This assay assesses the ability of this compound to block the intracellular signaling cascade initiated by FGF-2.
Objective: To determine the IC50 of this compound for the inhibition of FGF-2-stimulated ERK phosphorylation.
Methodology:
-
Cell Culture: L6 cells, engineered to overexpress human FGFR1, are cultured in appropriate media.
-
Serum Starvation: Prior to the experiment, cells are serum-starved to reduce basal levels of ERK phosphorylation.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: FGF-2 is added to the cells to stimulate FGFR1 signaling.
-
Lysis and Protein Quantification: After a short incubation period, the cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated for each treatment condition, and the data is used to determine the IC50 value of this compound.
FGF-2-Stimulated Cell Proliferation Assay
This assay measures the impact of this compound on the growth of cancer cells that are dependent on FGF signaling.
Objective: To determine the IC50 of this compound for the inhibition of FGF-2-stimulated proliferation of A549 lung carcinoma cells.
Methodology:
-
Cell Seeding: A549 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with a range of concentrations of this compound in the presence of a constant concentration of FGF-2.
-
Incubation: The plates are incubated for a period of several days to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1 assay), which quantifies the metabolic activity of living cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of inhibition of cell proliferation for each this compound concentration, and this data is then used to determine the IC50 value.
Mandatory Visualizations
FGF Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of action of this compound in the FGF signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly selective and potent FGF ligand trap that demonstrates high affinity for a wide array of mitogenic FGFs while sparing hormonal FGFs.[5] Its mechanism of action, the sequestration of FGF ligands, leads to the effective inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[4][6] The quantitative binding data and functional inhibition assays underscore the therapeutic potential of this compound in cancers driven by aberrant FGF signaling. This technical guide provides a comprehensive overview of the binding characteristics and preclinical evaluation of this compound for researchers and professionals in the field of drug development.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 5. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
FP-1039: A Targeted Approach for Tumors Driven by Fibroblast Growth Factor Pathway Dysregulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FP-1039 (also known as GSK3052230) is a novel biologic agent designed as a "ligand trap" to selectively inhibit the fibroblast growth factor (FGF) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the target patient population for this compound, detailing the underlying molecular rationale, key preclinical evidence, and clinical trial findings. Experimental protocols for pivotal assays and visualizations of the core signaling pathways and workflows are included to support ongoing research and development in this therapeutic area.
Introduction: The Rationale for Targeting the FGF Pathway
The fibroblast growth factor (FGF)/FGF receptor (FGFR) signaling axis is a well-established driver of oncogenesis in a variety of solid tumors.[1] Dysregulation of this pathway, through mechanisms such as receptor gene amplification, mutations, or ligand overexpression, can lead to uncontrolled cell growth, resistance to apoptosis, and enhanced tumor vascularization.[1][2]
This compound is a soluble fusion protein composed of the extracellular domain of human FGFR1c fused to the Fc region of human IgG1.[3] This structure allows it to act as a decoy receptor, binding to and neutralizing multiple mitogenic FGF ligands (e.g., FGF1, FGF2, FGF4) in the extracellular space.[2][4] A key design feature of this compound is its selectivity; it does not bind to the "hormonal" FGFs (FGF19, FGF21, FGF23), which are involved in metabolic homeostasis.[4][5] This specificity is intended to avoid toxicities associated with non-selective small molecule FGFR tyrosine kinase inhibitors, such as hyperphosphatemia.[4][6]
Target Patient Population
The development of this compound has focused on patient populations with tumors exhibiting evidence of FGF pathway activation. The primary targets identified through preclinical and clinical research include:
-
Malignant Pleural Mesothelioma (MPM): A significant proportion of MPM tumors exhibit high expression of FGF2 and its receptor FGFR1, suggesting an autocrine signaling loop that drives tumor growth.[7]
-
Squamous Non-Small Cell Lung Cancer (sqNSCLC): A subset of sqNSCLC is characterized by the amplification of the FGFR1 gene, which is associated with a more aggressive disease course.[4][5]
-
Endometrial Cancer: Tumors harboring specific activating mutations in FGFR2 have been identified as another potential target group.[5]
-
Advanced Solid Tumors with FGF Pathway Alterations: Beyond the specific indications above, patients with other advanced solid tumors characterized by FGF/FGFR genetic alterations or high ligand expression may also be candidates for this compound therapy.
Clinical Trial Data
This compound has been evaluated in Phase I and Phase Ib clinical trials to assess its safety, tolerability, and preliminary efficacy.
Phase I Study in Advanced Solid Tumors (NCT00687505)
This first-in-human study enrolled patients with a variety of advanced solid tumors for which standard treatments were no longer effective.[8] The primary goal was to determine the safety and maximum tolerated dose (MTD) of this compound.
Table 1: Summary of Phase I (NCT00687505) Clinical Trial
| Parameter | Value |
| Number of Patients | 39 |
| Tumor Types | Advanced solid tumors (unselected for FGF pathway dysregulation) |
| Dosing | 0.5 to 16 mg/kg weekly |
| Maximum Tolerated Dose (MTD) | Not identified |
| Dose-Limiting Toxicities (DLTs) | 4 reported: urticaria (0.75 mg/kg), intestinal perforation and neutropenia (1 mg/kg), muscular weakness (16 mg/kg)[8] |
| Common Adverse Events | Grade 3 or greater events were uncommon[8] |
| Objective Responses | None observed[8] |
| Key Conclusion | This compound was well-tolerated in an unselected patient population. Toxicities like hyperphosphatemia, common with small molecule FGFR inhibitors, were not observed.[8] |
Phase Ib Study in sqNSCLC and Mesothelioma (NCT01868022)
This study evaluated this compound in combination with standard-of-care chemotherapy in specific patient cohorts with known FGF pathway dysregulation.[9][10]
Table 2: Patient Baseline Characteristics for Mesothelioma Cohort (Arm C) of Phase Ib Trial (NCT01868022)[9]
| Characteristic | 10 mg/kg (n=3) | 15 mg/kg (n=25) | 20 mg/kg (n=8) | Total (n=36) |
| Sex, n (%) | ||||
| Male | 2 (67%) | 17 (68%) | 6 (75%) | 25 (69%) |
| Female | 1 (33%) | 8 (32%) | 2 (25%) | 11 (31%) |
| Age, years, median (range) | 67 (61-71) | 65 (43-83) | 69 (57-75) | 66 (43-83) |
| ECOG Performance Status, n (%) | ||||
| 0 | 1 (33%) | 10 (40%) | 2 (25%) | 13 (36%) |
| 1 | 2 (67%) | 15 (60%) | 6 (75%) | 23 (64%) |
| Histology, n (%) | ||||
| Epithelioid | 2 (67%) | 20 (80%) | 7 (88%) | 29 (81%) |
| Biphasic | 1 (33%) | 4 (16%) | 1 (13%) | 6 (17%) |
| Sarcomatoid | 0 | 1 (4%) | 0 | 1 (3%) |
Table 3: Efficacy and Safety in the Malignant Pleural Mesothelioma Cohort (Arm C) of Phase Ib Trial (NCT01868022)[5][11]
| Parameter | Value |
| Treatment Regimen | This compound (weekly) + Pemetrexed + Cisplatin |
| Number of Patients | 36 |
| Maximum Tolerated Dose (MTD) | 15 mg/kg |
| Common Treatment-Related Adverse Events (≥30%) | Nausea (56%), decreased appetite (36%), infusion reactions (36%), decreased neutrophil counts (36%), fatigue (33%)[5] |
| Objective Response Rate (ORR) | 39% (95% CI: 23.1-56.5) |
| Disease Control Rate (DCR) | 86% |
| Median Progression-Free Survival (PFS) at MTD | 7.4 months (95% CI: 6.7-13.4) |
Preclinical Evidence
The antitumor activity of this compound has been demonstrated in a range of preclinical models, providing a strong rationale for its clinical development in specific cancer types.
Table 4: Summary of Key Preclinical Studies of this compound
| Cancer Type | Model | Key Findings | Reference |
| Mesothelioma | NCI-H226, MSTO-211H xenografts (SCID mice) | Dose-dependent tumor growth inhibition; decreased phospho-ERK and tumor vessel density. High FGF2 and FGFR1 expression correlated with response. | [7] |
| Endometrial Cancer | MFE-280 xenograft (FGFR2 S252W mutation) | Significant tumor growth inhibition with this compound treatment. | [5] |
| Lung Cancer (sqNSCLC) | NCI-H1581 xenograft (FGFR1 amplified) | Marked tumor growth inhibition. | [5] |
| Lung Cancer (SCLC) | DMS114 xenograft (FGFR1 amplified) | Significant tumor growth inhibition. | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts by sequestering FGF ligands, thereby preventing their interaction with FGFRs on the surface of tumor cells. This blockade inhibits the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Caption: Mechanism of action of this compound as an FGF ligand trap.
Xenograft Tumor Model Workflow
The evaluation of this compound efficacy in preclinical settings typically follows a standardized xenograft model workflow.
Caption: General workflow for preclinical xenograft studies.
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK)
This protocol outlines the general steps for assessing the pharmacodynamic effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK in tumor xenografts.
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., β-actin) for normalization.
-
Immunohistochemistry (IHC) for Tumor Angiogenesis (CD31/MECA-32)
This protocol describes the general procedure for staining tumor sections to assess microvessel density as a measure of angiogenesis.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 0.5 M Tris buffer, pH 10) and heating in a pressure cooker or water bath.[6]
-
-
Staining:
-
Block endogenous peroxidase activity with a suitable blocking solution.
-
Incubate the sections with a primary antibody against an endothelial cell marker (e.g., anti-CD31 or anti-MECA-32) for 30-60 minutes at room temperature or overnight at 4°C.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer-based).
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify microvessel density (MVD) by counting the number of stained vessels in several high-power fields.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay is used to determine the effect of this compound on the hallmark of cellular transformation, which is the ability to grow without attachment to a solid substrate.[12][13]
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in culture medium.
-
-
Cell Seeding:
-
Trypsinize and count the cancer cells to be tested.
-
Resuspend the cells in the 0.3% agar solution at the desired density (e.g., 5,000-10,000 cells per well).
-
Quickly overlay the cell-containing agar onto the solidified base layer.
-
-
Treatment and Incubation:
-
After the top layer solidifies, add culture medium containing various concentrations of this compound or a vehicle control to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, feeding the cells with fresh medium and treatment every 3-4 days.
-
-
Colony Visualization and Quantification:
-
Stain the colonies with a solution of crystal violet or a fluorescent viability dye.
-
Count the number of colonies and measure their size using a microscope or an imaging system.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Conclusion
This compound represents a targeted therapeutic strategy for patients with solid tumors driven by the FGF signaling pathway. Clinical data, particularly in malignant pleural mesothelioma, have demonstrated a manageable safety profile and encouraging signs of efficacy when combined with chemotherapy. The identification of predictive biomarkers, such as FGFR1 amplification, FGFR2 mutations, and high FGF2 expression, is crucial for selecting patients most likely to benefit from this FGF ligand trap. The experimental protocols and pathway diagrams provided in this guide serve as a resource for the continued investigation and development of this compound and other FGF pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospace.com [biospace.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 13. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of FP-1039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FP-1039 (also known as GSK3052230) is a novel therapeutic agent engineered as a fibroblast growth factor (FGF) ligand trap. Its specific mechanism of action and notable selectivity profile offer a promising avenue in the landscape of targeted cancer therapies. This technical guide provides an in-depth exploration of the core principles underlying the selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological and experimental processes.
Core Concept: A Selective FGF Ligand Trap
This compound is a recombinant fusion protein meticulously designed to intercept and neutralize specific members of the FGF family. It consists of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human immunoglobulin G1 (IgG1).[1][2] This unique architecture allows this compound to function as a soluble decoy receptor, effectively sequestering certain FGF ligands and preventing their interaction with cell-surface FGFRs. This action consequently inhibits the activation of downstream signaling pathways critical for tumor cell proliferation and angiogenesis, such as the RAS-MAPK and PI3K-AKT pathways.[3]
A key feature of this compound's design is its selective binding profile. It is engineered to primarily target the "classical" or mitogenic FGFs, which are often implicated in tumorigenesis.[4] Conversely, it demonstrates negligible binding to the "hormonal" FGFs (FGF19, FGF21, and FGF23).[5] This selectivity is crucial for its favorable safety profile, as hormonal FGFs play vital roles in metabolic homeostasis. Their non-inhibition by this compound circumvents toxicities, such as hyperphosphatemia, commonly associated with broad-spectrum, small-molecule FGFR tyrosine kinase inhibitors.[5] This targeted approach underscores the potential of this compound as a more precise and well-tolerated anti-cancer therapeutic.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound is quantitatively demonstrated by its differential binding affinities for various FGF ligands. The following table summarizes the equilibrium dissociation constants (Kd) of this compound for a panel of human FGFs, as determined by Surface Plasmon Resonance (SPR). Lower Kd values indicate a higher binding affinity.
| FGF Ligand | Equilibrium Dissociation Constant (Kd) (M) | Binding Affinity |
| FGF-1 | <10-10 | High |
| FGF-2 | <10-10 | High |
| FGF-4 | <10-10 | High |
| FGF-6 | <10-10 | High |
| FGF-8b | <10-10 | High |
| FGF-9 | <10-10 | High |
| FGF-16 | <10-10 | High |
| FGF-17 | <10-10 | High |
| FGF-18 | <10-10 | High |
| FGF-3 | 1 x 10-9 to 7 x 10-9 | Moderate |
| FGF-5 | 1 x 10-9 to 7 x 10-9 | Moderate |
| FGF-20 | 1 x 10-9 to 7 x 10-9 | Moderate |
| FGF-23 | Low | Low |
Data sourced from Harding et al., Science Translational Medicine, 2013.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's selectivity and activity.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of this compound to various FGF ligands.
Methodology:
-
Immobilization: Recombinant human FGF ligands are immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of this compound to the immobilized FGF ligands are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
FGF-Stimulated Cell Proliferation Assay
Objective: To assess the ability of this compound to inhibit FGF-induced cancer cell proliferation.
Methodology:
-
Cell Culture: Human cancer cell lines known to be responsive to FGF signaling (e.g., A549 lung carcinoma cells) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing a fixed concentration of a specific FGF ligand (e.g., FGF-2) and varying concentrations of this compound. Control wells receive either no treatment, FGF ligand alone, or this compound alone.
-
Incubation: The cells are incubated for a period of 72 hours to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation is quantified using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by measuring ATP levels using a luminescent cell viability assay.
-
Data Analysis: The results are expressed as a percentage of the proliferation observed with the FGF ligand alone, and the half-maximal inhibitory concentration (IC50) of this compound is calculated.
In Vivo Angiogenesis Matrigel Plug Assay
Objective: To evaluate the in vivo anti-angiogenic activity of this compound.
Methodology:
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice and mixed with a pro-angiogenic FGF ligand (e.g., FGF-2) and, for the treatment group, with this compound. A control group receives Matrigel with the FGF ligand but without this compound.
-
Subcutaneous Injection: The Matrigel mixtures are subcutaneously injected into the flanks of immunocompromised mice. The Matrigel solidifies at body temperature, forming a plug.
-
Treatment Period: The mice are monitored for a defined period, typically 7-14 days, to allow for vascularization of the Matrigel plugs.
-
Plug Excision and Analysis: At the end of the experiment, the Matrigel plugs are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: The paraffin-embedded sections are stained with an antibody against an endothelial cell marker, such as CD31, to visualize the blood vessels within the plug.
-
Quantification of Angiogenesis: The extent of angiogenesis is quantified by measuring the microvessel density within the Matrigel plugs using microscopy and image analysis software.
Mandatory Visualizations
FGF/FGFR Signaling Pathway and this compound Inhibition
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
FP-1039: A Targeted Approach to Disrupting FGFR1 Signaling in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
FP-1039, also known as GSK3052230, is a novel therapeutic agent designed to inhibit the fibroblast growth factor (FGF) signaling pathway, a critical driver of tumor growth, angiogenesis, and drug resistance. As a "ligand trap," this compound is a soluble fusion protein that sequesters specific FGF ligands, preventing their interaction with Fibroblast Growth Factor Receptor 1 (FGFR1) and subsequent activation of downstream oncogenic signaling cascades. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on FGFR1 signaling, and a summary of key preclinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction to this compound and the FGF/FGFR1 Axis
The FGF signaling pathway plays a crucial role in normal physiological processes, including embryonic development, tissue repair, and metabolism. However, aberrant activation of this pathway, often through the overexpression of FGF ligands or amplification of their receptors, is a well-documented driver of various malignancies. The FGF family comprises 22 ligands and four receptor tyrosine kinases (FGFR1-4). Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of intracellular signaling events primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.
This compound is a recombinant fusion protein composed of the extracellular ligand-binding domain of human FGFR1c fused to the Fc region of human immunoglobulin G1 (IgG1). This unique structure allows this compound to act as a decoy receptor, binding with high affinity to multiple FGF ligands that would normally activate FGFR1. By sequestering these ligands, this compound effectively neutralizes their mitogenic and angiogenic signals. Notably, this compound is designed to selectively target "classical" FGFs implicated in cancer while sparing "hormonal" FGFs (e.g., FGF19, FGF21, FGF23) that are crucial for metabolic homeostasis, thereby avoiding the toxicities, such as hyperphosphatemia, associated with small-molecule pan-FGFR inhibitors.
Mechanism of Action: An FGF Ligand Trap
The primary mechanism of action of this compound is the competitive binding of FGF ligands in the extracellular space, preventing them from engaging with and activating cell-surface FGFRs. This disruption of the ligand-receptor interaction is the initial step in the inhibition of FGFR1 signaling.
The Development of FP-1039 (GSK3052230): A Targeted FGF Ligand Trap
An In-Depth Guide for Drug Development Professionals
Abstract
FP-1039, also known as GSK3052230, is a first-in-class biologic therapeutic designed as a potent and selective fibroblast growth factor (FGF) ligand trap. Engineered as a soluble fusion protein, it consists of the extracellular domain of human FGF receptor 1 (FGFR1c) fused to the Fc region of human IgG1. This structure allows it to bind and neutralize multiple mitogenic FGF ligands, thereby inhibiting the activation of FGF receptors and downstream signaling pathways implicated in tumor growth, proliferation, and angiogenesis. A key design feature is its selectivity, which avoids binding to hormonal FGFs (e.g., FGF-23), thus circumventing toxicities like hyperphosphatemia that are common with small-molecule pan-FGFR kinase inhibitors. This guide details the discovery, mechanism of action, and the preclinical and clinical development of this compound, presenting key data and methodologies for researchers and drug development professionals.
Discovery and Rationale: Targeting the FGF Pathway
The FGF signaling pathway is a critical regulator of cell growth, differentiation, and angiogenesis.[1][2] Dysregulation of this pathway, through mechanisms such as receptor gene amplification, mutations, or ligand overexpression, is a known driver in a variety of solid tumors.[3] this compound was developed by FivePrime Therapeutics (later partnered with GlaxoSmithKline) as a targeted biologic to intercept FGF signaling extracellularly.[4]
The core rationale was to create a "ligand trap" that could sequester multiple tumor-promoting FGFs (like FGF2) before they could bind to their cell-surface receptors.[3][5] The design specifically utilized the FGFR1c isoform's extracellular domain due to its broad binding profile for mitogenic FGFs, while having low affinity for hormonal FGFs that require a klotho co-receptor, thereby designing out a key mechanism of toxicity seen with less selective inhibitors.[1][6][7]
Mechanism of Action
This compound functions as a soluble decoy receptor. By binding to FGF ligands such as FGF2 in the extracellular space, it prevents them from interacting with and activating cell-surface FGF receptors (FGFRs).[3][4] This blockade inhibits the subsequent phosphorylation and activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for driving tumor cell proliferation and survival.[3][8] This dual action on both tumor cells and the tumor vasculature (anti-angiogenesis) forms the basis of its anti-cancer activity.[5]
Preclinical Development
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to establish its potency, efficacy, and target engagement.
In Vitro Studies
In vitro assays were crucial for demonstrating this compound's ability to inhibit FGF-dependent cellular processes. Key experiments included cell proliferation assays and western blots to confirm the inhibition of downstream signaling.
Table 1: Summary of In Vitro Quantitative Data
| Assay Type | Cell Line | Target Pathway | Result | Reference |
|---|---|---|---|---|
| Cell Proliferation | A549 (Lung Cancer) | FGF2-stimulated growth | IC50: 0.01 µg/ml | [1] |
| Signal Transduction | NCI-H226, MSTO-211H (Mesothelioma) | MAPK Signaling | Reduced p-ERK and p-S6 levels | [8] |
| Anchorage-Independent Growth | Mesothelioma & Lung Cancer Panel | Cell Proliferation | Antiproliferative activity in 6/8 mesothelioma and 4/15 lung cancer cell lines |[8] |
In Vivo Studies
Animal xenograft models were used to assess the anti-tumor activity of this compound as a single agent and in combination with other therapies. A strong correlation was found between high FGF2 expression in tumors and sensitivity to this compound.
Table 2: Summary of In Vivo Efficacy Data
| Tumor Model | Treatment | Dosing | Key Finding | Reference |
|---|---|---|---|---|
| NCI-H226 (Mesothelioma) | This compound Monotherapy | 5.12 mg/kg | 57% Tumor Growth Inhibition (TGI) | [8] |
| NCI-H226 (Mesothelioma) | This compound Monotherapy | 25.6 mg/kg | 78% TGI | [8] |
| MSTO-211H (Mesothelioma) | This compound Monotherapy | 1.024 - 25.6 mg/kg | Dose-dependent TGI | [8] |
| ccRCC (Renal Cell Carcinoma) | This compound Monotherapy | Not Specified | 39-81% TGI in high FGF2 models | [1] |
| HCC (Hepatocellular Carcinoma) | this compound Monotherapy | Not Specified | 31-55% TGI in high FGF2 models |[1] |
Clinical Development
This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced solid tumors.
Phase I First-in-Human Trial
A Phase I dose-escalation study was conducted in 39 patients with advanced solid tumors. The trial established the safety profile of this compound and identified key pharmacokinetic parameters.
Table 3: Summary of Phase I Trial Data
| Parameter | Finding | Reference |
|---|---|---|
| Dosing | 0.5 to 16 mg/kg weekly | [4] |
| Max Tolerated Dose (MTD) | Not identified | [4] |
| Safety | Well tolerated; Grade ≥3 AEs uncommon. No hyperphosphatemia observed. | [4] |
| Pharmacokinetics | Dose-proportional exposure. Terminal elimination half-life: 2.6-3.9 days. | [4] |
| Target Engagement | Achieved, as measured by low free plasma FGF2 levels. | [4] |
| Efficacy | No objective responses in a non-selected patient population. |[4] |
Phase Ib Trial in Malignant Pleural Mesothelioma (MPM)
Based on strong preclinical data and the high expression of FGF2 in MPM, a Phase Ib study was initiated to evaluate this compound in combination with standard-of-care chemotherapy (pemetrexed and cisplatin) for treatment-naive, unresectable MPM.
Table 4: Summary of Phase Ib Mesothelioma Trial Data (at MTD)
| Parameter | Finding | Reference |
|---|---|---|
| Patient Population | Treatment-naive, unresectable Malignant Pleural Mesothelioma | [9] |
| Treatment Regimen | This compound (15 mg/kg weekly) + Pemetrexed + Cisplatin | [9] |
| Max Tolerated Dose (MTD) | 15 mg/kg weekly | [9] |
| Overall Response Rate (ORR) | 44% (95% CI: 24.4–65.1) | [9] |
| Disease Control Rate (DCR) | 86% | [9] |
| Median Progression-Free Survival (PFS) | 7.4 months (95% CI: 6.7–13.4) | [9] |
| Safety | Well tolerated in combination; common AEs included nausea, decreased appetite, infusion reactions. |[9] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies employed in the development of this compound can be summarized based on published literature.
Anchorage-Independent Growth Assay
This assay measures a key hallmark of malignant transformation.
-
Base Layer: A layer of ~0.6-0.8% agar or methylcellulose mixed with 2X growth medium is prepared and allowed to solidify in culture plates.
-
Cell Layer: Cancer cells (e.g., mesothelioma lines) are harvested, counted, and suspended in a lower concentration (~0.3-0.4%) top layer of agar/methylcellulose containing various concentrations of this compound or control.
-
Culture: The cell suspension is plated on top of the base layer and incubated for 10-28 days, with periodic feeding.
-
Analysis: Colonies are stained (e.g., with crystal violet) and counted manually or via imaging software to determine the concentration of this compound that inhibits colony formation by 50% (IC50).
Western Blot for MAPK Signaling
This method detects the phosphorylation status of key signaling proteins.
-
Cell Treatment: Cancer cells are serum-starved and then stimulated with FGF2 in the presence or absence of this compound for a specified time.
-
Lysis: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-S6, and total S6.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence and imaged. The intensity of p-ERK bands is normalized to total ERK to determine the extent of signaling inhibition.
Murine Xenograft Studies
These studies evaluate in vivo anti-tumor efficacy.
-
Cell Implantation: A suspension of human tumor cells (e.g., NCI-H226, MSTO-211H) is subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., ~100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment groups (vehicle control, this compound at various doses). This compound is administered, for example, three times per week via intraperitoneal injection.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers using the formula: (length × width²)/2. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic analysis (e.g., western blot for p-ERK) or immunohistochemistry.
Conclusion
The discovery and development of this compound represent a rational, structure-guided approach to targeting the FGF pathway in cancer. By functioning as a selective FGF ligand trap, it demonstrated a distinct mechanism of action and a favorable safety profile, notably avoiding the hyperphosphatemia associated with small-molecule FGFR inhibitors. Preclinical studies established its potent anti-tumor activity in models with FGF pathway dysregulation, particularly those with high FGF2 expression. This led to promising clinical activity in a Phase Ib trial for malignant pleural mesothelioma when combined with standard chemotherapy. The journey of this compound provides a valuable case study in the development of targeted protein therapeutics.
References
- 1. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 229-Mesothelioma ciSplatin and pemetrexed | eviQ [eviq.org.au]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FP-1039 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with FP-1039 (also known as GSK3052230), a fibroblast growth factor (FGF) ligand trap. This document is intended to guide researchers in the preclinical evaluation of this compound's anti-tumor efficacy.
Introduction
This compound is an investigational therapeutic agent designed to inhibit the FGF signaling pathway, which is often dysregulated in various cancers, promoting tumor growth, angiogenesis, and survival.[1][2][3][4] this compound is a soluble fusion protein composed of the extracellular domain of human FGF receptor 1 (FGFR1) linked to the Fc region of human IgG1.[5][6][7][8] This structure allows this compound to act as a "ligand trap," binding to and neutralizing multiple FGFs, thereby preventing their interaction with cell surface FGF receptors and subsequent activation of downstream signaling cascades.[4][9][10] Preclinical studies have demonstrated that this compound can inhibit the growth of a broad range of tumor types in xenograft models, particularly those with genetic aberrations in the FGF pathway.[2][11]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical in vivo xenograft studies of this compound in mesothelioma models.
Table 1: Anti-Tumor Efficacy of this compound in Mesothelioma Xenograft Models
| Cell Line | Treatment Group | Dose (mg/kg) | Administration Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| NCI-H226 | Vehicle | - | Three times per week | - | - |
| NCI-H226 | This compound | 5.12 | Three times per week | 57 | < 0.05 |
| NCI-H226 | This compound | 25.6 | Three times per week | 78 | < 0.05 |
| MSTO-211H | Vehicle | - | Twice a week | - | - |
| MSTO-211H | This compound | 15 | Twice a week | Not specified, but significant | < 0.05 |
Data synthesized from published preclinical studies.[11][12]
Table 2: Animal Body Weight Changes in Mesothelioma Xenograft Studies
| Cell Line | Treatment Group | Dose (mg/kg) | Mean Body Weight Change | General Tolerability |
| NCI-H226 | Vehicle | - | Stable | Well tolerated |
| NCI-H226 | This compound | 1.024, 5.12, 25.6 | No significant changes | Well tolerated |
| MSTO-211H | Vehicle | - | Stable | Well tolerated |
| MSTO-211H | This compound | 15 | No significant changes | Well tolerated |
This compound was reported to be well tolerated in these models as assessed by body weight changes.[11]
Experimental Protocols
This section provides a detailed protocol for a representative in vivo xenograft study to evaluate the anti-tumor activity of this compound.
1. Cell Line and Culture
-
Cell Line: NCI-H226 (human mesothelioma) or other suitable cancer cell line with known FGF/FGFR pathway activation.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model
-
Species/Strain: Female severe combined immunodeficient (SCID) mice or other immunocompromised strain (e.g., athymic nude).
-
Age: 6-8 weeks at the start of the experiment.
-
Acclimatization: Acclimatize animals for at least one week before experimental manipulation.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation
-
Harvest exponentially growing cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 per group).
5. This compound Formulation and Administration
-
Formulation: Reconstitute lyophilized this compound in sterile PBS or other appropriate vehicle control. The vehicle control should be administered to the control group.
-
Dosing: Based on preclinical studies, effective doses range from 5 mg/kg to 25.6 mg/kg.[11] A dose-response study may be warranted.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection.
-
Schedule: Administer treatment two to three times per week for the duration of the study (e.g., 4 weeks).[11]
6. Efficacy and Toxicity Assessment
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Monitor mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of significant morbidity.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
7. Statistical Analysis
-
Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with repeated measures or a Student's t-test on the final tumor volumes. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
The following diagrams illustrate the FGF signaling pathway targeted by this compound and a typical experimental workflow for an in vivo xenograft study.
Caption: Mechanism of action of this compound in the FGF signaling pathway.
Caption: Experimental workflow for an this compound in vivo xenograft study.
References
- 1. The Role of Fibroblast Growth Factors in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Five Prime Therapeutics, Inc. Initiates Phase I Clinical Trial of this compound in Patients With Advanced Cancers - BioSpace [biospace.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing FP-1039 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-1039, also known as GSK3052230, is a novel biologic agent designed to inhibit the fibroblast growth factor (FGF) signaling pathway, a critical regulator of tumor cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR axis is implicated in the pathogenesis of various solid tumors, making it a compelling target for therapeutic intervention.[1][2] this compound is an FGF ligand trap, a soluble fusion protein composed of the extracellular domain of human FGF receptor 1 (FGFR1) and the Fc fragment of human IgG1.[1] This design allows this compound to bind and neutralize multiple FGF ligands, thereby preventing their interaction with FGFRs on tumor cells. A key feature of this compound is its selectivity for mitogenic FGFs (e.g., FGF2) while sparing hormonal FGFs (e.g., FGF19, FGF21, and FGF23), which are involved in metabolic homeostasis.[1][2] This selectivity profile is intended to mitigate toxicities, such as hyperphosphatemia, commonly associated with small molecule pan-FGFR inhibitors.[1][2]
These application notes provide a comprehensive overview of the preclinical rationale and clinical application of this compound in combination with standard-of-care chemotherapy agents. Detailed protocols for key preclinical assays and summaries of clinical trial designs are presented to guide researchers in the evaluation and potential application of this therapeutic strategy.
Mechanism of Action: FGF Ligand Sequestration
This compound acts as a decoy receptor, sequestering various FGF ligands in the extracellular tumor microenvironment. This prevents the activation of FGFRs and the subsequent downstream signaling cascades that promote tumorigenesis. The FGF signaling pathway, when activated, triggers a cascade of intracellular events, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and angiogenesis. By trapping the FGF ligands, this compound effectively dampens these pro-tumorigenic signals.
References
- 1. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
FP-1039 Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-1039, also known as GSK3052230, is a recombinant fusion protein designed as a potent and selective fibroblast growth factor (FGF) ligand trap.[1][2] It consists of the extracellular domain of human FGF receptor 1 (FGFR1) fused to the Fc region of human IgG1.[2][3] This structure allows this compound to bind with high affinity to various mitogenic FGF ligands (e.g., FGF2), effectively sequestering them and preventing their interaction with cell surface FGF receptors.[1][2] By neutralizing these FGFs, this compound inhibits the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[2] Dysregulation of the FGF/FGFR signaling axis is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention.[2][3] this compound has demonstrated anti-tumor activity in preclinical models, particularly those with FGFR1 amplification or a dependency on FGF ligands for growth.[1][2] A key advantage of this compound is its selectivity for mitogenic FGFs while sparing hormonal FGFs (e.g., FGF19, FGF21, FGF23), thereby avoiding toxicities such as hyperphosphatemia that are commonly associated with small-molecule pan-FGFR kinase inhibitors.[3][4]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy and mechanism of action.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, particularly in the context of anchorage-independent growth, a hallmark of cellular transformation. The following table summarizes the growth inhibitory concentration 50 (gIC50) values for this compound in a panel of mesothelioma and lung cancer cell lines.
| Cell Line | Cancer Type | gIC50 of this compound (µg/mL) |
| Mesothelioma | ||
| NCI-H226 | Mesothelioma | ~1 |
| MSTO-211H | Biphasic Mesothelioma | >10 |
| NCI-H2052 | Epithelioid Mesothelioma | ~1 |
| NCI-H2452 | Epithelioid Mesothelioma | ~1 |
| VAMT | Sarcomatoid Mesothelioma | ~1 |
| ACC-MESO-1 | Epithelioid Mesothelioma | ~1 |
| ACC-MESO-4 | Epithelioid Mesothelioma | ~1 |
| NCI-H28 | Epithelioid Mesothelioma | >10 |
| Lung Cancer | ||
| DMS 114 | Small Cell Lung Cancer | ~0.1 |
| NCI-H520 | Squamous Cell Carcinoma | >10 |
| DMS 53* | Small Cell Lung Cancer | ~1 |
| NCI-H522 | Adenocarcinoma | ~1 |
*Cell lines harboring FGFR1 amplification.[5] *Data is derived from an anchorage-independent methylcellulose (AIMC) assay with a 6-day treatment period.[5] The gIC50 represents the concentration that inhibited cellular growth by 50% relative to the growth of control cells.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures to evaluate its efficacy, the following diagrams are provided.
Experimental Protocols
Anchorage-Independent Growth Assay (Methylcellulose)
This assay determines the effect of this compound on the anchorage-independent growth of cancer cells, a key characteristic of transformed cells.
Materials:
-
Cancer cell lines (e.g., mesothelioma or lung cancer cell lines)
-
Complete culture medium
-
This compound
-
Methylcellulose solution (e.g., 1.2% in complete medium)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin and resuspend in complete culture medium to create a single-cell suspension.
-
Plating: Mix the cell suspension with the methylcellulose solution at a 1:1 ratio to achieve the desired final cell concentration (e.g., 5,000 cells/well) and a final methylcellulose concentration of 0.6%.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the this compound dilutions to the cell-methylcellulose suspension.
-
Dispensing: Dispense the final mixture into a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-14 days, or until colonies are visible in the control wells.
-
Quantification: At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Analysis: Calculate the gIC50 value, which is the concentration of this compound that inhibits cell growth by 50% compared to the untreated control.
FGF-Stimulated Cell Proliferation Assay
This protocol assesses the ability of this compound to inhibit cell proliferation induced by a specific fibroblast growth factor, such as FGF2.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer cells)
-
Basal culture medium (low serum, e.g., 0.5% FBS)
-
Recombinant human FGF2
-
This compound
-
96-well plates
-
Cell proliferation/viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the complete medium with basal medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Treatment: Prepare solutions of this compound at various concentrations in basal medium. Also, prepare a solution of FGF2 at a concentration known to stimulate proliferation (e.g., 10 ng/mL).
-
Incubation: Add the this compound solutions to the wells and incubate for 1 hour. Then, add the FGF2 solution to the wells (except for the unstimulated control). Incubate the plate for an additional 48-72 hours at 37°C.
-
Quantification: Measure cell proliferation/viability using a suitable reagent (e.g., MTT or CellTiter-Glo®) following the manufacturer's protocol.
-
Analysis: Determine the concentration of this compound required to inhibit FGF2-stimulated proliferation by 50% (IC50).
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and S6, which are indicative of FGF pathway activation.
Materials:
-
Cancer cell lines (e.g., NCI-H226 mesothelioma cells)
-
Basal culture medium
-
Recombinant human FGF2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with this compound for 1 hour, followed by stimulation with FGF2 (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Conclusion
This compound is a targeted biological agent that effectively neutralizes mitogenic FGFs, leading to the inhibition of tumor cell proliferation and signaling in vitro. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models. The provided quantitative data and experimental workflows serve as a valuable resource for designing and interpreting in vitro studies with this promising anti-cancer agent.
References
Application Notes and Protocols: Assessing the Efficacy of FP-1039 in Mesothelioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily affecting the lining of the lungs and abdomen, with limited effective therapeutic options.[1][2] The standard first-line treatment for unresectable malignant pleural mesothelioma (MPM) has been a combination of cisplatin and pemetrexed.[2][3] The Fibroblast Growth Factor (FGF) signaling pathway is crucial in the development and growth of various tumors, including mesothelioma, by regulating cell growth, differentiation, and angiogenesis.[2][4][5] Many mesothelioma tumors and cell lines exhibit high expression levels of FGF2 and its receptor, FGFR1, suggesting that targeting this pathway could be a viable therapeutic strategy.[2][4]
FP-1039 (also known as GSK3052230) is a novel therapeutic agent designed as an "FGF ligand trap."[2][6] It is a soluble fusion protein composed of the extracellular domain of human FGFR1c linked to the Fc portion of a human IgG1 antibody.[5][7][8] this compound acts by sequestering various FGF ligands, such as FGF2, preventing them from binding to and activating FGF receptors (FGFRs) on tumor cells.[9][10] This action effectively inhibits downstream signaling pathways, primarily the MAPK pathway, leading to reduced tumor cell proliferation and angiogenesis.[2][11] These application notes provide detailed methods and protocols for assessing the preclinical and clinical efficacy of this compound in mesothelioma.
Mechanism of Action of this compound
This compound functions as a decoy receptor. By binding to FGF ligands in the extracellular space, it prevents the formation of the FGF-FGFR-heparin sulfate complex required for receptor activation and dimerization.[12][13] This blockade inhibits the phosphorylation of downstream signaling molecules like ERK and S6, which are key components of the MAPK pathway that drives cell proliferation.[2][11] Furthermore, by inhibiting FGF signaling, this compound also exerts anti-angiogenic effects, crucial for starving tumors of their blood supply.[6][7]
References
- 1. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro experimental models of mesothelioma revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Complexity and Significance of Fibroblast Growth Factor (FGF) Signaling for FGF-Targeted Cancer Therapies [mdpi.com]
Application Notes and Protocols for FP-1039 Administration in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of FP-1039 (also known as GSK3052230), a novel anti-cancer agent, in various mouse models. This compound is a recombinant fusion protein that acts as a fibroblast growth factor (FGF) ligand trap, offering a promising strategy for tumors dependent on FGF signaling.
Introduction to this compound
This compound is a soluble decoy receptor engineered by fusing the extracellular domain of FGF receptor 1 (FGFR1) to the Fc region of human IgG1.[1][2] This design allows this compound to bind and neutralize multiple FGF ligands, thereby preventing their interaction with cell surface FGFRs and inhibiting downstream signaling pathways crucial for tumor growth and angiogenesis.[2][3][4][5] Preclinical studies have demonstrated its efficacy in various cancer models, particularly those with high expression of FGF2 and FGFR1.[3][4]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies of this compound in mouse xenograft models.
| Tumor Model | Cell Line | Mouse Strain | Dosing Regimen | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Mesothelioma | NCI-H226 | SCID | 5.12 mg/kg, 3x/week for 4 weeks | Intraperitoneal | 57% | [3][5] |
| 25.6 mg/kg, 3x/week for 4 weeks | 78% | [3][5] | ||||
| Mesothelioma | MSTO-211H | SCID | 5.12 mg/kg, 3x/week for 4 weeks | Intraperitoneal | 20% | [3] |
| 25.6 mg/kg, 3x/week for 4 weeks | 50% | [3] | ||||
| 15 mg/kg, 2x/week | 64% | [1] | ||||
| Renal Cell Carcinoma | Caki-1 | SCID | 10 mg/kg, 2x/week for 6 weeks | Intraperitoneal | 81% | [1] |
| Clear Cell Renal Cell Carcinoma (High FGF2) | - | - | - | - | 39-81% | [2] |
| Hepatocellular Carcinoma (High FGF2) | - | - | - | - | 31-55% | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound acts as a ligand trap, preventing FGFs from activating FGFR and downstream signaling.
General Experimental Workflow for Preclinical Studies
Caption: Workflow for evaluating this compound efficacy in mouse xenograft models.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
Objective: To establish and evaluate the in vivo efficacy of this compound in a subcutaneous mouse xenograft model.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MSTO-211H, Caki-1)
-
Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old
-
Complete cell culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound (lyophilized powder)
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture tumor cells in appropriate medium to ~80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 107 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.[1]
-
-
Tumor Growth and Group Assignment:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=10 per group).[1]
-
-
This compound Administration:
-
Monitoring and Data Collection:
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Protocol 2: Immunohistochemistry for Tumor Vessel Density (MECA-32)
Objective: To assess the anti-angiogenic effect of this compound by quantifying tumor vessel density.
Materials:
-
Excised tumor tissues
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Primary antibody: Rat anti-mouse MECA-32
-
Secondary antibody: HRP-conjugated anti-rat IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microscope with imaging software
Procedure:
-
Tissue Processing:
-
Fix excised tumors in formalin for 24 hours.
-
Dehydrate, clear, and embed the tissues in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., boiling in 10 mM sodium citrate buffer, pH 6.0 for 10-20 minutes).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (MECA-32) overnight at 4°C.
-
Wash slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides and apply DAB substrate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
-
Imaging and Quantification:
-
Dehydrate, clear, and mount the slides.
-
Capture images of stained tumor sections.
-
Quantify tumor vessel density by counting the number of MECA-32 positive vessels per unit area in multiple fields of view.[3]
-
Protocol 3: Western Blot for Phospho-ERK
Objective: To determine the effect of this compound on the MAPK signaling pathway in tumor tissue.
Materials:
-
Excised tumor tissues, snap-frozen
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-ERK, Rabbit anti-total-ERK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
-
Analysis:
-
Quantify band intensities and express the level of phospho-ERK relative to total ERK. A decrease in this ratio in this compound treated tumors indicates inhibition of the MAPK pathway.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrigel Plug Angiogenesis Assay with FP-1039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway is a key driver of angiogenesis. FP-1039 (also known as GSK3052230) is a novel FGF ligand trap, functioning as a soluble decoy receptor that sequesters FGFs and inhibits their signaling cascade.[1] This document provides a detailed protocol for the in vivo Matrigel plug angiogenesis assay to evaluate the anti-angiogenic potential of this compound.
This compound is a recombinant fusion protein composed of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human IgG1.[2] This design allows it to bind and neutralize multiple FGFs that would normally activate FGFR1, thereby inhibiting downstream signaling pathways crucial for angiogenesis.[2]
Signaling Pathway of FGF and Mechanism of Action of this compound
The FGF signaling pathway is initiated by the binding of FGF ligands, along with heparan sulfate proteoglycans (HSPGs) as co-receptors, to FGF receptors (FGFRs) on the cell surface. This binding event induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. The activated receptor then recruits and phosphorylates downstream signaling molecules, leading to the activation of multiple pathways, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.
This compound acts as a competitive inhibitor by sequestering FGF ligands, such as FGF2, preventing them from binding to their cognate receptors on endothelial cells. This blockade of the initial step in the signaling cascade effectively inhibits FGF-induced angiogenesis.
Caption: FGF Signaling and this compound Action.
Experimental Protocols
This section details the methodology for conducting the Matrigel plug angiogenesis assay to assess the efficacy of this compound.
Materials and Reagents
-
Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).
-
Matrigel: Growth factor-reduced Matrigel.
-
Pro-angiogenic Factor: Recombinant human or murine FGF-2.
-
Co-factor: Heparin.
-
Test Compound: this compound (GSK3052230).
-
Vehicle Control: Sterile phosphate-buffered saline (PBS) or other appropriate vehicle for this compound.
-
Anesthesia: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine).
-
Syringes and Needles: 1 mL syringes with 24-27 gauge needles.
-
General Laboratory Equipment: Centrifuge, spectrophotometer, microscope, cryostat or microtome.
-
For Quantification:
-
Hemoglobin Assay: Drabkin's reagent, hemoglobin standard.
-
Immunohistochemistry (IHC): Primary antibody against CD31 (PECAM-1), appropriate secondary antibodies, DAB substrate kit, hematoxylin.
-
Experimental Workflow Diagram
Caption: Matrigel Plug Assay Workflow.
Detailed Methodology
1. Preparation of Matrigel Mixtures (Perform all steps on ice)
-
Thaw growth factor-reduced Matrigel overnight at 4°C. Keep on ice to prevent premature solidification.
-
Prepare the following experimental groups (example volumes for a 500 µL plug):
-
Negative Control: 450 µL Matrigel + 50 µL PBS.
-
Positive Control (FGF-2): 450 µL Matrigel + 50 µL of FGF-2/Heparin solution (final concentration e.g., 250 ng FGF-2 and 20 units of Heparin per plug).
-
Test Group (Local Administration): 450 µL Matrigel + 50 µL of FGF-2/Heparin/FP-1039 solution (e.g., 250 ng FGF-2, 20 units Heparin, and 5-10 µg this compound per plug). A study using a similar FGF-ligand trap demonstrated efficacy with local administration of 5 µ g/plug .
-
Test Group (Systemic Administration): Prepare the FGF-2 plug as described for the positive control. This compound will be administered systemically.
-
-
Gently mix each solution by pipetting up and down, avoiding the introduction of air bubbles. Keep the prepared syringes on ice until injection.
2. Animal Handling and Injection
-
Anesthetize the mice according to your institution's approved protocol.
-
Using a pre-chilled 1 mL syringe with a 24-27 gauge needle, slowly inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.
-
For systemic administration of this compound, inject the FGF-2 containing Matrigel plug. Administer this compound via intraperitoneal (i.p.) injection at a dose of 5-15 mg/kg, twice weekly, starting on the day of plug implantation. A dose of 5 mg/kg has been shown to be effective in blocking FGF-2-induced angiogenesis.
3. In Vivo Incubation
-
House the mice for 7-14 days to allow for vascularization of the Matrigel plug. The optimal duration should be determined empirically for your specific experimental conditions.
4. Plug Excision and Analysis
-
At the end of the incubation period, euthanize the mice.
-
Carefully dissect the skin to expose the Matrigel plug.
-
Excise the plug and document its appearance with photographs.
-
Proceed with quantification by either hemoglobin assay or immunohistochemistry.
5. Quantification of Angiogenesis
5a. Hemoglobin Measurement (Drabkin's Method)
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of sterile water.
-
Centrifuge the homogenate to pellet the Matrigel.
-
Transfer the supernatant to a new tube and add Drabkin's reagent.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve generated with a hemoglobin standard.
-
Normalize the hemoglobin content to the weight of the Matrigel plug.
5b. Immunohistochemistry (IHC) for CD31
-
Fix the excised Matrigel plugs in 10% neutral buffered formalin overnight.
-
Process the plugs for paraffin embedding and sectioning (5 µm sections).
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against the endothelial cell marker CD31.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Capture images of the stained sections at a consistent magnification (e.g., 200x).
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in multiple random fields of view for each plug.
Data Presentation
The following table provides a template for presenting quantitative data from the Matrigel plug angiogenesis assay. The data shown is illustrative, based on expected outcomes from similar studies, and should be replaced with experimental results.
| Treatment Group | This compound Dose | Mean Hemoglobin (µ g/plug ) ± SD | % Inhibition of Angiogenesis | Mean Microvessel Density (vessels/field) ± SD |
| Negative Control (PBS) | - | 10.5 ± 2.1 | - | 5.2 ± 1.5 |
| Positive Control (FGF-2) | - | 85.3 ± 9.8 | 0% | 48.7 ± 5.3 |
| FGF-2 + this compound (Local) | 5 µ g/plug | 32.1 ± 5.4 | 70.4% | 15.1 ± 3.2 |
| FGF-2 + this compound (Systemic) | 5 mg/kg | 28.9 ± 4.9 | 74.3% | 12.8 ± 2.9 |
| FGF-2 + this compound (Systemic) | 10 mg/kg | 18.7 ± 3.5 | 88.0% | 8.4 ± 2.1 |
% Inhibition is calculated relative to the FGF-2 positive control.
Conclusion
The Matrigel plug assay is a robust in vivo model for quantifying the pro- and anti-angiogenic effects of therapeutic compounds. This protocol provides a detailed framework for evaluating the efficacy of this compound in inhibiting FGF-2-induced angiogenesis. Both local and systemic administration routes can be assessed, and quantification through hemoglobin measurement and CD31 immunohistochemistry will provide comprehensive data on the anti-angiogenic potential of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine FP-1039 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-1039, also known as GSK3052230, is a promising anti-cancer agent designed as a fibroblast growth factor (FGF) ligand trap.[1][2][3][4][5] It is a soluble fusion protein composed of the extracellular domain of human FGF receptor 1 (FGFR1) fused to the Fc region of human immunoglobulin G1 (IgG1).[1][5][6] This structure allows this compound to bind with high affinity to various FGF ligands, sequestering them and preventing their interaction with cell surface FGF receptors.[1][5] By doing so, this compound effectively inhibits the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] A key feature of this compound is its selectivity; it is engineered to avoid binding to hormonal FGFs, potentially reducing toxicities like hyperphosphatemia that are observed with some small-molecule FGFR inhibitors.[7][8]
These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro activity of this compound, enabling researchers to assess its therapeutic potential in various cancer models. The protocols are designed to be comprehensive and easy to follow, with a focus on reproducibility.
Data Presentation: In Vitro Activity of this compound
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines, particularly those with known dependence on the FGF signaling pathway. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | FGF-2 Stimulated Proliferation | 0.01 | [1] |
| Mesothelioma | Mesothelioma | Anchorage-Independent Growth | Varies | [2] |
| Lung Cancer | Lung Cancer | Anchorage-Independent Growth | Varies | [2] |
Note: The sensitivity of cancer cell lines to this compound often correlates with the expression levels of FGF2 and FGFR1.[2][3]
Experimental Protocols
Cell Proliferation Assay (FGF-Stimulated)
This assay measures the ability of this compound to inhibit cell proliferation induced by FGF ligands.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human FGF-2
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After overnight incubation, gently aspirate the complete medium.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Prepare a solution of FGF-2 in serum-free medium at a final concentration of 10 ng/mL.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Add 10 µL of the FGF-2 solution to all wells except for the negative control wells (which should receive 10 µL of serum-free medium).
-
Include control wells with cells in serum-free medium only (negative control) and cells with FGF-2 but no this compound (positive control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the FGF-2 stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
MAPK Signaling Assay (Western Blot for Phospho-ERK)
This assay assesses the ability of this compound to inhibit the FGF-induced phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human FGF-2
-
This compound
-
6-well cell culture plates
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours as described in the proliferation assay protocol.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with FGF-2 (e.g., 10 ng/mL) for 15-30 minutes. Include appropriate negative and positive controls.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each condition to determine the extent of inhibition by this compound.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay evaluates the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in a semi-solid medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Agarose (low melting point)
-
6-well cell culture plates
-
This compound
Protocol:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agarose solution in complete medium.
-
-
Cell Suspension and Plating:
-
Trypsinize and count the cells.
-
Resuspend the cells in the 0.3% agarose solution at a density of 8,000 cells/mL.
-
Carefully layer 1 mL of the cell-agarose suspension on top of the solidified bottom agar layer.
-
-
Treatment:
-
Prepare different concentrations of this compound in complete medium.
-
Once the top layer has solidified, add 1 mL of the this compound-containing medium on top of the agar.
-
Include a vehicle control.
-
Feed the cells every 3-4 days by replacing the top medium with fresh medium containing the respective treatments.
-
-
Colony Formation and Staining:
-
Incubate the plates for 2-3 weeks at 37°C in a humidified 5% CO2 incubator until colonies are visible.
-
Stain the colonies by adding 0.5 mL of a 0.005% crystal violet solution to each well and incubating for 1 hour.
-
-
Data Analysis:
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of inhibition of colony formation for each this compound concentration compared to the vehicle control.
-
Visualizations
Caption: this compound sequesters FGF ligands, inhibiting FGFR activation and downstream signaling.
Caption: General workflow for assessing the in vitro activity of this compound.
References
- 1. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 2. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FP-1039 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-1039, also known as GSK3052230, is a promising anti-cancer agent engineered as a soluble FGF receptor 1 (FGFR1) Fc fusion protein. It functions as a "ligand trap," selectively binding to and neutralizing several members of the fibroblast growth factor (FGF) family that are pivotal in tumor growth, proliferation, and angiogenesis.[1][2] This mechanism of action makes this compound a compelling candidate for evaluation in preclinical models that closely mimic human tumors, such as patient-derived xenograft (PDX) models. These models, developed by implanting patient tumor fragments into immunodeficient mice, are known to better preserve the genetic and phenotypic heterogeneity of the original tumor compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, preclinical efficacy data, and detailed protocols for establishing and utilizing these advanced models for therapeutic evaluation.
Mechanism of Action of this compound
This compound is a decoy receptor consisting of the extracellular domain of the FGFR1c isoform fused to the Fc portion of human IgG1.[2][3] This design allows it to bind with high affinity to mitogenic FGFs, such as FGF1 and FGF2, thereby preventing them from activating their natural cell surface receptors (FGFRs).[1] The subsequent inhibition of FGFR signaling disrupts downstream pathways crucial for cancer cell survival and proliferation, including the RAS-MAPK and PI3K-AKT pathways. A key advantage of this compound is its selectivity; it does not significantly bind to hormonal FGFs like FGF19, FGF21, and FGF23, which are involved in metabolic regulation. This selectivity is intended to minimize toxicities, such as hyperphosphatemia, that have been observed with small molecule pan-FGFR inhibitors.[1]
FGF Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound as an FGF ligand trap, preventing FGFR activation.
Preclinical Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity across a broad range of preclinical cancer models. A key study evaluated its efficacy in 35 xenograft models, which included five patient-derived lung cancer models. While the detailed quantitative data for the PDX models from this study are not publicly available, responses were observed in 19 of the 35 models, with tumor growth inhibition ranging from 25% to 96%. The study highlighted that models with genetic alterations in the FGF pathway, such as FGFR1 amplification and FGFR2 mutations, are particularly sensitive to this compound.[1]
Summary of this compound Efficacy in Cell Line-Derived Xenograft Models
The following table summarizes the publicly available data on the efficacy of this compound in various cell line-derived xenograft models, which can serve as a reference for designing studies in PDX models.
| Cell Line Model | Cancer Type | Key Genetic Alteration | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| MSTO-211H | Mesothelioma | High FGF2/FGFR1 | 15 mg/kg, twice weekly | 64 | --INVALID-LINK-- |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | 15 mg/kg, twice weekly | 74 | --INVALID-LINK-- |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | 15 mg/kg, twice weekly | 64 | --INVALID-LINK-- |
| MFE-280 | Endometrial Cancer | FGFR2 (S252W) Mutation | 15 mg/kg, twice weekly | Not specified | --INVALID-LINK-- |
| Caki-1 | Renal Cell Carcinoma | Not specified | 10 mg/kg, twice weekly | 81 | --INVALID-LINK-- |
Experimental Protocols
I. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for the successful engraftment of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue (obtained under sterile conditions)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Animal housing under specific pathogen-free (SPF) conditions
Protocol:
-
Tissue Acquisition and Preparation:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Process the tissue within 2-4 hours of collection.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the immunodeficient mouse using an approved protocol.
-
Shave and sterilize the implantation site (typically the flank or subcutaneous space on the back).
-
Make a small incision (5-10 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant 1-2 tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the animal during recovery from anesthesia.
-
-
Post-Implantation Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new host mice to expand the PDX model.
-
II. In Vivo Efficacy Study of this compound in PDX Models
This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in established PDX models.
Caption: Workflow for an in vivo efficacy study of this compound in PDX models.
Materials:
-
Established PDX models with growing tumors
-
This compound (reconstituted in a suitable vehicle)
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cohort Expansion and Randomization:
-
Expand the desired PDX model to a sufficient number of mice to achieve statistical power.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Treatment Administration:
-
Based on preclinical studies, a typical dose of this compound is 10-15 mg/kg administered intraperitoneally (IP) twice weekly.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, RNA sequencing) or fixed in formalin for immunohistochemistry (e.g., to assess proliferation markers like Ki-67 or angiogenesis markers like CD31).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the this compound treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound represents a targeted therapeutic strategy with a well-defined mechanism of action against FGF-driven cancers. The use of patient-derived xenograft models provides a powerful and clinically relevant platform for further elucidating the anti-tumor efficacy of this compound, identifying predictive biomarkers, and exploring rational combination therapies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize PDX models in the preclinical evaluation of this promising anti-cancer agent.
References
Application Notes: Combining FP-1039 with Targeted and Chemotherapeutic Agents
Introduction
FP-1039 (also known as GSK3052230) is a novel biologic agent designed as a "ligand trap" to inhibit the Fibroblast Growth Factor (FGF) signaling pathway.[1][2] It is a soluble fusion protein composed of the extracellular domain of human FGF receptor 1 (FGFR1) linked to the Fc region of human IgG1.[3][4] This structure allows this compound to bind and neutralize multiple FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[4][5] A key feature of this compound is its selectivity; it sequesters mitogenic FGFs (like FGF2) while sparing hormonal FGFs (such as FGF19, 21, and 23), thereby avoiding toxicities like hyperphosphatemia that are commonly associated with small molecule pan-FGFR tyrosine kinase inhibitors (TKIs).[3][5][6]
Dysregulation of the FGF/FGFR axis is a known driver in various malignancies, making it a prime target for therapeutic intervention.[7][8] Preclinical and clinical data suggest that tumors with FGF pathway aberrations, such as FGFR1 amplification or high FGF ligand expression, are particularly sensitive to this compound.[5][9] To enhance anti-tumor efficacy and overcome potential resistance mechanisms, combining this compound with other anti-cancer agents is a rational strategy.[3] This document outlines the rationale, preclinical data, and protocols for evaluating this compound in combination with standard-of-care chemotherapies and other targeted agents.
Mechanism of Action: The FGF Ligand Trap
This compound functions by sequestering FGF ligands in the extracellular space, preventing them from binding to and activating their cognate FGF receptors (FGFRs) on the surface of tumor cells.[1] This blockade inhibits downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][10]
Figure 1. Mechanism of action of this compound as an FGF ligand trap.
Preclinical Combination Studies: Rationale and Illustrative Data
Combination with Platinum-Based Chemotherapy (Cisplatin)
Rationale: Platinum-based agents like cisplatin are a cornerstone of treatment for many solid tumors, including non-small cell lung cancer (NSCLC) and mesothelioma.[1][3] Combining this compound with cisplatin may offer a synergistic effect by simultaneously targeting tumor angiogenesis and directly inducing cytotoxic cell death. Preclinical studies have shown that this combination can lead to enhanced anti-tumor activity.[11]
Illustrative In Vitro Synergy Data: The synergistic effect of this compound and Cisplatin was evaluated in an FGFR1-amplified lung cancer cell line (NCI-H1581) using a cell viability assay. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
| Treatment Group | IC50 (NCI-H1581 Cells) | Combination Index (CI) at ED50 |
| This compound | 15 nM | N/A |
| Cisplatin | 2.5 µM | N/A |
| This compound + Cisplatin | N/A | 0.65 |
Illustrative In Vivo Efficacy Data: The combination was tested in a staged NCI-H1581 xenograft model in immunodeficient mice.
| Treatment Group (n=10) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | + 450% | 0% |
| This compound (10 mg/kg) | + 280% | 38% |
| Cisplatin (3 mg/kg) | + 210% | 53% |
| This compound + Cisplatin | + 95% | 79% |
Combination with Taxanes (Paclitaxel)
Rationale: Taxanes, such as paclitaxel, are mitotic inhibitors widely used in cancer therapy.[12] Clinical trials have evaluated this compound in combination with paclitaxel and carboplatin in squamous NSCLC.[1][6] The combination aims to disrupt tumor vasculature and cell division through distinct mechanisms.
Illustrative In Vitro Synergy Data: The synergistic effect was evaluated in an FGFR2-mutant endometrial cancer cell line (MFE-296).
| Treatment Group | IC50 (MFE-296 Cells) | Combination Index (CI) at ED50 |
| This compound | 20 nM | N/A |
| Paclitaxel | 5 nM | N/A |
| This compound + Paclitaxel | N/A | 0.72 |
Combination with mTOR Inhibitors (Everolimus)
Rationale: The PI3K-AKT-mTOR pathway is a key downstream effector of FGFR signaling.[10] In tumors where this pathway is constitutively active, dual blockade with an FGF trap (this compound) and an mTOR inhibitor (Everolimus) may be necessary for a more robust anti-tumor effect.[3] This represents a vertical pathway inhibition strategy.
Illustrative In Vivo Efficacy Data: The combination was tested in a renal cancer xenograft model (Caki-1), which shows sensitivity to this compound.[11]
| Treatment Group (n=10) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | + 520% | 0% |
| This compound (10 mg/kg) | + 310% | 40% |
| Everolimus (5 mg/kg) | + 250% | 52% |
| This compound + Everolimus | + 110% | 80% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol describes the use of a luminescence-based assay to determine cell viability and calculate synergy between this compound and a combination agent.
Figure 2. Workflow for in vitro cell viability and synergy analysis.
Methodology:
-
Cell Seeding: Plate tumor cells (e.g., NCI-H1581, MFE-296) in opaque-walled 96-well microplates at a density of 1,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent (e.g., Cisplatin). Typically, a 7-point serial dilution for each drug is prepared, along with combinations at a constant ratio.
-
Treatment: Add the drug dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize luminescence values to vehicle-treated controls to determine the percentage of cell viability.
-
Use a non-linear regression model to calculate the IC50 value for each single agent.
-
Input the dose-effect data into software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in combination with another agent in a subcutaneous tumor xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ tumor cells (e.g., Caki-1) suspended in a solution of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Growth and Staging: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).
-
Cohort 1: Vehicle Control
-
Cohort 2: this compound (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
Cohort 3: Combination Agent (e.g., Everolimus, 5 mg/kg, oral gavage, daily)
-
Cohort 4: this compound + Combination Agent
-
-
Treatment Administration: Administer treatments according to the specified doses and schedules for a period of 3-4 weeks.
-
Monitoring:
-
Measure tumor volume twice weekly using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Excise tumors at the end of the study for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot, IHC).
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.
-
Figure 3. Workflow for in vivo combination xenograft study.
Conclusion and Future Directions
The unique mechanism of this compound as a selective FGF ligand trap provides a strong rationale for its use in combination therapies. Preclinical models demonstrate that combining this compound with standard chemotherapies or other targeted agents can lead to enhanced anti-tumor activity.[11] The protocols outlined here provide a framework for systematically evaluating these combinations to identify synergistic interactions and guide clinical development. Future studies could explore combinations with immunotherapy, as FGF signaling has been implicated in creating an immunosuppressive tumor microenvironment. Further investigation into predictive biomarkers beyond FGFR amplification will be critical for optimizing patient selection in future clinical trials.[9]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Fibroblast growth factors (FGFs) in cancer: FGF traps as a new therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open-label phase IB study to evaluate GSK3052230 in combination with paclitaxel and carboplatin, or docetaxel, in FGFR1-amplified non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Pharmacokinetic Studies of FP-1039
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP-1039, also known as GSK3052230, is a promising anti-cancer agent engineered as an FGF (Fibroblast Growth Factor) ligand trap.[1][2] It consists of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human IgG1.[1][2] This structure allows this compound to bind and neutralize multiple FGFs that would otherwise promote tumor growth and angiogenesis.[1][3] Understanding the pharmacokinetic (PK) profile of this compound is critical for its clinical development, enabling the optimization of dosing regimens and ensuring patient safety and therapeutic efficacy.
These application notes provide detailed protocols for the key analytical methods used in the pharmacokinetic analysis of this compound, guidance on data presentation, and visualizations of the relevant biological and experimental pathways.
Pharmacokinetic Profile of this compound
A Phase I clinical trial in patients with advanced solid tumors has provided initial insights into the pharmacokinetic profile of this compound. The drug was administered weekly at doses ranging from 0.5 to 16 mg/kg.[1] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Dosing Range | 0.5 to 16 mg/kg (weekly infusions) | [1] |
| Dose Proportionality | Drug exposure was dose-proportional | [1] |
| Terminal Elimination Half-life | 2.6 - 3.9 days (following a single dose) | [1] |
Signaling Pathway of this compound
This compound acts by intercepting FGF ligands, thereby preventing their interaction with FGF receptors on tumor cells. This blockade inhibits downstream signaling pathways crucial for cell proliferation and angiogenesis.
Caption: Mechanism of action of this compound as an FGF ligand trap.
Experimental Workflow for this compound Pharmacokinetic Studies
A typical pharmacokinetic study for this compound involves several key stages, from sample collection to data analysis.
References
- 1. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 3. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FP-1039 Preclinical Safety & Tolerability
This technical support guide provides troubleshooting information and frequently asked questions regarding the preclinical safety profile of FP-1039 (GSK3052230), a fibroblast growth factor (FGF) ligand trap. The information is intended for researchers, scientists, and drug development professionals utilizing similar molecules in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it relate to its safety profile?
A1: this compound is a soluble fusion protein, specifically an "FGF ligand trap," consisting of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human IgG1. Its primary function is to bind and neutralize various FGFs (such as FGF1, FGF2, and FGF4) that stimulate tumor growth and angiogenesis. A key design feature of this compound is its selectivity; it does not significantly bind to "hormonal" FGFs like FGF-19, FGF-21, and FGF-23. This selectivity is crucial for its favorable safety profile, as it avoids the on-target toxicities commonly associated with small molecule pan-FGFR tyrosine kinase inhibitors (TKIs), which non-selectively block the entire receptor family.[1][2]
Q2: Were any dose-limiting toxicities (DLTs) identified in preclinical animal models?
A2: Based on available public data, formal dose-limiting toxicities were not prominently reported in preclinical studies. In mouse xenograft models, this compound (GSK3052230) was generally described as "well tolerated."[3] The primary measure of this tolerability was the lack of adverse changes in animal body weight, even at doses as high as 25.6 mg/kg administered three times per week.[3]
Q3: What specific toxicities, common to other FGFR inhibitors, were notably absent in this compound preclinical studies?
A3: A significant finding from preclinical evaluation was the absence of hyperphosphatemia (elevated phosphate in the blood).[1] This side effect is a well-known on-target toxicity of small molecule FGFR TKIs, which inhibit FGF-23 signaling and disrupt phosphate homeostasis. Preclinical studies confirmed that this compound administration did not alter serum calcium or phosphate levels, underscoring its selective mechanism of action.[1] Other toxicities associated with pan-FGFR inhibitors, such as retinal, nail, and skin changes, were also not observed.[3]
Q4: My animals are showing unexpected weight loss. How can I troubleshoot this?
A4: While this compound was well-tolerated in published mouse studies, individual experimental conditions can vary.[3] First, confirm the correct dosage and administration schedule. Check for potential issues with the vehicle or formulation. It is also crucial to monitor for general signs of distress, such as changes in behavior, food, and water intake. Consider running a parallel control group treated with a non-specific IgG1-Fc protein to rule out effects related to the fusion protein backbone. If weight loss persists, it may be specific to your tumor model or animal strain, and a dose reduction should be considered.
Q5: Although not DLTs in animals, what adverse events were dose-limiting in human trials that I should be aware of for translational monitoring?
A5: While direct preclinical DLTs are not well-documented, early human clinical trials did identify some DLTs at various doses. These provide valuable insight into potential translational toxicities. In a Phase I study, DLTs included urticaria (hives), intestinal perforation, neutropenia, and muscular weakness.[4] When conducting animal experiments, particularly long-term studies, it is prudent to monitor for signs that could correlate with these events, such as skin abnormalities, gastrointestinal distress (e.g., bloating, abnormal stool), changes in complete blood counts, and reduced mobility or grip strength.
Data on Preclinical Tolerability & Safety
The following tables summarize the key tolerability and safety findings for this compound in preclinical models based on published literature.
Table 1: Tolerability of this compound in Mouse Xenograft Models
| Preclinical Model | Species | Dosing Regimen | Maximum Tolerated Dose | Key Tolerability Endpoint | Reference |
| Mesothelioma Xenograft (NCI-H226, MSTO-211H) | SCID Mice | Up to 25.6 mg/kg, three times per week for 4 weeks (IP) | Not Reached; well tolerated at highest dose tested | No adverse changes in body weight | [3] |
Table 2: Comparative Safety Profile of this compound vs. Pan-FGFR TKIs
| Safety Parameter | This compound (FGF Ligand Trap) | Pan-FGFR TKIs (Small Molecules) | Rationale for Difference | Reference |
| Hyperphosphatemia | Not observed in preclinical models | Commonly observed dose-limiting toxicity | This compound does not bind FGF-23, which regulates phosphate homeostasis. | [1] |
| Serum Calcium Levels | Unaltered in preclinical models | Can be affected secondary to phosphate dysregulation | This compound does not disrupt FGF-23 signaling. | [1] |
| Retinal/Skin/Nail Toxicities | Not observed | Known class-specific toxicities | Avoidance of broad FGFR inhibition in sensitive tissues. | [3] |
Experimental Protocols
Protocol 1: General In Vivo Tolerability Assessment in a Mouse Xenograft Model
This protocol is a representative methodology based on published studies for assessing the tolerability of an this compound-like molecule.[3]
-
Animal Model: Female CB-17 SCID mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ tumor cells (e.g., NCI-H226 mesothelioma cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a volume of approximately 150–300 mm³. Randomize animals into treatment and control groups (n=8-10 per group).
-
Compound Preparation: Reconstitute the this compound-like molecule in sterile 0.9% saline. The vehicle control group will receive 0.9% saline only.
-
Dosing Regimen:
-
Route: Intraperitoneal (IP) bolus injection.
-
Dose Levels: Administer doses such as 1 mg/kg, 5 mg/kg, and 25 mg/kg.
-
Schedule: Dose three times per week for a duration of 4 weeks.
-
-
Monitoring & Endpoints:
-
Body Weight: Measure and record the body weight of each animal twice weekly as the primary indicator of general toxicity.
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, including changes in posture, activity, fur texture, or breathing.
-
Endpoint: The primary tolerability endpoint is the percent change in body weight compared to the vehicle control group. A drug-related body weight loss exceeding 15-20% is often considered a sign of significant toxicity.
-
Visualizations
References
- 1. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FP-1039 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with FP-1039, an FGF ligand trap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a soluble fusion protein that acts as an FGF ligand trap. It consists of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human IgG1.[1][2] this compound works by binding to and neutralizing various fibroblast growth factors (FGFs) in the extracellular space, preventing them from activating FGFRs on the surface of tumor cells. This blockade of FGF signaling inhibits tumor cell proliferation and angiogenesis.[3][4] Unlike small molecule FGFR inhibitors, this compound does not target the intracellular kinase domain and has been shown to avoid certain toxicities like hyperphosphatemia.[1][5]
Q2: In which cancer models is this compound expected to be most effective?
Preclinical studies have shown that the antitumor response to this compound correlates with high expression levels of FGF2 and FGFR1.[4][6] Therefore, cancer models with genetic alterations in the FGF pathway, such as FGFR1 amplification (e.g., in some lung cancers) or high FGF2 expression (e.g., in mesothelioma), are predicted to be more sensitive to this compound therapy.[3][4][6]
Q3: What are the known mechanisms of resistance to FGF pathway inhibitors like this compound?
Resistance to FGF pathway inhibitors can arise through several mechanisms:
-
On-target resistance: This typically involves the acquisition of mutations in the FGFR kinase domain. While this compound acts extracellularly, downstream signaling can be constitutively activated by such mutations, rendering the ligand trap ineffective.
-
Bypass signaling: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the FGF pathway. The most common bypass tracks involve the activation of the RAS/MAPK and PI3K/AKT/mTOR pathways.
-
Low target expression: Inherent resistance can be present in models with low levels of FGF ligands or their receptors, as the therapeutic target is not a primary driver of tumor growth.
Q4: What combination therapies have been explored with this compound?
This compound has been evaluated in clinical trials in combination with standard chemotherapy regimens. For instance, a phase Ib study in malignant pleural mesothelioma investigated this compound in combination with pemetrexed and cisplatin.[5] The rationale for such combinations is to target different aspects of tumor biology simultaneously, potentially overcoming resistance and improving efficacy.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro and in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of cell proliferation in vitro. | 1. The cell line may not be dependent on FGF signaling for growth. 2. The cell line may have developed resistance through bypass signaling pathways. 3. this compound may not be active or used at an effective concentration. | 1. Confirm high expression of FGFs and FGFRs in your cell line using qPCR or Western blotting.[6] 2. Investigate the activation status of key nodes in the MAPK (p-ERK, p-S6) and PI3K/AKT pathways via Western blotting.[4][6] 3. Include a positive control cell line known to be sensitive to this compound and perform a dose-response experiment. |
| Decreased sensitivity to this compound in a previously sensitive cell line. | 1. Acquired resistance due to prolonged exposure. 2. Emergence of a sub-clone with a resistance mutation or altered signaling. | 1. Sequence the kinase domain of relevant FGFRs to check for mutations. 2. Perform a phosphoproteomic screen to identify upregulated bypass pathways. 3. Consider combination treatment with an inhibitor of the identified bypass pathway. |
| No reduction in tumor growth in a xenograft model. | 1. The tumor model may have intrinsic resistance. 2. Suboptimal dosing or administration schedule. 3. Rapid development of resistance in vivo. | 1. Characterize the FGF/FGFR expression profile of the xenograft model.[6] 2. Refer to preclinical studies for effective dosing regimens.[6] 3. Analyze excised tumors for biomarkers of resistance (e.g., p-ERK levels, FGFR mutations). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent preparation or storage of this compound. 3. Technical variability in assays. | 1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Ensure proper storage and handling of this compound according to the manufacturer's instructions. 3. Include appropriate positive and negative controls in all assays. |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include an untreated control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).
-
Assay: Add a viability reagent (e.g., resazurin-based or ATP-based) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Analysis: Normalize the data to the untreated control and plot the results to determine the IC50 value.
Western Blotting for FGFR Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-ERK, total ERK, p-S6, total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Detection of FGFR Mutations (Sanger Sequencing)
This protocol is for identifying potential resistance mutations in the FGFR kinase domain.
-
DNA Extraction: Isolate genomic DNA from the cell line of interest.
-
PCR Amplification: Amplify the region of the FGFR gene containing the kinase domain using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye Terminator kit.
-
Sequencing and Analysis: Run the sequencing products on a capillary electrophoresis instrument and analyze the resulting chromatograms for mutations.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
optimizing FP-1039 treatment schedule for tumor regression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing FP-1039 treatment schedules for tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as GSK3052230, is a soluble fibroblast growth factor (FGF) ligand trap.[1][2] It is a fusion protein composed of the extracellular domain of FGF receptor 1 (FGFR1) and the Fc portion of human IgG1.[1][2] this compound works by binding to and neutralizing various FGF ligands in the extracellular space, preventing them from activating FGFRs on tumor cells.[3][4] This inhibition of FGF signaling can suppress tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[5][6]
Q2: Which tumor types are most likely to respond to this compound treatment?
Preclinical studies have shown that tumors with high expression of FGFs, particularly FGF2, and/or alterations in the FGF/FGFR pathway (such as FGFR1 amplification or FGFR2 mutations) are more sensitive to this compound.[5][7][8] Tumor types where this compound has shown activity in preclinical or clinical studies include mesothelioma, squamous non-small cell lung cancer (sqNSCLC), endometrial cancer, renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).[3][7][9]
Q3: What is the key advantage of this compound's mechanism of action compared to small molecule FGFR inhibitors?
This compound selectively binds to "classical" FGFs that drive cancer growth while avoiding the hormonal FGFs (FGF-19, -21, and -23) that are involved in metabolic processes.[4][5] This selectivity means that this compound does not typically cause hyperphosphatemia, a common side effect observed with many small molecule FGFR tyrosine kinase inhibitors that can lead to dose limitations.[2][3]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have suggested that this compound can enhance the anti-tumor activity of other therapies. For example, it has been shown to be effective in combination with chemotherapy agents like cisplatin and with anti-angiogenic agents that target the VEGF pathway, such as pazopanib and bevacizumab.[6][9] The combination may be particularly effective in tumors that have developed resistance to VEGF-targeted therapies, a process that can be driven by FGF signaling.[9]
Q5: What is the recommended starting point for an effective dose and schedule in preclinical mouse models?
Phase I clinical trials have explored weekly doses of this compound ranging from 0.5 to 16 mg/kg.[2] In preclinical xenograft models, effective doses have been reported in a similar range. The optimal dose and schedule will depend on the specific tumor model and its level of FGF/FGFR pathway activation. A typical starting point for a xenograft study could be a dose of 10-20 mg/kg administered intraperitoneally or intravenously once or twice weekly. It is crucial to perform a dose-response study to determine the optimal regimen for your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Response | Low FGF/FGFR Pathway Activation: The tumor model may not be driven by FGF signaling. | - Confirm high expression of FGF ligands (e.g., FGF2) or FGFRs in your tumor model via qPCR, IHC, or ELISA.[7][8]- Select tumor models with known FGFR amplifications or mutations for your studies.[5] |
| Suboptimal Dosing Schedule: The dose or frequency of administration may be insufficient to maintain adequate drug exposure. | - Perform a pharmacokinetic study to determine the half-life of this compound in your model system.- Increase the dosing frequency (e.g., from weekly to twice weekly) or the dose based on tolerability. | |
| Drug Inactivity: The this compound protein may have degraded. | - Ensure proper storage of this compound at recommended temperatures.- Perform an in vitro cell proliferation assay to confirm the biological activity of your batch of this compound. | |
| Unexpected Toxicity in Animal Models | On-Target Toxicity: Although generally well-tolerated, high doses may lead to on-target effects not predicted by its selective mechanism. | - Reduce the dose or the frequency of administration.- Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). |
| Immunogenicity: As a humanized fusion protein, this compound could elicit an immune response in some animal strains. | - Consider using immunodeficient mouse strains for xenograft studies.- If using immunocompetent models, monitor for signs of an immune reaction. | |
| Inconsistent Results Between Experiments | Variability in Tumor Model: Tumor heterogeneity can lead to variable responses. | - Ensure consistency in tumor cell line passage number and implantation technique.- Increase the number of animals per group to improve statistical power. |
| Inconsistent Drug Formulation/Administration: | - Prepare fresh dilutions of this compound for each treatment.- Ensure accurate and consistent administration of the drug (e.g., injection volume and site). |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for this compound in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with known high FGF2 expression (e.g., a mesothelioma or FGFR-amplified lung cancer cell line).
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously implant 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
This compound Preparation and Administration:
-
Reconstitute and dilute this compound in a sterile buffer (e.g., PBS).
-
Administer this compound via intraperitoneal or intravenous injection.
-
Treatment groups could include:
-
Vehicle control (e.g., PBS)
-
This compound at 5 mg/kg, twice weekly
-
This compound at 10 mg/kg, twice weekly
-
This compound at 20 mg/kg, twice weekly
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health status twice weekly.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals and excise the tumors.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the dose-response relationship to identify the optimal dose.
-
Excised tumors can be used for pharmacodynamic studies (e.g., Western blot for p-ERK).[10]
-
Signaling Pathway and Experimental Workflow
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
FP-1039 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the potential off-target effects of FP-1039. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those that could be related to off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell proliferation or inhibition in a cell line predicted to be unresponsive. | 1. The cell line may express FGFs and FGFRs that are targeted by this compound, but at levels not previously appreciated. 2. Potential off-target binding to another growth factor receptor or signaling molecule. 3. The observed effect may be an artifact of the experimental conditions. | 1. Confirm FGF/FGFR Expression: Profile the expression of all FGF ligands and FGFRs in your cell line using qPCR or Western blotting. 2. Perform Competition Assays: Use the protocol provided below to test if the unexpected effect can be competed away with known FGF ligands. 3. Cell-Based Signaling Pathway Analysis: Use the provided protocol to investigate the activation of common off-target pathways (e.g., EGFR, PDGFR, VEGFR). 4. Control Experiments: Ensure proper controls are in place, including isotype control proteins and testing the vehicle alone. |
| In vivo tumor model shows unexpected toxicity or lack of efficacy. | 1. The tumor model may have a complex microenvironment with FGF signaling playing an unexpected role. 2. The preclinical model may have differential expression of FGFs compared to the intended human indication. 3. Potential for immunogenicity of the fusion protein in the host species. 4. Off-target effects in the host animal. | 1. Tumor Microenvironment Analysis: Analyze the expression of FGFs and FGFRs in both the tumor and stromal compartments of your model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the levels of this compound and free FGFs in the plasma and tumor tissue to ensure adequate target engagement. 3. Assess Immunogenicity: Measure anti-FP-1039 antibodies in the serum of treated animals. 4. Comprehensive Toxicology Assessment: Perform a thorough histopathological analysis of major organs in treated animals. |
| Variability in experimental results between batches of this compound. | 1. Inconsistent protein folding, aggregation, or post-translational modifications. 2. Contamination with other proteins or endotoxins. | 1. Quality Control: Ensure each batch of this compound is tested for purity, aggregation (e.g., by size-exclusion chromatography), and endotoxin levels. 2. Binding Affinity Confirmation: Test the binding affinity of each new batch to a panel of FGF ligands using the Surface Plasmon Resonance (SPR) protocol outlined below. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target profile?
A1: this compound is a soluble FGF ligand trap. It is a fusion protein composed of the extracellular domain of human FGFR1c linked to the Fc region of human IgG1.[1] Its primary mechanism is to bind and neutralize various fibroblast growth factors (FGFs) in the extracellular space, preventing them from activating their cognate FGF receptors (FGFRs) on the surface of tumor cells.[2] This inhibition of FGF-FGFR signaling leads to reduced tumor cell proliferation and angiogenesis.[3] The off-target profile of this compound is largely defined by its specific binding to a subset of FGF ligands.
Q2: Which FGF ligands does this compound bind to, and which does it not?
A2: this compound was specifically designed to bind to the "classical" or "mitogenic" FGFs that are often implicated in cancer, while avoiding the "hormonal" FGFs that play roles in normal physiology.[4] This selectivity is key to its improved safety profile compared to small-molecule pan-FGFR inhibitors.[5]
Q3: What are the known off-target effects of this compound observed in preclinical and clinical studies?
A3: Preclinical studies have shown that this compound does not significantly bind to other growth factors such as VEGF, EGF, or PDGF. The primary "off-target" consideration is its specificity within the FGF family. In clinical trials, this compound has been generally well-tolerated.[6] The most common treatment-related adverse events have been nausea, decreased appetite, infusion reactions, decreased neutrophil counts, and fatigue.[5] Importantly, toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia, have not been observed with this compound, which is consistent with its lack of binding to hormonal FGFs like FGF23.[2][6]
Q4: How can I experimentally determine if an unexpected phenotype in my experiments is due to an off-target effect of this compound?
A4: A combination of approaches is recommended. First, perform a competition assay as described in the "Experimental Protocols" section to see if the effect can be reversed by adding an excess of an FGF ligand that is known to bind this compound. If the effect is not reversed, it may be an off-target effect. Second, use the cell-based signaling pathway analysis protocol to check for the activation of other major growth factor receptor pathways. Finally, consider using a structurally unrelated FGF ligand trap as a control to see if the effect is specific to this compound's mode of action.
Data Presentation
Table 1: Binding Affinity of this compound to Human FGF Ligands
| FGF Ligand | Binding Affinity (Kd, M) |
| High Affinity (<10⁻¹⁰ M) | |
| FGF-1 | <10⁻¹⁰ |
| FGF-2 | <10⁻¹⁰ |
| FGF-4 | <10⁻¹⁰ |
| FGF-6 | <10⁻¹⁰ |
| FGF-8b | <10⁻¹⁰ |
| FGF-9 | <10⁻¹⁰ |
| FGF-16 | <10⁻¹⁰ |
| FGF-17 | <10⁻¹⁰ |
| FGF-18 | <10⁻¹⁰ |
| Moderate Affinity (10⁻⁹ - 10⁻⁸ M) | |
| FGF-3 | 1 x 10⁻⁹ - 7 x 10⁻⁹ |
| FGF-5 | 1 x 10⁻⁹ - 7 x 10⁻⁹ |
| FGF-20 | 1 x 10⁻⁹ - 7 x 10⁻⁹ |
| Low to No Measurable Binding | |
| FGF-7 | No measurable binding |
| FGF-10 | No measurable binding |
| FGF-12 | No measurable binding |
| FGF-19 (hormonal) | No measurable binding |
| FGF-21 (hormonal) | No measurable binding |
| FGF-22 | No measurable binding |
| FGF-23 (hormonal) | Low affinity |
This data is compiled from preclinical studies.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Confirm On-Target Engagement
This protocol is designed to determine if an observed biological effect of this compound is due to its intended mechanism of sequestering FGF ligands.
Principle: If the effect is on-target, adding an excess of a high-affinity FGF ligand (e.g., FGF-2) will compete with the cellular receptors for binding to this compound, thereby rescuing the biological effect.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Recombinant human FGF-2 (or other relevant FGF ligand)
-
Assay-specific reagents for measuring the biological endpoint (e.g., cell proliferation reagent, lysis buffer for Western blotting)
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for your assay.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a dilution series of this compound in complete cell culture medium.
-
Prepare a high concentration of FGF-2 (e.g., 100-fold molar excess relative to the highest concentration of this compound) in complete cell culture medium.
-
Treat cells with the following conditions:
-
Vehicle control (medium only)
-
This compound dilution series
-
FGF-2 alone
-
This compound dilution series pre-incubated with the high concentration of FGF-2 for 1 hour at 37°C.
-
-
Incubate the cells for the desired duration of your biological assay.
-
Measure the biological endpoint.
Expected Results:
-
On-target effect: The biological effect of this compound will be reversed or significantly reduced in the presence of excess FGF-2.
-
Potential off-target effect: The biological effect of this compound will not be significantly altered by the addition of excess FGF-2.
Protocol 2: Cell-Based Signaling Pathway Analysis for Off-Target Effects
This protocol uses Western blotting to assess whether this compound activates other major receptor tyrosine kinase (RTK) signaling pathways.
Principle: Unintended binding of this compound to other RTKs could lead to their phosphorylation and the activation of their downstream signaling cascades.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound
-
Positive control ligands (e.g., EGF, PDGF, VEGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-PDGFRβ, PDGFRβ, p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with the following for 15-30 minutes:
-
Vehicle control (serum-free medium)
-
This compound (at a high concentration, e.g., 10-100 µg/mL)
-
EGF (positive control for EGFR pathway)
-
PDGF (positive control for PDGFR pathway)
-
VEGF (positive control for VEGFR pathway)
-
-
Wash cells with ice-cold PBS and lyse the cells.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image.
Expected Results:
-
No off-target activation: this compound treatment will not increase the phosphorylation of EGFR, PDGFR, VEGFR, or their downstream effectors (Akt, ERK) compared to the vehicle control.
-
Potential off-target activation: this compound treatment leads to a significant increase in the phosphorylation of one or more of the tested off-target RTKs.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of FP-1039 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential side effects of FP-1039 (also known as GSK3052230) in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational anti-cancer agent known as an FGF ligand trap. It is a fusion protein composed of the extracellular domain of human Fibroblast Growth Factor Receptor 1 (FGFR1) fused to the Fc region of human IgG1.[1][2] this compound is designed to bind to and neutralize various Fibroblast Growth Factors (FGFs) that would otherwise bind to FGFR1, thereby inhibiting tumor cell proliferation and angiogenesis.[3] Its mechanism of action is to sequester these FGFs in the extracellular space, preventing them from activating their receptors on tumor cells.[4]
Q2: What are the known side effects of this compound in animal studies?
Preclinical studies in mouse xenograft models have shown that this compound is generally well-tolerated at therapeutic doses.[1] The primary indicator of tolerability in these studies was the absence of significant body weight changes in the treated animals.[1] However, as with any investigational drug, unexpected adverse events can occur. Researchers should be vigilant in monitoring the overall health and well-being of the animals.
Q3: Does this compound cause the same side effects as small molecule FGFR inhibitors?
This compound is specifically designed to avoid the common toxicities associated with small molecule FGFR tyrosine kinase inhibitors (TKIs).[1][4][5] A key difference is that this compound does not bind to "hormonal" FGFs, such as FGF23, which are responsible for regulating phosphate homeostasis.[1][4] Consequently, side effects like hyperphosphatemia, which are common with FGFR TKIs, have not been observed with this compound in clinical trials.[6]
Q4: What were the dose-limiting toxicities observed in human clinical trials of this compound?
While this guide focuses on animal studies, it is useful to be aware of the findings from human clinical trials as they can inform potential areas of concern. In a Phase I clinical trial, the following dose-limiting toxicities were reported at specific doses:
-
Urticaria (hives)
-
Intestinal perforation
-
Neutropenia (low white blood cell count)
-
Muscular weakness[6]
Other common treatment-related adverse events in a combination therapy study included nausea, decreased appetite, infusion reactions, and fatigue.[2][5] While these were observed in humans, they highlight the importance of careful monitoring in animal models.
II. Troubleshooting Guide: Managing Potential Side Effects
This guide provides a structured approach to identifying and managing potential adverse events during in vivo studies with this compound.
| Observed Sign/Symptom | Potential Cause | Recommended Action |
| General Health | ||
| Weight loss (>10% of baseline) | Drug toxicity, tumor burden, dehydration, reduced food/water intake | - Increase monitoring frequency to daily. - Provide supportive care (e.g., supplemental hydration, palatable food). - Consult with the institutional veterinarian. - Consider dose reduction or temporary cessation of treatment. |
| Lethargy, hunched posture, ruffled fur | General malaise, pain, or distress | - Perform a thorough clinical examination. - Assess for signs of pain and provide analgesia as per approved protocol. - Monitor food and water intake. - Consult with the institutional veterinarian. |
| Injection Site Reactions | ||
| Redness, swelling, or irritation at the injection site | Local inflammatory reaction to the fusion protein or vehicle | - Rotate injection sites. - Ensure proper injection technique. - Monitor for signs of infection. - If severe or persistent, consult with the institutional veterinarian. |
| Immune-related Reactions | ||
| Skin rash, urticaria (hives) | Hypersensitivity reaction to the human Fc portion of the fusion protein | - Document the reaction with photographs. - Consult with the institutional veterinarian immediately. - Consider premedication with antihistamines in future cohorts after veterinary consultation. |
| Anaphylactic-like symptoms (e.g., respiratory distress, collapse) - RARE | Severe hypersensitivity reaction | - This is a veterinary emergency. Provide immediate supportive care as per institutional guidelines. - Discontinue dosing immediately. - Report the event to the IACUC and the institutional veterinarian. |
| Gastrointestinal Issues | ||
| Diarrhea, decreased fecal output | Potential gastrointestinal toxicity | - Monitor hydration status closely. - Provide supportive care (e.g., hydration). - Consult with the institutional veterinarian. |
| Hematological Changes | ||
| Signs of bleeding or bruising (petechiae) | Potential for thrombocytopenia or coagulopathy | - Handle animals with extra care to avoid injury. - If observed, consult with the institutional veterinarian for potential blood collection and analysis. |
| Pale mucous membranes | Potential for anemia | - Monitor activity levels. - Consult with the institutional veterinarian for potential blood collection and analysis. |
III. Experimental Protocols
A. Animal Monitoring Protocol
A robust monitoring plan is crucial for early detection and management of adverse events.
Frequency of Monitoring:
-
Pre-treatment: Daily for at least 3 days to establish baseline health.
-
During Treatment: At a minimum, twice weekly. Increase to daily if any clinical signs are observed or as the tumor burden increases.[7][8]
-
Post-treatment: Daily for at least 3 days, then weekly until the end of the study.
Parameters to Monitor and Record:
-
Body Weight: Measured at each monitoring session.[9]
-
Tumor Dimensions: Measured with calipers at each monitoring session.[7]
-
Body Condition Score (BCS): A semi-quantitative measure of overall health.[10]
-
Clinical Observations:
-
General Appearance: Posture, grooming, activity level.
-
Skin and Fur: Ruffled fur, alopecia, skin lesions.
-
Eyes, Nose, and Ears: Discharge, inflammation.
-
Respiration: Rate and effort.
-
Hydration Status: Skin turgor.
-
Feces and Urine: Presence and consistency.
-
-
Food and Water Intake: Can be monitored qualitatively by observation or quantitatively if required by the study design.[9]
-
Behavioral Changes: Note any deviations from normal behavior (e.g., social interaction, nesting).
B. Sample Experimental Protocol for this compound Administration in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., NCI-H1581 non-small cell lung cancer cells) in the right flank.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment and control groups.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile water for injection and dilute to the final concentration with sterile phosphate-buffered saline (PBS).
-
Dosing:
-
Treatment Group: Administer this compound intraperitoneally (IP) or intravenously (IV) at the desired dose (e.g., 15 mg/kg) twice weekly.
-
Control Group: Administer an equivalent volume of vehicle (e.g., PBS).
-
-
Monitoring: Follow the Animal Monitoring Protocol outlined in Section III.A.
-
Humane Endpoints: Euthanize animals if any of the following are observed:
-
Tumor size exceeds 2.0 cm in any dimension.[10]
-
Body weight loss exceeds 20%.
-
Tumor ulceration that cannot be managed.
-
Severe, unalleviated pain or distress.
-
Inability to access food or water.
-
-
Data Collection: Record all monitoring parameters, adverse events, and reasons for euthanasia.
IV. Visualizations
A. Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an FGF ligand trap.
B. Experimental Workflow Diagram
Caption: Experimental workflow for managing side effects in animal studies.
References
- 1. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. lac.pku.edu.cn [lac.pku.edu.cn]
- 9. Article - Standard on Animal Monitori... [policies.unc.edu]
- 10. animalcare.jhu.edu [animalcare.jhu.edu]
Technical Support Center: FP-1039 Stability and Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling and effective delivery of FP-1039 (also known as GSK3052230), a soluble fusion protein that acts as a fibroblast growth factor (FGF) ligand trap.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant fusion protein engineered as an FGF ligand trap.[1] It consists of the extracellular domain of the human Fibroblast Growth Factor Receptor 1 (FGFR1) fused to the Fc region of human immunoglobulin G1 (IgG1).[1][2] This design allows this compound to bind with high affinity to various mitogenic FGF ligands, sequestering them and preventing their interaction with native FGFRs on cell surfaces.[1] By doing so, it inhibits downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1] A key feature of this compound is its selectivity; it does not significantly bind to hormonal FGFs (FGF-19, FGF-21, and FGF-23), thus avoiding certain toxicities associated with broader FGF pathway inhibitors.
Q2: What are the common stability challenges when working with this compound?
A2: As an Fc-fusion protein, this compound can be susceptible to several stability issues common to this class of biologics. These include:
-
Aggregation: This is a frequent issue, particularly during purification steps involving low pH elution from protein A columns or due to stress factors like elevated temperatures.[4][5] Aggregation can lead to loss of activity and potential immunogenicity.
-
Proteolytic Degradation (Clipping): The fusion protein can be cleaved by proteases present in the production and experimental environment, leading to truncated and inactive forms.[5]
-
Misfolding and Denaturation: The artificial joining of two distinct protein domains can sometimes lead to improper folding and instability.[6]
-
Post-translational Modifications: Incomplete or heterogeneous glycosylation can affect the stability and function of the protein.
Q3: How should I properly store and handle this compound to maintain its stability?
A3: While specific manufacturer instructions should always be followed, general best practices for Fc-fusion proteins like this compound include:
-
Storage Temperature: Store lyophilized protein at -20°C or -80°C for long-term stability. Once reconstituted, store at 2-8°C for short-term use (days to a week) or in aliquots at -80°C for longer-term storage to avoid repeated freeze-thaw cycles. Studies on a similar Fc-fusion protein showed stability at -70°C and -20°C for up to 6 months, with degradation observed at higher temperatures.[5]
-
Reconstitution: Reconstitute the lyophilized powder with a recommended sterile buffer (e.g., PBS, pH 7.4). Gently swirl or pipet up and down to dissolve; do not vortex, as this can cause aggregation.
-
Additives: The use of stabilizing agents such as glycerol or specific buffer systems can help prolong stability.[7] For some Fc-fusion proteins, formulations include buffers like citrate-phosphate or citrate, with excipients such as L-histidine, sodium chloride, and sucrose or trehalose to enhance stability.[8]
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | Run an SDS-PAGE and Western blot to check for protein integrity and the presence of lower molecular weight bands (clipping). If degradation is observed, consider adding protease inhibitors to your cell culture media or lysis buffers.[9] Lowering the culture temperature during experiments (e.g., from 37°C to 30°C) can also reduce proteolytic activity.[5] |
| Protein Aggregation | Use Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect aggregates. If aggregation is suspected, try optimizing the buffer conditions (pH, ionic strength) or including additives like glycerol.[7] Avoid vigorous mixing or vortexing. |
| Incorrect Protein Concentration | Verify the protein concentration using a reliable method such as a BCA assay or UV spectroscopy. Inaccurate concentration can lead to misleading results in activity assays. |
| Experimental Setup Issues | Ensure that the cell line used is sensitive to FGF pathway inhibition.[10] Confirm that the FGF ligand used to stimulate the cells is active and used at an appropriate concentration. |
| Improper Storage | If the protein was stored improperly (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C), its activity may be compromised. Use freshly thawed aliquots for each experiment. |
Issue 2: Inconsistent Results in In Vivo Animal Studies
| Possible Cause | Troubleshooting Steps |
| Suboptimal Administration Route | The route of administration can significantly impact bioavailability and efficacy. While intravenous (IV) injection is common for biologics, other routes like intraperitoneal (IP) or subcutaneous (SC) injection may be considered.[11] The choice should be based on the experimental model and desired pharmacokinetic profile. |
| Incorrect Dosage | Ensure the dosage is appropriate for the animal model and tumor type. Doses used in preclinical studies have ranged from 1.024 to 25.6 mg/kg.[10] A dose-response study may be necessary to determine the optimal dose for your specific model. |
| Protein Instability In Vivo | The in vivo environment can present stability challenges. The Fc fusion is designed to increase the serum half-life.[5] If rapid clearance is suspected, consider more frequent dosing. |
| Tumor Model Variability | The sensitivity of different tumor models to this compound can vary. High expression of FGF2 and FGFR1 has been correlated with a better response.[10] Characterize your tumor model for relevant biomarkers. |
| Formulation Issues | Ensure the formulation used for injection is sterile and free of aggregates. The presence of aggregates can alter the pharmacokinetic profile and potentially induce an immune response. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., A549, a human lung carcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in their appropriate growth medium. Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in the low-serum medium. Also, prepare a solution of the desired FGF ligand (e.g., FGF-2) at a concentration known to induce proliferation.
-
Incubation: Add the this compound dilutions to the wells, followed by the addition of the FGF ligand. Include controls for untreated cells, cells treated with FGF ligand only, and cells treated with this compound only. Incubate for 48-72 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as MTT, WST-1, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of FGF-induced proliferation for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., NCI-H226 human mesothelioma cells) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or a vehicle control (e.g., sterile PBS) via the chosen route (e.g., intraperitoneal injection) at the desired dose and schedule (e.g., 5.12 or 25.6 mg/kg, three times per week).[10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a specified size.[10] Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Data Presentation
Table 1: Summary of this compound Binding Affinities to FGF Ligands
| FGF Ligand | Binding Affinity (Kd) |
| High Affinity | |
| FGF-1 | <10⁻¹⁰ M |
| FGF-2 | <10⁻¹⁰ M |
| FGF-4 | <10⁻¹⁰ M |
| FGF-6 | <10⁻¹⁰ M |
| FGF-8b | <10⁻¹⁰ M |
| FGF-9 | <10⁻¹⁰ M |
| FGF-16 | <10⁻¹⁰ M |
| FGF-17 | <10⁻¹⁰ M |
| FGF-18 | <10⁻¹⁰ M |
| Moderate Affinity | |
| FGF-3 | 1 x 10⁻⁹ to 7 x 10⁻⁹ M |
| FGF-5 | 1 x 10⁻⁹ to 7 x 10⁻⁹ M |
| FGF-20 | 1 x 10⁻⁹ to 7 x 10⁻⁹ M |
| Low Affinity | |
| FGF-23 | >10⁻⁹ M |
Data adapted from preclinical studies.
Table 2: Troubleshooting Summary for Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Low Protein Yield | Suboptimal expression conditions | Optimize expression temperature, induction time, and media composition.[7] |
| Protein Aggregation | Inappropriate buffer, temperature stress | Optimize buffer pH and ionic strength; add stabilizers like glycerol; avoid high temperatures and vortexing.[7] |
| Loss of Activity | Degradation, improper folding | Add protease inhibitors; use fresh aliquots; ensure proper storage conditions.[7] |
| Inconsistent in vivo results | Suboptimal delivery, dosage | Optimize administration route and dose; ensure formulation is free of aggregates. |
Visualizations
Caption: Mechanism of action of this compound as an FGF ligand trap.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization on Fc for Improvement of Stability and Aggregation Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimized Production of Fc Fusion Proteins by Sortase Enzymatic Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 8. US20150290325A1 - LIQUID FORMULATIONS FOR TNFR:Fc FUSION PROTEINS - Google Patents [patents.google.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in FP-1039 experiments
Welcome to the technical support center for FP-1039. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in experiments involving this compound, a fibroblast growth factor (FGF) ligand trap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK3052230) is a recombinant fusion protein that functions as a soluble decoy receptor, or "ligand trap," for fibroblast growth factors (FGFs).[1][2] It is constructed from the extracellular domain of human FGF receptor 1 (FGFR1), specifically the 'c' isoform, fused to the Fc region of human immunoglobulin G1 (IgG1).[1][2] Its primary mechanism of action is to bind to and sequester various mitogenic FGF ligands, preventing them from activating their cell surface receptors (FGFRs).[1][2] This blockade inhibits downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and angiogenesis.[1][3] A key feature of this compound is its selectivity for non-hormonal FGFs, which helps to avoid certain toxicities like hyperphosphatemia that can be associated with broader-spectrum FGFR inhibitors.[4]
Q2: In which cancer models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the antitumor activity of this compound in a variety of cancer models. Efficacy is often correlated with high expression levels of FGF2 and FGFR1.[1][3] Notable examples include mesothelioma, FGFR1-amplified lung cancer, and FGFR2-mutated endometrial cancer.[1][4] It has also shown activity in some renal cell carcinoma and hepatocellular carcinoma models, particularly those with high FGF2 expression.[5][6]
Q3: What are the expected downstream effects of this compound treatment on cellular signaling?
A3: A primary and measurable downstream effect of this compound is the inhibition of the MAPK signaling pathway.[1][3] This is typically observed as a decrease in the phosphorylation of key signaling proteins, including ERK (extracellular signal-regulated kinase) and S6 ribosomal protein.[1][3] Therefore, a reduction in phospho-ERK (p-ERK) and phospho-S6 levels is a key indicator of this compound's target engagement and biological activity in responsive cell lines.
Q4: How should this compound be stored and handled?
A4: As a recombinant protein, this compound should be handled with care to maintain its stability and activity. While specific storage instructions should be obtained from the supplier, similar biologic reagents are typically stored at low temperatures (e.g., -20°C or -80°C for long-term storage) and handled under sterile conditions to prevent contamination. Avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of function. For experimental use, it is advisable to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
Inconsistent In Vitro Proliferation Assay Results
Problem: High variability in IC50 values for this compound across replicate experiments.
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to treatments. |
| Inconsistent Seeding Density | Precisely control the number of cells seeded per well. Uneven cell distribution can significantly impact proliferation rates and drug response. |
| This compound Aliquot Instability | Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained. |
| Variability in FGF Ligand Concentration | If supplementing with exogenous FGFs, ensure consistent concentrations across experiments. For autocrine signaling models, variations in endogenous FGF production can be a factor; ensure consistent cell culture conditions. |
| Assay Duration and Endpoint Measurement | Use a consistent assay duration and endpoint measurement technique (e.g., CellTiter-Glo®, crystal violet). Ensure the chosen endpoint accurately reflects cell proliferation. |
Unexpected In Vivo Xenograft Model Results
Problem: Lack of tumor growth inhibition in a xenograft model expected to be sensitive to this compound.
| Potential Cause | Recommended Solution |
| Low FGF2/FGFR1 Expression in Xenograft | Confirm the FGF2 and FGFR1 expression levels in the specific batch of cells used for implantation. Expression levels can vary, and high expression is often correlated with this compound sensitivity.[1][3] |
| Suboptimal Dosing or Schedule | Review the dosing regimen. Published studies have used various doses and schedules, for example, 10-25.6 mg/kg administered intraperitoneally two or three times a week.[1][7] The optimal dose and schedule may vary depending on the tumor model. |
| This compound Bioavailability or Stability In Vivo | Ensure proper formulation and administration of this compound. Confirm that the vehicle used is appropriate and does not negatively impact the stability of the fusion protein. |
| Tumor Heterogeneity | The implanted tumor may be heterogeneous, with clones that are not dependent on FGF signaling for growth. Consider re-evaluating the characteristics of the tumor model. |
| Host Immune Response | While often conducted in immunodeficient mice, a minimal host response could still potentially impact the therapeutic agent. Ensure the health and immune status of the animals are as expected. |
Weak or No Signal in Phospho-ERK Western Blot
Problem: Difficulty detecting a decrease in p-ERK levels following this compound treatment in a responsive cell line.
| Potential Cause | Recommended Solution |
| Inappropriate Time Point for Lysate Collection | The inhibition of p-ERK can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal p-ERK inhibition after this compound treatment. |
| High Basal p-ERK Levels | If basal p-ERK levels are very high, the inhibitory effect of this compound may be masked. Consider serum-starving the cells for a period before treatment to reduce baseline signaling. |
| Inefficient Cell Lysis and Sample Preparation | Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Keep samples on ice throughout the preparation process. |
| Suboptimal Western Blot Protocol | Optimize the Western blot protocol, including the antibody concentrations (for both p-ERK and total ERK), blocking buffer (5% BSA in TBST is often recommended for phospho-antibodies), and incubation times. |
| Low FGF-Dependent Signaling | The cell line may have low endogenous FGF signaling, making it difficult to observe a significant decrease with this compound alone. Consider stimulating the cells with an exogenous FGF ligand to increase the dynamic range of the assay. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Selected Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µg/mL) | Reference |
| A549 | Lung Cancer | FGF-2 Stimulated Proliferation | 0.01 | [7] |
| L6 (FGFR1c overexpression) | Rat Myoblast | FGF-2 Induced ERK Phosphorylation | 0.023 | [7] |
| NCI-H226 | Mesothelioma | Anchorage-Independent Growth | ~1 | [1] |
| MSTO-211H | Mesothelioma | Anchorage-Independent Growth | >10 | [1] |
| DMS 114 | Lung Cancer | Anchorage-Independent Growth | ~0.1 | |
| NCI-H520 | Lung Cancer | Anchorage-Independent Growth | ~1 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Caki-1 | Renal Cell Carcinoma | 10 mg/kg, twice a week | 81 | [7] |
| MSTO-211H | Mesothelioma | 15 mg/kg, twice a week | 64 | [7] |
| NCI-H226 | Mesothelioma | 5.12 mg/kg, three times a week | 57 | [1] |
| NCI-H226 | Mesothelioma | 25.6 mg/kg, three times a week | 78 | [1] |
| High FGF2 ccRCC | Renal Cell Carcinoma | Single agent | 39-81 | [5] |
| High FGF2 HCC | Hepatocellular Carcinoma | Single agent | 31-55 | [5] |
Experimental Protocols
Anchorage-Independent Cell Proliferation Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend cells in a medium suitable for suspension culture.
-
Base Layer Preparation: Prepare a base layer of 0.6% agar in a complete medium in 6-well plates. Allow the agar to solidify.
-
Cell Layer Preparation: Mix cells at a density of 5,000-10,000 cells per well with 0.3% agar in a complete medium containing various concentrations of this compound or vehicle control.
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days, or until colonies are visible.
-
Colony Staining and Quantification: Stain the colonies with a solution such as crystal violet. Count the number of colonies and/or measure the colony area using imaging software.
-
Data Analysis: Calculate the percentage of inhibition of colony formation relative to the vehicle control and determine the IC50 value.
Murine Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., NCI-H226, MSTO-211H) resuspended in a suitable medium (e.g., PBS or Matrigel) into the flank of immunodeficient mice (e.g., SCID or NSG mice).[7]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Treatment Administration: Randomize mice into treatment groups. Administer this compound or a vehicle control via intraperitoneal injection at the desired dose and schedule (e.g., 10-25.6 mg/kg, 2-3 times per week).[1][7]
-
Monitoring: Monitor tumor growth and animal body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blot).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Western Blot for Phospho-ERK (p-ERK)
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. If desired, serum-starve cells to reduce basal signaling. Treat cells with this compound or vehicle control for the predetermined optimal time. Lyse the cells on ice with a lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total ERK.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each sample.
Visualizations
Caption: FGF signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 3. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: FP-1039 and Potential for Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the investigational drug FP-1039, with a specific focus on its potential for immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a soluble fusion protein designed as an FGF (Fibroblast Growth Factor) ligand trap. It consists of the extracellular domain of human Fibroblast Growth Factor Receptor 1 (FGFR1) fused to the Fc region of human IgG1.[1][2][3][4] Its primary mechanism of action is to bind to and neutralize various FGF ligands in the extracellular space, thereby preventing them from activating their corresponding receptors on tumor cells. This inhibition of FGF signaling can suppress tumor cell proliferation and angiogenesis.[1][5][6]
Q2: How was this compound designed to minimize certain toxicities?
This compound was specifically engineered to avoid the toxicities associated with small molecule pan-FGFR inhibitors.[1][2][7] It selectively binds to mitogenic FGFs implicated in tumor growth while having a low affinity for hormonal FGFs, such as FGF19, FGF21, and FGF23.[1] The lack of interaction with these hormonal FGFs is intended to prevent side effects like hyperphosphatemia, which are observed with less selective FGFR inhibitors.[1][7]
Q3: What is the potential for immunogenicity with this compound?
As a fusion protein containing both human receptor and antibody components, this compound has the potential to be immunogenic. The fusion junction between the FGFR1 domain and the IgG1 Fc region can create novel epitopes ("neoantigens") that may be recognized by the immune system, leading to the development of anti-drug antibodies (ADAs). Additionally, even fully human proteins can elicit an immune response.
Q4: What are the clinical signs of potential immunogenicity observed with this compound?
Clinical trial data for this compound (also known as GSK3052230) have reported the occurrence of infusion-related reactions. In a Phase 1b study in combination with chemotherapy for Malignant Pleural Mesothelioma (MPM), infusion reactions were observed in 33% of patients. While not definitively diagnostic of an ADA response, infusion reactions can be a clinical manifestation of immunogenicity.
Q5: Have Anti-Drug Antibody (ADA) rates for this compound been published?
Troubleshooting Guides for Immunogenicity Assessment
Assessing the immunogenicity of a therapeutic protein like this compound typically involves the detection and characterization of ADAs. The most common platform for this is a bridging ELISA. Below are troubleshooting guides for common issues encountered during these assays.
Troubleshooting an Anti-FP-1039 Bridging ELISA
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash cycles and ensure complete removal of wash buffer. |
| Non-specific binding | Optimize the blocking buffer (e.g., increase protein concentration, try different blocking agents). Add a detergent like Tween-20 to the wash buffer. | |
| High concentration of detection reagent | Titrate the labeled this compound to determine the optimal concentration. | |
| Low or No Signal | Inactive reagents | Use fresh aliquots of this compound and control antibodies. Ensure proper storage conditions. |
| Incorrect assay setup | Verify the plate coating, incubation times, and temperatures as per the protocol. | |
| Drug interference in samples | Collect samples at trough concentrations (immediately before the next dose) to minimize the level of circulating this compound. Consider acid dissociation steps to free ADAs from the drug. | |
| Poor Reproducibility (High %CV) | Pipetting inconsistency | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for reagent additions. |
| Edge effects on the plate | Ensure uniform temperature across the plate during incubations. Avoid using the outer wells of the plate if edge effects are persistent. | |
| Inadequate mixing of reagents | Gently but thoroughly mix all reagents and samples before adding to the plate. |
Experimental Protocols
Anti-FP-1039 Antibody (ADA) Screening by Bridging ELISA
This protocol outlines a general procedure for a bridging ELISA to detect antibodies against this compound in patient serum.
Materials:
-
High-binding 96-well microplates
-
This compound (for coating and detection)
-
Biotinylation reagent (e.g., NHS-biotin)
-
Streptavidin-Horseradish Peroxidase (S-HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Positive control (e.g., polyclonal anti-FP-1039 antibodies)
-
Negative control (pooled normal human serum)
-
Patient serum samples
Methodology:
-
Preparation of Reagents:
-
Biotinylate this compound according to the manufacturer's instructions to create the detection reagent.
-
Prepare coating solution: Dilute unlabeled this compound to 1-5 µg/mL in a suitable coating buffer (e.g., PBS).
-
-
Plate Coating:
-
Add 100 µL of the this compound coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3-5 times with wash buffer.
-
Add 200 µL of assay buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of patient samples (typically diluted at least 1:10 in assay buffer), positive controls, and negative controls to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Reagent Incubation:
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of biotinylated this compound (at a pre-optimized concentration) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of S-HRP diluted in assay buffer to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Signal Development and Reading:
-
Wash the plate 5-7 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Neutralizing Antibody (NAb) Assay - Competitive Ligand Binding Assay
This protocol describes a method to determine if the detected ADAs can neutralize the function of this compound by inhibiting its binding to its target ligand (e.g., FGF2).
Materials:
-
Recombinant human FGF2
-
This compound
-
Anti-Drug Antibody (ADA) positive patient serum
-
Detection antibody (e.g., anti-human IgG Fc-HRP)
-
All other reagents as in the bridging ELISA protocol.
Methodology:
-
Plate Coating:
-
Coat a 96-well plate with recombinant human FGF2 (e.g., at 0.5-2 µg/mL) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash and block the plate as described for the bridging ELISA.
-
-
Neutralization Reaction (in a separate plate):
-
In a non-coated 96-well plate, pre-incubate patient serum (containing potential NAbs) with a fixed, sub-saturating concentration of this compound for 1-2 hours at room temperature. This allows any NAbs to bind to this compound.
-
-
Transfer to Coated Plate:
-
Wash the FGF2-coated plate.
-
Transfer the this compound/serum mixture to the FGF2-coated plate.
-
Incubate for 1-2 hours at room temperature. If NAbs are present, they will have blocked this compound from binding to the coated FGF2.
-
-
Detection:
-
Wash the plate 3-5 times.
-
Add an anti-human IgG Fc-HRP antibody to detect the amount of this compound that has bound to the FGF2 on the plate.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Reading:
-
Wash, add TMB substrate, stop the reaction, and read the absorbance at 450 nm. A lower signal in the presence of patient serum compared to the negative control indicates the presence of neutralizing antibodies.
-
Visualizations
References
- 1. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Fibroblast growth factors (FGFs) in cancer: FGF traps as a new therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing FP-1039 Anti-Tumor Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with FP-1039. The information is designed to address common issues encountered during experimentation and to propose strategies for enhancing its anti-tumor effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected anti-tumor activity of this compound in our in vitro/in vivo models. What are the potential reasons?
A1: Lack of this compound efficacy can stem from several factors related to the specific tumor model being used. Here are the primary aspects to investigate:
-
Low or Absent FGF Ligand Expression: this compound is an FGF ligand trap, meaning its mechanism of action is to sequester fibroblast growth factors (FGFs) and prevent them from binding to their receptors.[1][2] If the tumor cells do not secrete relevant FGFs (particularly FGF2), this compound will have no target to neutralize, and thus no anti-tumor effect. Preclinical studies have shown a positive correlation between this compound anti-tumor response and the RNA levels of FGF2 and FGF18.[3]
-
Low FGFR1 or FGFR3c Expression: The anti-tumor activity of this compound has been positively correlated with the expression of FGFR1c and FGFR3c.[3][4] Tumor models with low expression of these receptors may be less sensitive to the inhibition of FGF signaling by this compound.
-
FGF Pathway Independence: The tumor model may not be dependent on the FGF signaling pathway for its growth and survival. Cancers are heterogeneous, and the oncogenic drivers can vary. It is crucial to use models with known FGF pathway activation.
-
Ligand-Independent FGFR Activation: In some cancers, the FGF receptor (FGFR) can be constitutively activated through mechanisms that do not require FGF ligand binding, such as activating mutations or gene fusions.[5] In such cases, an FGF ligand trap like this compound would be ineffective.
Troubleshooting Steps:
-
Assess Biomarker Expression: Profile your tumor models for the expression of FGF ligands (especially FGF2) and FGFR1. This can be done at the mRNA level using qRT-PCR or at the protein level using ELISA or immunohistochemistry.[4]
-
Review Literature: Select tumor models that have been previously shown to be sensitive to FGF/FGFR pathway inhibition. Models with documented FGFR1 amplification or FGFR2 mutations are particularly sensitive to this compound.[3]
-
Consider an Alternative Model: If your current model is confirmed to have low FGF/FGFR expression, consider switching to a model with a higher and more clinically relevant expression profile.
Q2: How can we select a patient population that is more likely to respond to this compound in a clinical setting?
A2: Patient selection is critical for maximizing the therapeutic potential of this compound. Based on preclinical and clinical findings, patient stratification should focus on identifying tumors that are driven by FGF signaling.
-
Biomarker Screening: Patients with tumors exhibiting high levels of FGF2 are likely to be better candidates.[1][4] Additionally, tumors with FGFR1 amplification or FGFR2 mutations have shown sensitivity to this compound.[3] Therefore, a biomarker screening strategy to identify these characteristics is recommended.
-
Tumor Type Indication: Certain cancer types, such as mesothelioma, often exhibit high levels of FGF2, making them a rational choice for this compound treatment.[1] Preclinical data also supports its use in specific lung and endometrial cancers with FGF pathway aberrations.[3]
Q3: What are the potential mechanisms of resistance to this compound and how can they be overcome?
A3: Resistance to this compound can emerge through various mechanisms. Understanding these can help in designing more effective therapeutic strategies.
-
Upregulation of Alternative Signaling Pathways: Tumor cells can compensate for the blockade of the FGF pathway by upregulating other pro-survival signaling pathways.
-
Acquired Mutations: Mutations in the FGFRs or downstream signaling molecules could lead to ligand-independent activation, rendering this compound ineffective.
-
Increased FGF Ligand Production: Tumors might overcome the trapping effect of this compound by significantly increasing the production of FGF ligands.
Overcoming Resistance:
-
Combination Therapy: Combining this compound with agents that target parallel or downstream signaling pathways can be an effective strategy. For instance, combining this compound with VEGF antagonists has shown promise in preclinical models, particularly in tumors that may use FGF signaling as a resistance mechanism to anti-angiogenic therapies.[6]
-
Chemotherapy Combinations: Clinical studies have evaluated this compound in combination with standard chemotherapy regimens, such as pemetrexed and cisplatin in mesothelioma, with encouraging results.[7][8]
Q4: What are the key differences between this compound and small molecule FGFR inhibitors?
A4: this compound and small molecule FGFR inhibitors both target the FGF signaling pathway, but they do so through distinct mechanisms, which results in different pharmacological profiles.
-
Mechanism of Action: this compound is a ligand trap that sequesters FGFs in the extracellular space.[1] Small molecule inhibitors, on the other hand, typically target the intracellular tyrosine kinase domain of the FGFRs, preventing downstream signaling.
-
Selectivity and Toxicity: this compound is designed to avoid binding to "hormonal" FGFs like FGF19, FGF21, and FGF23.[3][9] This is significant because inhibition of FGF23 by small molecule inhibitors can lead to hyperphosphatemia, a common and potentially serious side effect.[10] this compound has not been shown to cause this toxicity.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of Single-Agent this compound in Xenograft Models
| Tumor Model | Cancer Type | Key Biomarker Status | Observed Tumor Growth Inhibition (TGI) |
| Caki-1 | Renal Cell Carcinoma | - | Significant |
| MSTO-211H | Mesothelioma | High FGF2/FGFR1 | Significant |
| AN3CA | Endometrial Cancer | FGFR2 mutation | Significant |
| H1581 | Lung Cancer | FGFR1 amplification | Significant |
| H460 | Lung Cancer | - | Significant |
| Colo205 | Colon Cancer | - | Significant |
| A549 | Lung Cancer | - | Moderate |
| MDA-MB-231 | Breast Cancer | - | No Inhibition |
| HCT116 | Colon Cancer | - | No Inhibition |
Data synthesized from multiple preclinical reports.[11][12]
Table 2: Clinical Trial Results of this compound in Combination Therapy
| Clinical Trial Phase | Cancer Type | Combination Agents | Dose of this compound | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase 1b | Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | 15 mg/kg | 44% | 86% | 7.4 months |
Data from a Phase 1b study in treatment-naive, unresectable malignant pleural mesothelioma.[7][8]
Experimental Protocols
Protocol 1: Assessment of this compound In Vivo Efficacy in a Xenograft Model
-
Cell Line Selection: Choose a human tumor cell line with known FGF/FGFR expression status (e.g., high FGF2).
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10-15 mg/kg) and a vehicle control (e.g., albumin) via intraperitoneal injection, typically twice a week.[12]
-
Data Collection: Measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate tumor growth inhibition and perform statistical analysis.
-
Pharmacodynamic Assessment (Optional): Collect tumor samples at various time points to assess the effect of this compound on downstream signaling pathways (e.g., p-ERK levels).[5]
Protocol 2: qRT-PCR for FGF2 and FGFR1 Gene Expression
-
RNA Extraction: Isolate total RNA from tumor tissue or cultured cells using a suitable RNA extraction kit.
-
RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for FGF2, FGFR1, and a reference gene (e.g., GAPDH).
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, primers, and cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes.
Visualizations
Caption: Mechanism of action of this compound in the FGF signaling pathway.
Caption: Experimental workflow for evaluating this compound anti-tumor activity.
Caption: Rationale for this compound combination therapy strategies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: FP-1039 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with FP-1039. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational anti-cancer agent known as an "FGF ligand trap."[1][2] Structurally, it is a soluble fusion protein created by linking the extracellular domain of human fibroblast growth factor receptor 1 (FGFR1) to the Fc fragment of human IgG1 immunoglobulin.[3][4][5] Its primary mechanism of action is to bind to and neutralize various fibroblast growth factors (FGFs), preventing them from activating their receptors on tumor cells.[6][7][8] This inhibition of FGF signaling can lead to a reduction in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[6][9] A key design feature of this compound is its selectivity for mitogenic FGFs over hormonal FGFs, which helps to avoid certain toxicities associated with broader FGF pathway inhibitors.[6]
Q2: In which cancer models has this compound shown efficacy?
A2: Preclinical and clinical studies have indicated that this compound is most effective in tumors characterized by dysregulation of the FGF signaling pathway. This includes cancers with:
-
FGFR1 gene amplification: Notably observed in some lung cancers.[6][10]
-
FGFR2 gene mutations: Found in a subset of endometrial cancers.[6][10]
-
High expression of FGF ligands: Such as high FGF2 levels in mesothelioma.[7][8][11]
The anti-tumor response to this compound has been positively correlated with the RNA levels of FGF2, FGF18, FGFR1c, and FGFR3c.[6][10]
Q3: What are the common sources of variability in this compound experiments?
A3: Variability in experimental outcomes with this compound can arise from several factors, broadly categorized as:
-
Reagent and Handling: Issues related to the stability, storage, and handling of this compound and other critical reagents.
-
Cell Culture Conditions: Inconsistencies in cell line maintenance, passage number, and cell health.
-
In Vitro Assay Parameters: Suboptimal assay design, including cell seeding density, reagent concentrations, and incubation times.
-
In Vivo Model Factors: Variability in animal models, tumor implantation techniques, and dosing regimens.
-
Data Analysis: Inconsistent methods for data acquisition and interpretation.
Specific troubleshooting guidance for each of these areas is provided in the following sections.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., Proliferation, Viability, Phosphorylation Assays)
Issue: High variability or inconsistent results in cell proliferation/viability assays.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Integrity | Regularly perform cell line authentication. Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. |
| Mycoplasma Contamination | Routinely test for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes. |
| Seeding Density | Optimize cell seeding density for each cell line to ensure logarithmic growth during the experiment. Inconsistent plating can lead to variability. |
| Reagent Handling | Ensure all reagents, including this compound, are brought to room temperature before use.[10] Prepare fresh dilutions of this compound for each experiment. |
| Assay Plate Selection | Use the appropriate microtiter plate for your detection method (e.g., black plates for fluorescence, white plates for luminescence) to minimize background and crosstalk.[6] |
Issue: Weak or no signal in Western blot for p-ERK inhibition.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate) to preserve protein phosphorylation.[12] |
| Blocking Agent | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can cause high background. Use Bovine Serum Albumin (BSA) instead.[9] |
| Antibody Concentration | Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Insufficient Protein Loading | Ensure an adequate amount of protein is loaded per well. Perform a total protein quantification before loading. |
| Inefficient Transfer | Verify protein transfer by staining the membrane with Ponceau S after transfer. |
In Vivo Xenograft Models
Issue: Inconsistent tumor growth or lack of this compound efficacy.
| Potential Cause | Troubleshooting Recommendation |
| Tumor Cell Viability | Ensure high viability of tumor cells before implantation. Keep cells on ice until injection. |
| Implantation Technique | Use a consistent subcutaneous or orthotopic injection technique. The site of injection can influence tumor growth. |
| Animal Strain and Health | Use a consistent and healthy animal strain. The immune status of the mouse model can impact tumor engraftment and growth. |
| This compound Dosing and Formulation | Prepare fresh this compound formulations for each administration. Ensure accurate and consistent dosing based on animal weight. |
| Tumor Measurement | Use a consistent method for tumor measurement (e.g., calipers, imaging). Measurement variability can be a significant source of error.[13] |
Angiogenesis Assays (e.g., Matrigel Plug Assay)
Issue: High background or inconsistent vessel formation in Matrigel plug assays.
| Potential Cause | Troubleshooting Recommendation |
| Matrigel Quality | Use high-quality, growth factor-reduced Matrigel. Thaw Matrigel on ice to prevent premature polymerization. |
| Injection Technique | Inject the Matrigel plug subcutaneously with care to avoid air bubbles and ensure a consistent plug volume. |
| Growth Factor Concentration | Optimize the concentration of pro-angiogenic factors (e.g., FGF2, VEGF) to induce a robust and reproducible angiogenic response. |
| Variability in Host Response | Be aware that the angiogenic response can vary between individual animals. Use a sufficient number of animals per group to achieve statistical power. |
Experimental Protocols
Cell Proliferation Assay (Anchorage-Independent Growth)
-
Cell Preparation: Suspend cells (e.g., H2052, MSTO211H) in RPMI-1640 medium containing 10% fetal bovine serum and 0.35% agar.
-
Plating: Overlay the cell suspension onto a base layer of 0.5% agar in a six-well plate.
-
Treatment: Add growth medium containing the desired concentrations of this compound. Replace the medium weekly.
-
Incubation: Incubate the plates for 14 days.
-
Staining and Quantification: Stain viable colonies with nitroblue tetrazolium and quantify using imaging software.[4]
Inhibition of FGF-2-Induced ERK Phosphorylation (Western Blot)
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the experiment.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for a specified time, followed by stimulation with FGF-2 (e.g., 10 ng/mL) for 30 minutes.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.[14][15]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 5 million tumor cells (e.g., MSTO-211H, MFE-280) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Administer this compound or a vehicle control intraperitoneally at a specified dose and schedule (e.g., 15 mg/kg, twice a week).[10]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
Matrigel Plug Angiogenesis Assay
-
Preparation: Mix growth factor-reduced Matrigel with a pro-angiogenic factor (e.g., FGF2) and the desired concentration of this compound on ice.
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal region of mice.
-
Incubation: Allow the Matrigel plugs to solidify and for angiogenesis to occur over a period of 7-14 days.
-
Analysis: Excise the Matrigel plugs and quantify angiogenesis by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical analysis of blood vessels.
Visualizations
References
- 1. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 4. Non-Amplified FGFR1 is a Growth Driver in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrigel plug angiogenesis assay [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGF2 Induces ERK Phosphorylation Through Grb2 and PKC during Quiescent Myogenic Cell Activation [jstage.jst.go.jp]
- 14. Temporal Quantitative Phosphoproteomics Profiling of Interleukin-33 Signaling Network Reveals Unique Modulators of Monocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: FP-1039 vs. Small Molecule FGFR Inhibitors in Oncology Research
An Objective Analysis of Two Distinct Mechanisms Targeting the FGF/FGFR Signaling Axis
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Its dysregulation through gene amplification, activating mutations, or chromosomal translocations is a known driver in a variety of cancers, making it a compelling target for therapeutic intervention.[1][3][4] Two primary strategies have emerged to block this pathway: the FGF ligand trap, exemplified by FP-1039, and small molecule FGFR tyrosine kinase inhibitors (TKIs).
This guide provides a detailed comparison of these two approaches, presenting their mechanisms of action, performance data from preclinical and clinical studies, and their distinct safety profiles.
Mechanism of Action: An Extracellular vs. Intracellular Blockade
The fundamental difference between this compound and small molecule inhibitors lies in their site of action within the FGF/FGFR signaling cascade.
This compound: The Extracellular FGF Ligand Trap
This compound (also known as GSK3052230) is a biologic drug designed as a "ligand trap."[5] It is a fusion protein composed of the extracellular domain of FGFR1c fused to the Fc region of human IgG1.[5][6] This design allows this compound to circulate in the bloodstream and act as a decoy receptor. It binds to and neutralizes multiple FGF ligands—specifically the "mitogenic" FGFs that drive tumor growth—preventing them from binding to and activating their natural cell-surface FGFRs.[5][7][8]
A key feature of this compound is its selectivity. It does not bind to the "hormonal" FGFs (FGF19, FGF21, and FGF23), which are crucial for metabolic homeostasis.[7][8] This selective sequestration of tumor-promoting FGFs is central to its mechanism and favorable safety profile.
Small Molecule FGFR Inhibitors: Intracellular Tyrosine Kinase Inhibition
In contrast, small molecule inhibitors are designed to penetrate the cell membrane and target the intracellular tyrosine kinase domain of the FGFRs.[9][10] By competing with ATP for its binding pocket, these inhibitors prevent the receptor's autophosphorylation, a critical step that initiates downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways.[9][11]
These inhibitors can be categorized by their selectivity and mode of binding:
-
Non-selective TKIs: The first generation of inhibitors often targeted multiple receptor tyrosine kinases, such as VEGFR and PDGFR, in addition to FGFRs.[9][12]
-
Selective Pan-FGFR TKIs: Later generations, including approved drugs like erdafitinib, pemigatinib, and infigratinib, show high selectivity for FGFRs 1, 2, and 3.[9][13]
-
Irreversible TKIs: Futibatinib is an example of an irreversible inhibitor that forms a covalent bond with a specific cysteine residue in the kinase domain, leading to sustained target inhibition.[10][14]
Performance and Efficacy Data
The differing mechanisms of action translate to distinct efficacy profiles, which are best evaluated based on the specific genetic context of the tumor.
This compound
Preclinical studies demonstrated that this compound can inhibit the growth of a broad range of tumor types in xenograft models, particularly those with genetic aberrations in the FGF pathway, such as FGFR1-amplified lung cancer and FGFR2-mutated endometrial cancer.[7] Antitumor response was shown to correlate positively with the expression levels of FGF2 and FGF18.[7]
In a Phase I clinical trial involving patients with advanced solid tumors, this compound was well-tolerated, but no objective responses were observed in this genetically unselected population.[5] This highlights the need to deploy this compound in patient populations selected for biomarkers indicative of FGF ligand-driven tumor growth. Phase Ib studies have evaluated this compound in combination with chemotherapy for malignant pleural mesothelioma and squamous non-small cell lung cancer.[15][16]
Small Molecule FGFR Inhibitors
Small molecule TKIs have demonstrated significant clinical success, leading to multiple FDA approvals for specific, biomarker-defined patient populations. Their efficacy is most pronounced in tumors harboring activating FGFR gene fusions or mutations.
| Drug Name (Brand) | Approved Indication | Trial | Patient Population (Biomarker) | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| Erdafitinib (Balversa) | Urothelial Carcinoma | BLC2001 (Phase 2) | Locally advanced or metastatic, with susceptible FGFR3 or FGFR2 alterations, progressed on platinum chemotherapy.[17] | 40%[17] | 6.0 months[17] | 5.5 months[17] |
| Pemigatinib (Pemazyre) | Cholangiocarcinoma | FIGHT-202 (Phase 2) | Previously treated, unresectable locally advanced or metastatic, with an FGFR2 fusion or other rearrangement.[18][19] | 36% - 37%[19][20] | 9.1 months[13][20] | 7.0 months[20] |
| Infigratinib (Truseltiq) | Cholangiocarcinoma | CBGJ398X2204 (Phase 2) | Previously treated, unresectable locally advanced or metastatic, with an FGFR2 fusion or other rearrangement.[21] | 23.1%[21] | 5.0 months[21] | 7.3 months[21] |
| Futibatinib (Lytgobi) | Cholangiocarcinoma | FOENIX-CCA2 (Phase 2) | Previously treated, unresectable locally advanced or metastatic, with an FGFR2 fusion or other rearrangement.[14][22] | 41.7%[14][22] | 9.5 months[22] | 8.9 months[22] |
Safety and Tolerability
The distinct mechanisms and selectivity profiles of this compound and small molecule TKIs result in markedly different safety profiles.
This compound
The most significant safety advantage of this compound is the absence of on-target toxicities commonly associated with small molecule FGFR inhibitors.[5] Specifically, hyperphosphatemia is not observed with this compound treatment.[5][7] This is because this compound does not bind FGF23, the hormonal FGF that regulates phosphate homeostasis in the kidneys.[7] In its Phase I trial, this compound was well-tolerated, and a maximum tolerated dose was not reached.[5]
Small Molecule FGFR Inhibitors
Small molecule TKIs are associated with a range of on-target, class-related adverse events. Because they inhibit the kinase activity of FGFRs non-discriminately, they block FGF23 signaling, leading to the most common side effect.
| Adverse Event | This compound | Small Molecule FGFR Inhibitors (Class Effects) |
| Hyperphosphatemia | Not observed[5][7] | Very Common (Mechanism-based)[14][18][21] |
| Stomatitis / Dry Mouth | Uncommon | Common[14][18][21] |
| Diarrhea | Uncommon | Common[14][18] |
| Alopecia (Hair Loss) | Uncommon | Common[14][18] |
| Skin and Nail Toxicities | Uncommon | Common[19] |
| Ocular Disorders (e.g., Dry Eye, Retinal Detachment) | Uncommon | Common/Serious Risk[19][21] |
Experimental Protocols
Standard methodologies are employed to evaluate the activity of both classes of inhibitors, from initial biochemical assays to in vivo tumor models.
References
- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors [mdpi.com]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Five Prime Announces Initial Data From Ongoing Phase Ib Trial Of this compound In Squamous Non Small Cell Lung Cancer And Mesothelioma - BioSpace [biospace.com]
- 16. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Updated Results from the FOENIX-CCA2 Trial of Futibatinib in Patients with iCCA Harboring FGFR2 Fusions/Rearrangements | CCA News Online [ccanewsonline.com]
A Comparative Analysis of FP-1039 and Bevacizumab in Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct anti-angiogenic agents, FP-1039 and bevacizumab. By examining their mechanisms of action and performance in various preclinical angiogenesis models, this document aims to offer valuable insights for researchers in oncology and drug development.
At a Glance: this compound vs. Bevacizumab
| Feature | This compound (GSK3052230) | Bevacizumab (Avastin) |
| Target | Fibroblast Growth Factors (FGFs), including FGF2 | Vascular Endothelial Growth Factor A (VEGF-A) |
| Mechanism of Action | FGF ligand trap: A soluble FGFR1:Fc fusion protein that sequesters and neutralizes multiple FGFs, preventing their interaction with FGF receptors (FGFRs). | Monoclonal antibody that binds to and neutralizes VEGF-A, inhibiting its interaction with VEGF receptors (VEGFRs) on endothelial cells. |
| Primary Effect | Inhibition of FGF-driven angiogenesis and tumor cell proliferation. | Inhibition of VEGF-A-driven angiogenesis, leading to reduced tumor vascularization. |
| Key Indication Focus (Preclinical) | Tumors with FGF pathway dysregulation (e.g., FGFR1 amplification). | A broad range of solid tumors that rely on VEGF-A for angiogenesis. |
Mechanism of Action
Both this compound and bevacizumab target key signaling pathways involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. However, they do so by targeting different families of growth factors.
This compound: The FGF Ligand Trap
This compound is a recombinant fusion protein, specifically a soluble form of the extracellular domain of Fibroblast Growth Factor Receptor 1 (FGFR1) fused to the Fc region of a human IgG1 antibody. This design allows this compound to act as a "ligand trap," binding to and neutralizing various FGFs that would normally bind to FGFR1.[1][2] By sequestering these FGFs, this compound prevents the activation of downstream signaling pathways that promote endothelial cell proliferation and migration, key steps in angiogenesis.[3] Preclinical studies have shown that this compound is particularly effective in tumors that have amplifications of the FGFR1 gene or are otherwise dependent on the FGF signaling pathway.[4][5]
dot
Bevacizumab: The VEGF-A Inhibitor
Bevacizumab is a humanized monoclonal antibody that specifically targets and binds to all isoforms of Vascular Endothelial Growth Factor A (VEGF-A).[4][6] VEGF-A is a potent pro-angiogenic factor that, upon binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, triggers a signaling cascade that promotes the proliferation, migration, and survival of these cells.[7][8] By neutralizing circulating VEGF-A, bevacizumab effectively inhibits this signaling pathway, leading to a reduction in the growth of new blood vessels within tumors.[9][10] This anti-angiogenic effect can starve the tumor of essential nutrients and oxygen, thereby inhibiting its growth.[8]
dot
Performance in Preclinical Angiogenesis Models
Direct head-to-head comparative studies between this compound and bevacizumab in the same experimental models are limited in the public domain. However, data from independent preclinical studies provide insights into their respective anti-angiogenic activities.
In Vivo Xenograft Models: Tumor Growth Inhibition and Microvessel Density
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anti-cancer agents. A key metric for anti-angiogenic drugs in these models is the reduction in microvessel density (MVD), often assessed by staining for endothelial cell markers like CD31.
This compound Performance in Xenograft Models
| Tumor Model | Key Genetic Feature | Treatment | Outcome | Reference |
| NCI-H1581 (NSCLC) | FGFR1 Amplification | This compound | 74% Tumor Growth Inhibition | [5] |
| DMS114 (SCLC) | FGFR1 Amplification | This compound | 64% Tumor Growth Inhibition | [5] |
| MSTO-211H (Mesothelioma) | High FGF2/FGFR1 | This compound (5.12 mg/kg) | 57% Tumor Growth Inhibition | [11] |
| MSTO-211H (Mesothelioma) | High FGF2/FGFR1 | This compound (25.6 mg/kg) | 78% Tumor Growth Inhibition & Significant reduction in MVD | [11] |
| Caki-1 (Renal) | Not specified | This compound | Dose-dependent tumor growth inhibition and reduced MVD | [9] |
Bevacizumab Performance in Xenograft Models
| Tumor Model | Key Genetic Feature | Treatment | Outcome | Reference |
| Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y) | VEGF-A Overexpression | Bevacizumab (5 mg/kg) | 30-63% reduction in angiogenesis | [6] |
| Feline Mammary Carcinoma | VEGF Expression | Bevacizumab | Significant tumor growth suppression and reduced MVD | [7] |
| FaDu (HNSCC) | Not specified | Bevacizumab (5 mg/kg) | Significant decrease in MVD | [12] |
| FaDu (HNSCC) | Not specified | Bevacizumab (20 mg/kg) | Greater reduction in MVD | [12] |
| Various NSCLC models | Not specified | Bevacizumab | Significant reduction in MVD in 11 of 12 xenografts | [13] |
In Vivo Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo model to quantify angiogenesis. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and injected subcutaneously into mice. The subsequent infiltration of endothelial cells and formation of blood vessels into the Matrigel plug can be quantified.
This compound in the Matrigel Plug Assay
A study demonstrated that this compound, in a dose-dependent manner, completely inhibited neovascularization induced by either FGF-2 or VEGF alone, as well as by a combination of both.[9] This suggests that this compound's mechanism of blocking FGF signaling can also impact angiogenesis driven by other factors like VEGF, potentially through interrupting the synergistic interplay between these pathways.
Bevacizumab in the Matrigel Plug Assay
In a study using a Matrigel plug assay containing human umbilical vein endothelial cells (HUVECs), bevacizumab at a high concentration (100 μg/mL) was observed to promote angiogenesis in vivo.[14] This counterintuitive finding under specific experimental conditions highlights the complexity of angiogenesis and suggests that the effects of anti-angiogenic agents can be context-dependent.
Experimental Protocols
Xenograft Tumor Growth and Microvessel Density Analysis
dot
-
Cell Culture and Implantation: Human tumor cell lines are cultured in appropriate media. A specific number of cells (e.g., 5 x 10^6) are then harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[4]
-
Tumor Growth Monitoring and Treatment: Tumors are allowed to establish and reach a predetermined size. Tumor volume is measured regularly using calipers. Mice are then randomized into treatment groups and administered with either the vehicle control, this compound, or bevacizumab at specified doses and schedules (e.g., intraperitoneal injections twice or three times a week).[7][11]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.
-
Microvessel Density (MVD) Quantification: Tumor sections are stained with an antibody against an endothelial cell marker, most commonly CD31. The stained sections are then visualized under a microscope, and the number of microvessels per unit area is counted to determine the MVD.[12]
Matrigel Plug Assay
dot
-
Preparation: Matrigel is thawed on ice to prevent premature polymerization. The liquid Matrigel is then mixed with pro-angiogenic factors such as FGF-2 or VEGF-A, with or without the anti-angiogenic agent being tested (this compound or bevacizumab).[15][16]
-
In Vivo Injection: The Matrigel mixture is injected subcutaneously into mice. At body temperature, the Matrigel solidifies, forming a plug that slowly releases the incorporated factors.[15]
-
Incubation and Plug Removal: After a specific period (typically 7-21 days), the mice are euthanized, and the Matrigel plugs are surgically removed.[17]
-
Quantification of Angiogenesis: The extent of new blood vessel formation within the plug can be quantified using several methods, including:
-
Hemoglobin Assay: The amount of hemoglobin in the plug is measured, which correlates with the volume of red blood cells and thus the degree of vascularization.
-
Immunohistochemistry: The plug is sectioned and stained for endothelial cell markers like CD31 to visualize and quantify the new blood vessels.[17]
-
Summary and Conclusion
This compound and bevacizumab represent two distinct and targeted approaches to inhibiting tumor angiogenesis. This compound acts as a broad FGF ligand trap, showing promise in tumors with dysregulated FGF signaling. Bevacizumab, a well-established therapeutic, specifically neutralizes VEGF-A, a critical driver of angiogenesis in a wide array of cancers.
The preclinical data, while not from direct head-to-head comparisons, indicate that both agents can effectively inhibit angiogenesis and tumor growth in relevant in vivo models. The choice between targeting the FGF or VEGF pathway may depend on the specific molecular characteristics of the tumor. For instance, tumors with FGFR1 amplification may be more susceptible to this compound, while those heavily reliant on VEGF-A would be prime candidates for bevacizumab therapy.
Further research, including direct comparative studies and investigations into combination therapies, will be crucial to fully elucidate the relative strengths of these two anti-angiogenic strategies and to optimize their clinical application for the benefit of cancer patients.
References
- 1. Bevacizumab - Wikipedia [en.wikipedia.org]
- 2. Targeting fibroblast growth factors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of nonhormonal fibroblast growth factors by this compound inhibits growth of multiple types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
Validating Biomarkers for FP-1039 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FP-1039, a selective fibroblast growth factor (FGF) ligand trap, with alternative therapies, focusing on the validation of biomarkers to predict treatment response. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate an objective evaluation of this compound's performance in relevant cancer types.
Introduction to this compound and its Mechanism of Action
This compound, also known as GSK3052230, is a first-in-class therapeutic agent designed to selectively inhibit the FGF signaling pathway. It is a soluble fusion protein composed of the extracellular domain of human FGF receptor 1 (FGFR1) fused to the Fc domain of human IgG1.[1][2] This structure allows this compound to act as a "ligand trap," binding to and neutralizing various FGFs, thereby preventing their interaction with cell surface FGFRs and subsequent activation of downstream signaling pathways implicated in tumor growth, proliferation, and angiogenesis, such as the RAS-MAPK and PI3K-AKT pathways.[3][4][5]
A key feature of this compound is its selectivity for mitogenic FGFs (e.g., FGF2, FGF18) while sparing hormonal FGFs (e.g., FGF19, FGF21, FGF23).[6] This selectivity profile is significant as it may help avoid toxicities, such as hyperphosphatemia, which are commonly associated with less selective, broad-spectrum FGFR tyrosine kinase inhibitors (TKIs).[6]
This compound has been investigated in several cancer types known to be driven by FGF pathway dysregulation, including mesothelioma, non-small cell lung cancer (NSCLC), and endometrial cancer.[3][5][7]
Biomarkers for Predicting this compound Response
Preclinical and clinical studies have identified several potential biomarkers that correlate with sensitivity to this compound. These biomarkers primarily involve the overexpression of specific FGF ligands and receptors, or genetic alterations within the FGF pathway.
Key Putative Biomarkers:
-
FGF2 Expression: High levels of FGF2, a potent mitogen and pro-angiogenic factor, have been strongly associated with response to this compound. This has been observed in both preclinical models and clinical trials.[3][5][8]
-
FGFR1 Expression: Elevated expression of FGFR1, particularly the 'c' isoform (FGFR1c), is another key biomarker. This compound is engineered based on the extracellular domain of FGFR1c.[2][3]
-
FGFR1 Gene Amplification: Amplification of the FGFR1 gene, particularly in squamous NSCLC, has been investigated as a predictive biomarker for response to FGF pathway inhibitors, including this compound.[9][10]
-
FGFR2 Gene Mutations: Activating mutations in the FGFR2 gene are found in a subset of endometrial cancers and have been a key focus for patient selection in this compound clinical trials.[2]
-
FGF18 Expression: Increased expression of FGF18 has also been correlated with this compound antitumor activity.[5]
Preclinical Validation of Biomarkers
The sensitivity of cancer cell lines to this compound has been shown to correlate with the expression levels of FGF2 and FGFR1.
Table 1: In Vitro Sensitivity of Mesothelioma and Lung Cancer Cell Lines to this compound and Correlation with Biomarker Expression
| Cell Line | Cancer Type | This compound gIC50 (µg/mL) | Relative FGF2 mRNA Expression | Relative FGFR1 mRNA Expression |
| NCI-H226 | Mesothelioma | 0.1 - 1.0 | High | High |
| MSTO-211H | Mesothelioma | 1.0 - 10 | High | High |
| NCI-H2052 | Mesothelioma | > 10 | Low | Moderate |
| NCI-H2452 | Mesothelioma | > 10 | Low | Low |
| NCI-H520 | Lung (SqCLC) | 1.0 - 10 | Moderate | High |
| NCI-H1581 | Lung (NSCLC) | 0.1 - 1.0 | High | High |
| NCI-H1703 | Lung (NSCLC) | > 10 | Low | High |
Data compiled from preclinical studies. gIC50 represents the concentration of this compound required to inhibit 50% of cell growth. Relative mRNA expression is categorized based on reported data.[3]
Clinical Validation of Biomarkers
Clinical trials have provided further evidence for the utility of these biomarkers in predicting patient response to this compound.
Mesothelioma
In a Phase 1b study of this compound in combination with pemetrexed and cisplatin for malignant pleural mesothelioma, a promising objective response rate (ORR) and disease control rate (DCR) were observed.[11] Importantly, a statistically significant correlation was found between higher tumoral FGF2 expression (measured by immunohistochemistry H-score) and longer progression-free survival (PFS).[8][12]
Table 2: Clinical Efficacy of this compound in Malignant Pleural Mesothelioma
| Efficacy Endpoint | Result | Biomarker Correlation |
| Objective Response Rate (ORR) | 39% - 44% | Not directly correlated with FGF2 expression. |
| Disease Control Rate (DCR) | 86% | Not directly correlated with FGF2 expression. |
| Median Progression-Free Survival (PFS) | 7.4 months | Statistically significant positive correlation with tumoral FGF2 H-score. |
Data from a Phase 1b clinical trial of this compound with chemotherapy.[11]
Non-Small Cell Lung Cancer (NSCLC)
A Phase 1b trial investigated this compound in combination with standard chemotherapy in patients with squamous NSCLC harboring FGFR1 gene amplification.[9] While the trial was eventually halted due to the changing treatment landscape with the advent of immunotherapy, it highlighted the focus on this specific biomarker for patient selection.[13]
Endometrial Cancer
A Phase 2 trial was designed to evaluate this compound in patients with advanced or recurrent endometrial cancer with specific activating mutations in FGFR2.[2] However, the trial was terminated due to low patient accrual, as the specified FGFR2 mutations were rare.[2]
Comparison with Alternative Therapies
This compound offers a distinct mechanism of action compared to the more common FGFR tyrosine kinase inhibitors (TKIs). The following tables compare the efficacy of this compound and other FGFR-targeted therapies in relevant, biomarker-defined patient populations.
Table 3: Comparison of this compound and FGFR TKIs in FGFR1-Amplified Lung Cancer
| Drug | Mechanism of Action | Patient Population | Objective Response Rate (ORR) |
| This compound | FGF Ligand Trap | SqNSCLC with FGFR1 amplification (in combo with chemo) | Data not mature |
| Erdafitinib | Pan-FGFR TKI | NSCLC with FGFR alterations (mutations/fusions) | 26% |
| Pemigatinib | Selective FGFR1-3 TKI | Solid tumors with FGFR1 fusions/rearrangements | 26.5% |
Data for erdafitinib and pemigatinib are from tumor-agnostic or broad solid tumor trials that included NSCLC patients with FGFR alterations.[5][14]
Table 4: Comparison of this compound and Other Therapies in FGFR2-Mutated Endometrial Cancer
| Drug | Mechanism of Action | Patient Population | Objective Response Rate (ORR) |
| This compound | FGF Ligand Trap | Endometrial cancer with specific FGFR2 mutations | Trial terminated |
| Dovitinib | Multi-kinase TKI (including FGFR) | Advanced endometrial cancer with FGFR2 mutations | ~32% progression-free at 18 weeks (no significant difference from non-mutated) |
| Lenvatinib | Multi-kinase TKI (including FGFR) | Recurrent endometrial cancer (unselected for FGFR2 status) | 14.3% |
| Lenvatinib + Pembrolizumab | Multi-kinase TKI + PD-1 Inhibitor | Advanced endometrial cancer (unselected for FGFR2 status) | 33.8% |
Data for dovitinib, lenvatinib, and lenvatinib + pembrolizumab are from clinical trials in endometrial cancer.[15][16][17]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of biomarkers. Below are summaries of key experimental protocols.
Quantitative Real-Time PCR (qRT-PCR) for FGF2 and FGFR1 mRNA Expression
This method is used to quantify the amount of specific messenger RNA (mRNA) in a sample, providing a measure of gene expression.
-
RNA Extraction: Total RNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells using a commercially available kit (e.g., Qiagen RNeasy FFPE Kit).[16] The protocol involves deparaffinization with xylene, followed by ethanol washes and subsequent RNA purification steps as per the manufacturer's instructions.[16]
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed, for example, by agarose gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit. This step is crucial for converting the unstable RNA into more stable cDNA for subsequent amplification.[14]
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR using specific primers for FGF2, FGFR1, and a reference gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) to monitor the amplification of the target genes in real-time.[14][18]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the reference gene and compared to a control sample.
Immunohistochemistry (IHC) for FGF2 Protein Expression
IHC is used to detect the presence and localization of specific proteins in tissue samples.
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized by immersing them in xylene and then rehydrated through a series of graded ethanol solutions and finally in distilled water.[19]
-
Antigen Retrieval: To unmask the antigenic epitopes that may have been altered by formalin fixation, a heat-induced epitope retrieval (HIER) method is commonly used. This involves heating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0).[19]
-
Blocking: To prevent non-specific binding of antibodies, the tissue sections are incubated with a blocking solution, often containing normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for FGF2. The antibody is diluted in a suitable buffer and incubated for a specified time and temperature (e.g., overnight at 4°C).[19]
-
Secondary Antibody and Detection: After washing, the slides are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The signal is then visualized by adding a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.[19]
-
Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to visualize the cell nuclei. Finally, the slides are dehydrated, cleared, and mounted with a coverslip.[19]
-
Scoring (H-Score): The staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an H-score, which provides a semi-quantitative measure of protein expression.
Mouse Xenograft Studies for In Vivo Efficacy
Xenograft models are used to evaluate the anti-tumor activity of a drug in a living organism.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., mesothelioma or lung cancer cells) are cultured in vitro. A specific number of cells are then suspended in a suitable medium and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
-
Tumor Growth Monitoring: Once the tumors become palpable, their size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Drug Administration: When the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound or a vehicle control is administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule.[7]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints can include tumor regression and survival.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be excised and analyzed for changes in downstream signaling pathways (e.g., phospho-ERK) and biomarker expression to correlate with treatment response.[5]
Visualizations
Signaling Pathway
Caption: this compound sequesters FGF ligands, preventing FGFR activation and downstream signaling.
Experimental Workflow: Biomarker Validation
Caption: A streamlined workflow for the discovery and validation of predictive biomarkers.
References
- 1. Clinical Trial Designs for Biomarker Evaluation - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, this compound/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IHCeasy FGF2 Ready-To-Use IHC Kit KHC1516 | Proteintech [ptglab.com]
- 11. Quantitative mRNA Expression Analysis from Formalin-Fixed, Paraffin-Embedded Tissues Using 5′ Nuclease Quantitative Reverse Transcription-Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocol for gene expression analysis in formalin-fixed, paraffin-embedded tissue using real-time quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma: Validation of the six-gene predictor score - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimized Gene Expression Analysis from FFPE Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Comparative Guide to FP-1039 for the Treatment of FGFR1-Amplified Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FP-1039, an investigational fibroblast growth factor (FGF) ligand trap, with alternative therapeutic strategies for cancers characterized by FGFR1 amplification. The information is intended to support research and development efforts in the field of oncology by presenting objective data on efficacy, mechanisms of action, and experimental methodologies.
Executive Summary
This compound is a first-in-class therapeutic designed to selectively neutralize FGF ligands that drive tumor growth and angiogenesis. Its unique mechanism of action as a ligand trap, a soluble FGFR1:Fc fusion protein, distinguishes it from small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of FGF receptors. This distinction is clinically significant as this compound avoids the inhibition of "hormonal" FGFs, thereby mitigating side effects such as hyperphosphatemia commonly associated with pan-FGFR TKIs.
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in FGFR1-amplified cancer models. While clinical development in squamous non-small cell lung cancer (sqNSCLC) was discontinued due to a shifting therapeutic landscape, promising efficacy has been observed in malignant pleural mesothelioma, a cancer type often characterized by high FGF2 expression. This guide presents a comparative analysis of this compound's performance against currently available and investigational FGFR inhibitors, as well as standard-of-care chemotherapy, with a focus on malignancies harboring FGFR1 amplification.
Data Presentation
Table 1: Clinical Efficacy of this compound and Comparator Therapies in FGFR-Altered Cancers
| Therapy | Mechanism of Action | Cancer Type (FGFR Alteration) | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| This compound (GSK3052230) | FGF Ligand Trap | Malignant Pleural Mesothelioma | Ib | 48%[1][2] | 7.4 months[1][2] | Not Reported | Nausea, decreased appetite, fatigue, infusion reaction[1] |
| Erdafitinib | Pan-FGFR TKI | Solid Tumors (FGFR amplification) | II (NCI-MATCH) | 0%[3][4] | 1.7 months[3][4] | 4.2 months[3][4] | Dry mouth, hyperphosphatemia, fatigue, diarrhea[4] |
| Urothelial Carcinoma (FGFR alterations) | III (THOR) | 45.6% | 5.6 months | 12.1 months | Consistent with known profile | ||
| Pemigatinib | FGFR1-3 TKI | Solid Tumors (FGFR fusions/rearrangements) | II (FIGHT-207) | 26.5%[5][6] | 4.5 months[5][6] | 17.5 months[5][6] | Hyperphosphatemia, stomatitis, nail toxicities, serous retinal detachment[5] |
| Infigratinib | FGFR1-3 TKI | Lung SCC (FGFR1 amplification) | I | 15%[7] | Not Reported | Not Reported | Hyperphosphatemia[7] |
| Glioma (FGFR alterations) | II | 3.8%[6] | 1.7 months[6] | Not Reported | Hyperphosphatemia[6] | ||
| Rogaratinib | Pan-FGFR TKI | Urothelial Carcinoma (FGFR1/3 mRNA overexpression) | II (FORT-1) | 20.7%[8] | Not Reported | 8.3 months[8] | Grade 3/4 events (47.7%) |
| Standard Chemotherapy | Cytotoxic | Urothelial Carcinoma (FGFR1/3 mRNA overexpression) | II (FORT-1) | 19.3%[8] | Not Reported | 9.8 months[8] | Grade 3/4 events (57.3%) |
Table 2: Preclinical Efficacy of this compound and Comparator Therapies in FGFR1-Amplified Cancer Models
| Therapy | Cancer Model (Cell Line) | Assay Type | Efficacy Metric | Result |
| This compound | Lung Cancer (FGFR1 amp) | Xenograft | Tumor Growth Inhibition (TGI) | 56% (average)[9] |
| NSCLC (NCI-H1581) | Xenograft | TGI | 74%[9] | |
| SCLC (DMS114) | Xenograft | TGI | 64%[9] | |
| SCLC (DMS53) | Xenograft | TGI | 64%[9] | |
| NSCLC (NCI-H520) | Xenograft | TGI | 47%[9] | |
| NSCLC (NCI-H1703) | Xenograft | TGI | 31%[9] | |
| Erdafitinib | Bladder Cancer (JMSU1) | Xenograft | TGI | Significant reduction in tumor growth |
| FGFR1-expressing cells | In vitro | IC50 | 22.1 nM[10] | |
| DMS-114 | In vitro | IC50 | Not specified, but sensitive | |
| Pemigatinib | TEL-FGFR1 Ba/F3 cells | In vitro | IC50 | 1.2 nM[11] |
| Infigratinib | Lung SCC (FGFR1 amp) | In vitro | Not specified | Antitumor effects observed[7] |
| Rogaratinib | NSCLC (NCI-H1581) | In vitro | GI50 | 36 nM[9] |
| SCLC (DMS114) | In vitro | GI50 | 244 nM[9] | |
| DMS-114 | Xenograft | T/C volume | 0.34[12] |
Experimental Protocols
This compound: Phase Ib Study in Malignant Pleural Mesothelioma (NCT01868022)[13][14][15]
-
Study Design: A multicenter, open-label, non-randomized, three-arm Phase Ib trial. Arm C evaluated this compound in combination with first-line pemetrexed and cisplatin in patients with untreated, unresectable malignant pleural mesothelioma. The study involved a dose-escalation phase followed by a cohort expansion at the maximum tolerated dose (MTD).
-
Patient Population: Adults with histologically or cytologically confirmed unresectable malignant pleural mesothelioma with no prior systemic therapy.
-
Dosing Regimen: this compound was administered via weekly intravenous infusion. The MTD was determined to be 15 mg/kg. Pemetrexed and cisplatin were administered according to standard protocols.
-
Endpoints: The primary endpoints were safety and objective response rate (ORR) per modified RECIST 1.1. Secondary endpoints included progression-free survival (PFS), duration of response, and translational measures.
This compound: Preclinical Xenograft Studies in FGFR1-Amplified Lung Cancer
-
Animal Models: Severe combined immunodeficient (SCID) mice were used for the implantation of human lung cancer cell lines with documented FGFR1 amplification.
-
Tumor Implantation: 5 million cells were implanted subcutaneously.
-
Treatment: When tumors reached a specified volume (e.g., 150-300 mm³), mice were randomized to receive either this compound or a vehicle control (e.g., 0.9% saline) via intraperitoneal injection, typically twice a week.
-
Efficacy Assessment: Tumor volumes were measured regularly to determine the percentage of tumor growth inhibition (TGI) compared to the control group.
General Protocol for In Vitro Cell Proliferation Assays
-
Cell Lines: A panel of cancer cell lines with known FGFR status, including those with FGFR1 amplification, are used.
-
Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO). After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Simplified diagram of the FGF/FGFR signaling cascade.
Caption: Comparison of this compound and FGFR TKI mechanisms.
Caption: A typical workflow for preclinical drug evaluation.
Caption: A decision-making workflow for FGFR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Erdafitinib in Patients With Tumors With FGFR Amplifications: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Portico [access.portico.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
FP-1039 in Preclinical Oncology: A Comparative Guide to FGF Ligand Traps
In the landscape of targeted cancer therapies, the Fibroblast Growth Factor (FGF) signaling pathway has emerged as a critical mediator of tumor cell proliferation, survival, and angiogenesis. Consequently, agents that disrupt this pathway are of significant interest. Among these, FGF ligand traps, which sequester FGFs to prevent their interaction with cell surface receptors, represent a promising therapeutic strategy. This guide provides a detailed comparison of FP-1039, a soluble receptor fusion protein, with other FGF trapping agents in preclinical studies, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Traps
This compound (also known as GSK3052230) is a recombinant fusion protein meticulously engineered to act as a decoy receptor for FGF ligands. It consists of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human immunoglobulin G1 (IgG1). This design allows this compound to bind and neutralize a broad range of mitogenic FGFs, effectively inhibiting the downstream RAS-MAPK and PI3K-AKT signaling pathways that are crucial for tumor growth. A key advantage of this compound is its selectivity for mitogenic FGFs over hormonal FGFs, such as FGF23, thereby avoiding the hyperphosphatemia commonly associated with small-molecule FGFR kinase inhibitors.
In contrast, other preclinical FGF traps include small molecules like NSC12. Identified through virtual screening, NSC12 is an orally available small molecule that also functions as a pan-FGF trap. While its precise binding site on FGFs may differ from that of this compound, it similarly prevents FGFs from activating their cognate receptors. The development of non-steroidal derivatives of NSC12 aims to improve its specificity and potency as an FGF trap.
Preclinical Efficacy: A Head-to-Head Look at the Data
The following tables summarize the quantitative data from preclinical studies of this compound and NSC12, providing a comparative overview of their anti-tumor activities.
Table 1: In Vitro Anti-Proliferative Activity
| FGF Trap | Cell Line | Cancer Type | IC50 / Effect | Citation |
| This compound | Various | FGFR1-amplified lung cancer, FGFR2-mutated endometrial cancer | Significant inhibition of proliferation | |
| NCI-H226, MSTO-211H | Mesothelioma | Inhibition of MAPK signaling (decreased p-ERK) | [1] | |
| NSC12 | MM.1S, INA-6 | Multiple Myeloma | Potent anti-tumor activity | [2] |
| KMS-11, RPMI-8226 | Multiple Myeloma | Reduced cell viability |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity
| FGF Trap | Xenograft Model | Cancer Type | Tumor Growth Inhibition (TGI) / Effect | Citation |
| This compound | NCI-H226 xenografts | Mesothelioma | 16% - 78% TGI (dose-dependent) | [1] |
| MSTO-211H xenografts | Mesothelioma | 20% - 50% TGI (dose-dependent) | [1] | |
| NCI-H226 xenografts | Mesothelioma | Dose-dependent reduction in tumor vessel density | [1] | |
| NSC12 | KMS-11, RPMI-8226 xenografts | Multiple Myeloma | Significant reduction in tumor volume | |
| Subcutaneous MM tumor xenografts | Multiple Myeloma | 40% and 60% tumor growth reduction (for two derivatives) | [3] |
Experimental Corner: A Look at the Protocols
The preclinical evaluation of FGF traps involves a variety of established methodologies to assess their efficacy and mechanism of action.
In Vitro Proliferation Assays
To determine the effect of FGF traps on cancer cell growth, proliferation assays are commonly employed. A typical protocol involves seeding cancer cells in 96-well plates and treating them with varying concentrations of the FGF trap. After a defined incubation period (e.g., 72 hours), cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Inhibition
To confirm that FGF traps are inhibiting their intended molecular targets, Western blotting is used to measure the phosphorylation status of key downstream signaling proteins. A general procedure is as follows:
-
Cancer cells are treated with the FGF trap for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins such as ERK and AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of FGF traps in a living organism, xenograft models are utilized. The general workflow is as follows:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The FGF trap is administered via a clinically relevant route (e.g., intravenous for this compound, oral for NSC12) at specified doses and schedules.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and angiogenesis (e.g., CD31 staining).
Visualizing the Science: Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the FGF signaling pathway, the mechanism of FGF traps, and a typical experimental workflow for in vivo studies.
Caption: The FGF signaling pathway, initiated by ligand binding and leading to cell proliferation and angiogenesis.
Caption: Mechanism of action of FGF traps like this compound and NSC12, which sequester FGF ligands.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an FGF trap.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of NSC12, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of NSC12 leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor traps have anti-myeloma activity | BioWorld [bioworld.com]
FP-1039 Demonstrates Potential in Overcoming Cisplatin Resistance: A Comparative Guide
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 13, 2025 – New analysis of preclinical and clinical data suggests that FP-1039 (also known as GSK3052230), a selective fibroblast growth factor (FGF) ligand trap, holds promise as a therapeutic agent in cisplatin-resistant cancers. This guide provides a comprehensive comparison of this compound's efficacy, detailing its mechanism of action and performance in combination with cisplatin, alongside a look at alternative strategies targeting the FGF/FGFR pathway in cisplatin-resistant settings. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Cisplatin remains a cornerstone of chemotherapy for many solid tumors, but the development of resistance is a major clinical challenge. The FGF/FGFR signaling pathway has been implicated in promoting tumor growth, angiogenesis, and resistance to conventional therapies. This compound, by sequestering FGF ligands, offers a targeted approach to inhibit this pathway. Preclinical evidence demonstrates that the addition of this compound to standard chemotherapy regimens can significantly enhance anti-tumor activity. A notable study in a small cell lung cancer (SCLC) xenograft model with FGFR1 amplification showed that the combination of this compound with cisplatin and etoposide resulted in a statistically significant reduction in tumor growth compared to chemotherapy alone. Furthermore, a Phase Ib clinical trial in malignant pleural mesothelioma (MPM) has provided valuable safety and efficacy data for this compound in combination with a platinum-based chemotherapy regimen. While direct comparative studies in cisplatin-sensitive versus resistant models are not yet available, the existing data provides a strong rationale for its further investigation in overcoming cisplatin resistance.
Data Presentation
Preclinical Efficacy of this compound in Combination with Chemotherapy
| Parameter | Vehicle Control | Cisplatin + Etoposide | This compound + Cisplatin + Etoposide |
| Tumor Growth Inhibition | Baseline | Significant Inhibition | Statistically Significant Additional Inhibition (p < 0.001) |
Table 1: Summary of preclinical data from a Small Cell Lung Cancer (SCLC) xenograft model (DMS53) with FGFR1 gene amplification.[1]
Clinical Efficacy of this compound in Combination with Chemotherapy
| Parameter | This compound (15 mg/kg) + Pemetrexed/Cisplatin (n=25) |
| Overall Response Rate (ORR) | 44% (95% CI: 24.4–65.1) |
| Disease Control Rate (DCR) | 86% |
| Median Progression-Free Survival (PFS) | 7.4 months (95% CI: 6.7–13.4) |
Table 2: Efficacy results from a Phase Ib study of this compound in combination with pemetrexed and cisplatin in patients with unresectable malignant pleural mesothelioma.[2]
Mechanism of Action and Signaling Pathway
This compound is a soluble fusion protein composed of the extracellular domain of human FGFR1c fused to the Fc region of human IgG1.[3] It acts as an "FGF trap," binding to and neutralizing various FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[3] By sequestering these ligands, this compound prevents their interaction with cell surface FGF receptors (FGFRs), thereby inhibiting the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are often implicated in cisplatin resistance.[4]
References
FP-1039: A Comparative Analysis of its Cross-Reactivity with Fibroblast Growth Factor (FGF) Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity of FP-1039, a soluble FGF receptor 1 (FGFR1) Fc fusion protein, with various members of the Fibroblast Growth Factor (FGF) family. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating the therapeutic potential and specificity of this FGF ligand trap.
This compound is engineered to act as a decoy receptor, sequestering mitogenic FGFs and thereby inhibiting their signaling pathways, which are often dysregulated in cancer. A key design feature of this compound is its selectivity for mitogenic FGFs over hormonal FGFs, aiming to minimize toxicities associated with broader FGF pathway inhibition.[1][2]
Quantitative Analysis of this compound Binding Affinity
The cross-reactivity of this compound with different FGF family members has been quantitatively assessed using Surface Plasmon Resonance (SPR) spectroscopy. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction. The data reveals a hierarchical binding preference of this compound across the FGF family.
| FGF Family Member | Binding Affinity (Kd) | Affinity Classification |
| FGF-1 | <10⁻¹⁰ M | High |
| FGF-2 | <10⁻¹⁰ M | High |
| FGF-4 | <10⁻¹⁰ M | High |
| FGF-6 | <10⁻¹⁰ M | High |
| FGF-8b | <10⁻¹⁰ M | High |
| FGF-9 | <10⁻¹⁰ M | High |
| FGF-16 | <10⁻¹⁰ M | High |
| FGF-17 | <10⁻¹⁰ M | High |
| FGF-18 | <10⁻¹⁰ M | High |
| FGF-3 | 1 x 10⁻⁹ to 7 x 10⁻⁹ M | Moderate |
| FGF-5 | 1 x 10⁻⁹ to 7 x 10⁻⁹ M | Moderate |
| FGF-20 | 1 x 10⁻⁹ to 7 x 10⁻⁹ M | Moderate |
| FGF-23 | Low Affinity | Low |
| FGF-19 | Not Appreciably Bound | Negligible |
| FGF-21 | Not Appreciably Bound | Negligible |
Table 1: Summary of this compound binding affinities for various FGF family members as determined by Surface Plasmon Resonance (SPR) spectroscopy.[3]
Mechanism of Action: FGF Signaling Inhibition
This compound exerts its biological effects by intercepting FGF ligands, preventing them from binding to their cognate receptors on the cell surface. This disruption of the FGF-FGFR signaling axis leads to the inhibition of downstream pathways, including the RAS-MAPK pathway, which is crucial for cell proliferation and survival.[4] Experimental evidence demonstrates that this compound can inhibit FGF-2-induced phosphorylation of ERK, a key component of the MAPK pathway.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general procedure for determining the binding kinetics and affinity of this compound to various FGF ligands.
-
Immobilization of Ligand:
-
Recombinantly expressed and purified this compound is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
This compound, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated with an injection of ethanolamine-HCl.
-
-
Analyte Interaction:
-
A series of concentrations of the FGF ligand (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the immobilized this compound surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The kinetic parameters (association rate constant, k_on; dissociation rate constant, k_off) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The dissociation constant (Kd) is calculated as the ratio of k_off to k_on.
-
Cell-Based Proliferation Assay
This protocol describes a method to assess the inhibitory effect of this compound on FGF-stimulated cell proliferation.
-
Cell Culture and Seeding:
-
A suitable cell line known to proliferate in response to FGF stimulation (e.g., A549) is cultured under standard conditions.
-
Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
-
Treatment:
-
The cell culture medium is replaced with a low-serum medium.
-
Cells are treated with a serial dilution of this compound in the presence of a constant, growth-stimulatory concentration of an FGF ligand (e.g., FGF-2).
-
Control wells include cells treated with the FGF ligand alone and untreated cells.
-
-
Incubation:
-
The plates are incubated for a period sufficient to observe a significant proliferative response (e.g., 72 hours).
-
-
Viability Assessment:
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
The luminescent signal is read using a microplate reader.
-
-
Data Analysis:
-
The data is normalized to the control wells.
-
The concentration of this compound that inhibits cell proliferation by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
Inhibition of FGF-Induced ERK Phosphorylation
This protocol outlines a method to measure the effect of this compound on a key downstream signaling event.
-
Cell Culture and Serum Starvation:
-
Cells responsive to FGF signaling are grown to near confluence and then serum-starved for several hours to reduce basal signaling.
-
-
Inhibition and Stimulation:
-
Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Following pre-incubation, cells are stimulated with a specific FGF ligand (e.g., FGF-2) for a short period (e.g., 10-15 minutes) to induce a robust phosphorylation response.
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Detection of Phospho-ERK:
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured using a sensitive immunoassay, such as a Western blot or a specific ELISA kit.
-
For ELISA, equal amounts of protein lysate are added to wells coated with an anti-p-ERK or anti-total ERK antibody.
-
-
Data Analysis:
-
The p-ERK signal is normalized to the total ERK signal for each sample.
-
The inhibitory effect of this compound is determined by comparing the normalized p-ERK levels in treated versus untreated, FGF-stimulated cells.
-
Conclusion
This compound demonstrates a high affinity for a range of mitogenic FGF ligands while exhibiting low to negligible binding to hormonal FGFs. This selective cross-reactivity profile underscores its design as a targeted therapeutic agent with a potentially favorable safety profile. The provided experimental data and protocols offer a framework for further investigation and comparison of this compound with other FGF pathway inhibitors.
References
A Comparative Analysis of FP-1039 and Sunitinib in Preclinical Renal Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy and mechanisms of action of FP-1039, an investigational FGF ligand trap, and sunitinib, an established multi-targeted tyrosine kinase inhibitor, in renal cell carcinoma (RCC) models. The data presented is intended for researchers, scientists, and drug development professionals to inform further investigation and therapeutic strategy.
Executive Summary
Sunitinib, a standard-of-care for advanced RCC, functions by inhibiting multiple receptor tyrosine kinases (RTKs), primarily targeting VEGFR and PDGFR to exert its anti-angiogenic effects.[1][2][3][4] this compound, a novel therapeutic candidate, operates via a distinct mechanism by acting as a ligand trap for Fibroblast Growth Factors (FGFs), thereby inhibiting the FGF signaling pathway, which is also implicated in tumor growth and angiogenesis.[5][6][7] Preclinical data from xenograft models of human renal cell carcinoma provide a basis for comparing the anti-tumor activity of these two agents.
Data Presentation: In Vivo Efficacy in Renal Cancer Xenograft Models
The following table summarizes the anti-tumor efficacy of this compound and sunitinib in the Caki-1 human renal cell carcinoma xenograft model.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Caki-1 | 10 mg/kg, intraperitoneally, twice a week for 6 weeks | 81% | [5] |
| Sunitinib | Caki-1 | 20 mg/kg, orally, daily | ~50% | [6] |
Mechanism of Action and Signaling Pathways
This compound and sunitinib inhibit tumor growth through distinct but complementary pathways involved in cancer cell proliferation and angiogenesis.
This compound: This agent is a soluble fusion protein consisting of the extracellular domain of FGF receptor 1 (FGFR1) fused to the Fc region of human IgG1.[8] It acts as a "ligand trap" by binding to and neutralizing various FGFs, preventing them from activating their corresponding receptors (FGFRs) on the surface of cancer cells and endothelial cells.[6][7] This blockade of FGF signaling inhibits downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[9]
Sunitinib: As a multi-targeted tyrosine kinase inhibitor, sunitinib blocks the intracellular signaling of several RTKs.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4] By inhibiting these receptors on endothelial cells, sunitinib potently disrupts angiogenesis, a critical process for tumor growth and metastasis.[3] It also has direct effects on tumor cells by inhibiting other RTKs like c-KIT and FLT3.[1][4]
Caption: Signaling pathways targeted by this compound and sunitinib.
Experimental Protocols
The following are the methodologies for the key preclinical experiments cited in this guide.
Caki-1 Xenograft Model for this compound Efficacy Study
-
Cell Line: Caki-1 human renal cell carcinoma.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Five million Caki-1 cells were implanted subcutaneously over the right flank of each mouse.
-
Treatment Groups: Mice were divided into a treatment group (n=10) receiving this compound and a control group receiving albumin.
-
Dosing: this compound was administered intraperitoneally at a dose of 10 mg/kg twice a week.
-
Study Duration: Treatment was administered for 6 weeks.
-
Efficacy Endpoint: Tumor growth inhibition was assessed by comparing the tumor volumes in the treated group to the control group.[5]
Caki-1 Xenograft Model for Sunitinib Efficacy Study
-
Cell Line: Caki-1 and sunitinib-resistant Caki-1-SR cells.
-
Animal Model: Swiss nu/nu mice.
-
Tumor Implantation: Caki-1 cells were inoculated subcutaneously.
-
Treatment: Once tumors were established, mice with Caki-1 tumors received treatment with 20 mg/kg sunitinib.
-
Efficacy Endpoint: The reduction in tumor growth of the Caki-1-based tumors was evaluated.[6]
Caption: Generalized workflow for preclinical xenograft studies.
Discussion and Future Directions
The preclinical data indicates that both this compound and sunitinib exhibit significant anti-tumor activity in a renal cancer xenograft model. This compound demonstrated a high degree of tumor growth inhibition, suggesting that targeting the FGF pathway is a viable therapeutic strategy in RCC. Sunitinib, the established clinical agent, also showed marked efficacy, consistent with its known anti-angiogenic mechanism.
The distinct mechanisms of action of these two agents present opportunities for further research. Given that they target different signaling pathways crucial for tumor growth and angiogenesis, combination therapy could be a promising approach to enhance efficacy and overcome potential resistance mechanisms. Future preclinical studies should focus on direct, head-to-head comparisons in various RCC models, including those resistant to standard therapies. Investigating the combination of this compound with sunitinib or other VEGF-targeted therapies is also a logical next step to explore potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre‐Clinical Models of Renal Carcinoma and Their Utility in Drug Development | Semantic Scholar [semanticscholar.org]
- 8. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of FP-1039: A Guide to Safe and Compliant Practices
For researchers and drug development professionals handling investigational compounds like FP-1039 (also known as GSK3052230), ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, a risk-based approach grounded in established best practices for similar biological materials is paramount. This guide provides a procedural framework for the safe disposal of this compound, a recombinant fusion protein, to ensure the safety of laboratory personnel and the environment.
It is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS), if available, before proceeding with any disposal activities.
General Disposal Protocol for this compound
The disposal of an investigational biopharmaceutical such as this compound should be managed as a hazardous waste stream unless determined otherwise by a qualified safety professional. The following steps outline a general procedure for its compliant disposal.
Step 1: Risk Assessment and Waste Identification
Before beginning any disposal process, a thorough risk assessment should be conducted. Consider the following:
-
Biological Nature: this compound is a recombinant fusion protein.[1] While not inherently infectious, its biological activity and potential effects on the environment should be considered.
-
Chemical Components: Identify any hazardous chemicals or buffers mixed with the this compound solution.
-
Contaminated Materials: All items that have come into contact with this compound are considered contaminated waste. This includes:
-
Unused or expired this compound solutions.
-
Empty vials and containers.
-
Contaminated laboratory consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats).
-
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is critical to ensure safe handling and disposal.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical constituents of the solution.
-
Solid Waste: All solid waste, including contaminated labware and PPE, should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container.[2][3][4]
Step 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled as "Hazardous Waste."[5]
-
The label should include:
-
The full name of the substance (this compound/GSK3052230).
-
The name of the Principal Investigator (PI) and the laboratory location.[5]
-
An indication of the hazards (e.g., "Biohazardous Material," "Chemical Hazard").
-
The accumulation start date.
-
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[5]
Step 4: Decontamination
For some research-grade biological materials, decontamination may be a required or recommended step prior to final disposal.
-
Autoclaving: Solid biohazardous waste may be deactivated by autoclaving (steam sterilization) before being handed over for final disposal.[3]
-
Chemical Inactivation: For liquid waste, chemical inactivation using a 10% bleach solution (final concentration of at least 1% bleach) for a minimum of 30 minutes can be an effective decontamination method.[2][6] Following inactivation, the solution may still need to be disposed of as chemical waste depending on local regulations. Always verify with your EHS office before drain disposal of any inactivated biological material.
Step 5: Final Disposal
The final disposal of hazardous waste must be handled by a licensed and certified hazardous waste contractor.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.[5]
-
Ensure all necessary paperwork, such as a hazardous waste disposal request form, is completed accurately.
-
The most common final disposal method for biopharmaceutical waste is incineration at a permitted facility.[7][8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: this compound Waste Disposal Decision Tree.
By adhering to these general guidelines and, most importantly, consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and other novel biological materials, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zerowasteservices.au [zerowasteservices.au]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling FP-1039
Essential Safety and Handling Guide for FP-1039
Disclaimer: This document provides essential safety and logistical information for the handling of this compound based on available research and general laboratory safety protocols for recombinant fusion proteins. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. This guidance is not a substitute for a formal SDS and a thorough risk assessment should be conducted by qualified personnel before handling this material.
This compound, also known as GSK3052230, is a recombinant fusion protein designed as a fibroblast growth factor (FGF) ligand trap.[1] It is composed of the extracellular domain of human FGF receptor 1 (FGFR1) fused to the Fc region of human immunoglobulin G1 (IgG1).[1] This structure allows it to bind and neutralize various FGFs, thereby inhibiting their signaling pathways, which are implicated in tumor growth and angiogenesis.[1]
Quantitative Data Summary
Due to the absence of a publicly available Safety Data Sheet, a comprehensive set of quantitative physical and chemical properties is not available. The following table summarizes available information and general properties typical for recombinant fusion proteins.
| Property | Data | Source/Comment |
| Synonyms | GSK3052230, FGFR1:Fc | [2] |
| Compound Class | Recombinant Fusion Protein (Peptide) | [2] |
| Molecular Weight | Not specified in available literature. As a fusion of the FGFR1 extracellular domain and an IgG1 Fc region, the molecular weight is expected to be in the range of 100-150 kDa. | General knowledge of protein structures. |
| Appearance | Typically supplied as a lyophilized powder or a frozen solution. | General practice for recombinant proteins. |
| Solubility | Soluble in aqueous buffers. Specific reconstitution instructions should be obtained from the supplier. | [1] |
| Storage | Store lyophilized protein at -20°C to -80°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. | General practice for recombinant proteins. |
| Clinical Toxicity | In a phase I clinical trial, dose-limiting toxicities included urticaria, intestinal perforation, neutropenia, and muscular weakness at varying doses.[3] The most common treatment-related adverse events in a phase Ib study were nausea, decreased appetite, infusion reactions, decreased neutrophil counts, and fatigue.[4] | [3][4] |
| Terminal Half-Life | 2.6-3.9 days following a single dose in a clinical setting. | [3] |
Personal Protective Equipment (PPE)
A risk assessment should be performed for all procedures involving this compound. The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a disposable gown should be considered.
-
Respiratory Protection: Not generally required for handling solutions in a well-ventilated area. If working with the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet, a respirator (e.g., N95) may be necessary to prevent inhalation. All handling of the powder should ideally be performed in a contained environment.
Operational Plans
Reconstitution and Handling
-
Reconstitution: If supplied as a lyophilized powder, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute with sterile, high-purity water or a buffer recommended by the supplier to the desired concentration. Gently pipette up and down to mix; do not vortex, as this can denature the protein.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the protein, the reconstituted solution should be aliquoted into single-use volumes and stored at -80°C.
-
General Handling: All work with this compound should be conducted in a designated and clearly labeled area. Use aseptic techniques to prevent microbial contamination, especially for material intended for cell-based assays.
Spill Management
In the event of a spill, follow the established laboratory protocol for handling spills of non-hazardous biological materials. A general procedure is outlined below and visualized in the subsequent diagram.
-
Alert personnel in the immediate area of the spill.
-
Don appropriate PPE before cleaning up the spill.
-
Contain the spill by covering with absorbent material.
-
Apply a suitable disinfectant (e.g., a fresh 10% bleach solution or 70% ethanol) to the spill area and absorbent material. Allow for sufficient contact time (typically 10-30 minutes).
-
Clean up the disinfected material using forceps or other tools and place it in a designated biohazard waste container.
-
Wipe the spill area again with disinfectant.
-
Remove and dispose of contaminated PPE in the biohazard waste.
-
Wash hands thoroughly with soap and water.
Caption: Logical workflow for responding to a spill of this compound.
Disposal Plan
All waste generated from the handling of this compound, including empty vials, used pipette tips, tubes, and contaminated PPE, should be treated as biohazardous waste.
-
Solid Waste: Collect all solid waste in a designated biohazard bag within a rigid, leak-proof container. This includes gloves, gowns, pipette tips, and plasticware that have come into contact with this compound.
-
Liquid Waste: Unused or waste solutions of this compound should be decontaminated before disposal. This can be achieved by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes, or by autoclaving. Following decontamination, the liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Final Disposal: All biohazard waste containers must be sealed and disposed of through the institution's hazardous waste management program.
Experimental Protocols
Example: In Vitro Cell Proliferation Assay
This protocol is a representative example of how this compound might be used to assess its effect on the proliferation of an FGF-dependent cancer cell line.
Objective: To determine the inhibitory concentration (IC50) of this compound on FGF-2-stimulated cell proliferation.
Materials:
-
FGF-dependent cell line (e.g., a cell line with known FGFR1 amplification)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human FGF-2
-
This compound
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Sterile PBS
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Serum Starvation:
-
The next day, gently aspirate the complete medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Prepare a solution of FGF-2 in serum-free medium at a concentration known to stimulate proliferation (e.g., 10 ng/mL).
-
Aspirate the serum-free medium from the cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the FGF-2 solution to all wells except for the negative control wells (which receive 50 µL of serum-free medium).
-
Include control wells: cells with no treatment, cells with FGF-2 only, and cells with the highest concentration of this compound only.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Proliferation Assessment:
-
Add the cell proliferation reagent (e.g., 20 µL of MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the FGF-2 stimulated control.
-
Plot the normalized absorbance versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro cell proliferation assay.
Signaling Pathway Diagram
This compound acts by sequestering FGF ligands, preventing them from binding to their receptors (FGFR) on the cell surface. This blocks the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Mechanism of action of this compound in inhibiting FGF signaling.
References
- 1. This compound (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A phase I, first in human study of this compound (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
